Product packaging for Sodium bitartrate(Cat. No.:CAS No. 60131-40-0)

Sodium bitartrate

Cat. No.: B3427548
CAS No.: 60131-40-0
M. Wt: 172.07 g/mol
InChI Key: NKAAEMMYHLFEFN-ZVGUSBNCSA-M
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Description

Sodium bitartrate is a useful research compound. Its molecular formula is C4H5NaO6 and its molecular weight is 172.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 171.99838216 g/mol and the complexity rating of the compound is 157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: SEQUESTRANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NaO6 B3427548 Sodium bitartrate CAS No. 60131-40-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
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InChI

InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m1./s1
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InChI Key

NKAAEMMYHLFEFN-ZVGUSBNCSA-M
Source PubChem
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Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[Na+]
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Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[Na+]
Source PubChem
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Molecular Formula

C4H5NaO6
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DSSTOX Substance ID

DTXSID70883423, DTXSID901341208
Record name Sodium hydrogen tartrate
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Record name Sodium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate (+/-)
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Molecular Weight

172.07 g/mol
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Physical Description

Transparent colourless crystals, White solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name MONOSODIUM TARTRATE
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Record name Sodium bitartrate
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CAS No.

526-94-3, 60131-40-0
Record name Sodium bitartrate
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Record name Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:1), (2R,3R)-rel-
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Record name Sodium hydrogen tartrate
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Record name Sodium hydrogen tartrate
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Foundational & Exploratory

An In-depth Technical Guide to Sodium Bitartrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium bitartrate (B1229483), also known as sodium hydrogen tartrate, is the monosodium salt of L-(+)-tartaric acid.[1][2] It is an organic compound that finds extensive use across various industries, including food and beverage, pharmaceuticals, and analytical chemistry.[3][4] In the food industry, it is utilized as an acidity regulator and is designated by the E number E335.[2][3][5] Its utility in analytical chemistry is highlighted by its application in the qualitative analysis of potassium and ammonium (B1175870) ions.[3][6][7] This technical guide provides a comprehensive overview of the chemical formula, structure, properties, synthesis, and key applications of sodium bitartrate, tailored for researchers, scientists, and professionals in drug development.

Chemical Formula and Structure

This compound is an organic sodium salt consisting of a sodium cation and a hydrogen tartrate anion. The systematic IUPAC name for this compound is sodium (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate.[1] The tartrate moiety possesses two chiral centers, leading to different stereoisomers. The naturally occurring and most common form is derived from L-(+)-tartaric acid.

  • Molecular Formula: C₄H₅NaO₆[1][3][8]

  • Linear Formula: NaO₂CCH(OH)CH(OH)CO₂H[6][7]

  • SMILES: [Na+].O--INVALID-LINK--C(O)=O">C@@HC([O-])=O

  • InChI Key: NKAAEMMYHLFEFN-ZVGUSBNCSA-M[1]

The structure consists of a four-carbon butanedioic acid backbone with hydroxyl groups on the second and third carbons. One of the two carboxylic acid groups is deprotonated to form a carboxylate anion, which is ionically bonded to a sodium cation, while the other remains protonated.

Physicochemical Properties

This compound is a white, crystalline powder that is soluble in water and slightly soluble in alcohol.[3][8] It is stable under normal conditions but is incompatible with strong oxidizing agents.[3][5][8] A summary of its key quantitative properties is presented in the table below.

PropertyValueReferences
Molecular Weight 172.07 g/mol [1][2][3]
Appearance White crystalline powder[4][5][8]
Melting Point 253 °C (decomposes)[3][6][8]
Solubility in Water Soluble; 1 part in 9 parts of cold water, 1 part in 2 parts of boiling water[8]
Solubility in Ethanol (B145695) Insoluble[8]
pH (aqueous solution) 3.3 - 3.6[6]
Optical Rotation [α]20/D +19° to +23° (c=1 in water)[4]
Hydrogen Bond Donor Count 3[6][9]
Hydrogen Bond Acceptor Count 6[6][9]

A monohydrate form of this compound also exists (C₄H₅O₆Na·H₂O), with a molecular weight of 190.08 g/mol .[4]

Experimental Protocols

Synthesis of this compound

Several methods can be employed for the laboratory-scale synthesis of this compound. The fundamental principle involves the partial neutralization of tartaric acid with a sodium base.

Method 1: Reaction of Tartaric Acid with Sodium Carbonate

This protocol describes the synthesis of this compound from L-(+)-tartaric acid and sodium carbonate.

  • Materials: L-(+)-tartaric acid, sodium carbonate (anhydrous), deionized water, ethanol, 250 mL beaker, magnetic stirrer and stir bar, heating plate, pH meter, filtration apparatus (Buchner funnel, filter paper, vacuum flask).

  • Procedure:

    • Dissolve one molar equivalent of L-(+)-tartaric acid in a minimal amount of warm deionized water in a 250 mL beaker with continuous stirring.

    • Slowly add 0.5 molar equivalents of sodium carbonate to the tartaric acid solution in small portions to control the effervescence (release of CO₂).

    • Continue stirring until the reaction ceases and all the sodium carbonate has dissolved.

    • Monitor the pH of the solution. The target pH should be between 3 and 4. Adjust by adding small amounts of tartaric acid or sodium carbonate if necessary.

    • Concentrate the resulting solution by gentle heating to induce crystallization.

    • Allow the solution to cool to room temperature, followed by further cooling in an ice bath to maximize crystal precipitation.

    • Collect the white crystalline precipitate by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any unreacted starting materials.

    • Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to obtain pure this compound.

Method 2: Reaction of Tartaric Acid with Sodium Chloride

This method is based on the principle of precipitating the less soluble this compound from a solution containing its constituent ions.[10][11]

  • Materials: L-(+)-tartaric acid, sodium chloride (NaCl), deionized water, ethanol, beakers, stirring rod.

  • Procedure:

    • Prepare a saturated solution of L-(+)-tartaric acid in deionized water.

    • Prepare a saturated solution of sodium chloride in deionized water.

    • Mix the two solutions. The reaction C₄H₆O₆ + NaCl ⇌ C₄H₅O₆Na + HCl will proceed.[10][11]

    • Due to its lower solubility, this compound will precipitate out of the solution.

    • Allow the precipitate to settle, then collect, wash, and dry the crystals as described in Method 1.

Analytical Procedures

Qualitative Test for Potassium Ions

This compound is a classical reagent for the detection of potassium ions in a sample.

  • Principle: In a neutral or slightly acidic medium, this compound reacts with potassium ions to form a white crystalline precipitate of potassium bitartrate (cream of tartar), which has low solubility in water and ethanol. K⁺ + NaC₄H₅O₆ → KC₄H₅O₆(s) + Na⁺

  • Procedure:

    • Ensure the sample solution is neutral or slightly acidic. If alkaline, acidify with a few drops of acetic acid.

    • Add a saturated solution of this compound to the test solution.

    • Shake the mixture vigorously.

    • The formation of a white crystalline precipitate, which may be slow to appear, indicates the presence of potassium ions. The precipitation can be expedited by scratching the inside of the test tube with a glass rod and cooling in an ice bath.

Diagrams and Workflows

The following diagrams illustrate key processes related to this compound.

Synthesis_Workflow Tartaric_Acid L-(+)-Tartaric Acid (C₄H₆O₆) Reaction_Vessel Reaction (Aqueous Solution) Tartaric_Acid->Reaction_Vessel Sodium_Base Sodium Base (e.g., Na₂CO₃, NaHCO₃) Sodium_Base->Reaction_Vessel Filtration Vacuum Filtration Reaction_Vessel->Filtration Slurry Byproduct Byproducts (H₂O, CO₂) Reaction_Vessel->Byproduct Washing Wash with Cold Ethanol Filtration->Washing Wet Crystals Drying Drying Washing->Drying Washed Crystals Final_Product This compound (C₄H₅NaO₆) Drying->Final_Product Pure Product

Caption: General workflow for the synthesis of this compound.

Potassium_Detection start Start: Sample Solution (Unknown Cations) add_reagent Add Saturated This compound Solution start->add_reagent observe Observe for Precipitate add_reagent->observe precipitate White Crystalline Precipitate Forms (KC₄H₅O₆) observe->precipitate Yes no_precipitate No Precipitate observe->no_precipitate No result_pos Conclusion: Potassium (K⁺) Present precipitate->result_pos result_neg Conclusion: Potassium (K⁺) Absent no_precipitate->result_neg

Caption: Logical workflow for the detection of potassium ions.

Applications in Research and Drug Development

Beyond its role as a food additive and analytical reagent, this compound and its derivatives are relevant in pharmaceutical sciences.

  • Buffering Agent: Due to its acidic nature, it can be used as a buffering agent in formulations to maintain pH, which is critical for the stability and efficacy of active pharmaceutical ingredients (APIs).[4]

  • Excipient: In drug formulations, it can serve as an excipient, a substance that aids in the manufacturing process or enhances the stability and bioavailability of the API.[4]

  • Chiral Synthesis: The chiral nature of the tartrate molecule makes it a valuable component in asymmetric synthesis. Modified catalysts using this compound have shown enhanced enantiomeric excess in certain hydrogenation reactions.[3]

  • Nonlinear Optics: The monohydrate form of this compound is an organometallic compound that has been studied for its nonlinear optical (NLO) properties, making it a material of interest in photonics and materials science research.[7]

References

A Technical Guide to the Synthesis of Sodium Bitartrate Monohydrate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of sodium bitartrate (B1229483) monohydrate crystals (NaC₄H₅O₆·H₂O), a compound of interest in the pharmaceutical and food industries. This document details various synthesis methodologies, presents key experimental data in a structured format, and offers visual representations of the experimental workflows.

Introduction

Sodium bitartrate monohydrate, the monosodium salt of L-(+)-tartaric acid, is a white crystalline powder. It serves various functions, including as a buffering agent in pharmaceutical formulations to maintain pH and enhance the efficacy of active ingredients.[1] Its properties make the controlled synthesis of high-purity crystals a critical area of study. This guide explores the prevalent methods for the synthesis of this compound monohydrate crystals: slow cooling of aqueous solutions, single diffusion in silica (B1680970) gel, and direct neutralization reaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound monohydrate is presented in the table below.

PropertyValueReference
Molecular Formula C₄H₅NaO₆·H₂O--INVALID-LINK--
Molecular Weight 190.08 g/mol --INVALID-LINK--
Appearance White crystalline powder--INVALID-LINK--
Melting Point 263 °C[2]
Crystal System Orthorhombic[2]
Space Group P2₁2₁2₁[2]
Optical Band Gap 5.5 eV[2]

Synthesis Methodologies

Several methods have been successfully employed for the synthesis of this compound monohydrate crystals. The choice of method can influence crystal size, purity, and yield.

Slow Cooling of Aqueous Solution

The slow cooling method is a common technique for growing single crystals from a saturated solution. The principle lies in the decreasing solubility of the solute as the temperature of the solution is gradually lowered, leading to the formation of crystals.

Experimental Protocol:

  • Preparation of Saturated Solution: Prepare a saturated aqueous solution of this compound at an elevated temperature. While specific concentrations and temperatures are often determined empirically, a starting point is to dissolve the solute in deionized water at a temperature significantly higher than room temperature until no more solute dissolves.

  • Filtration: Filter the hot, saturated solution to remove any insoluble impurities.

  • Cooling: Allow the solution to cool down slowly to room temperature. A controlled, slow cooling rate (e.g., 0.5°C/day) is crucial for the growth of large, high-quality single crystals.[2] The vessel should be covered to prevent rapid evaporation and contamination.

  • Crystal Harvesting: Once crystal growth is complete, carefully decant the mother liquor. The crystals can then be harvested, washed with a small amount of cold deionized water, and dried at room temperature.

Bulk single crystals with dimensions of 13×4×4 mm³ have been successfully grown using this method.[2]

Single Diffusion in Silica Gel

The single diffusion silica gel method is a technique that allows for the slow and controlled reaction of reagents, leading to the formation of well-defined crystals.

Experimental Protocol:

  • Gel Preparation: A silica gel is prepared by mixing an aqueous solution of sodium metasilicate (B1246114) (Na₂SiO₃) with an acid, such as acetic acid. For example, a 1 M solution of sodium metasilicate can be mixed with a 1 M solution of acetic acid.[3] The mixture is stirred continuously to prevent premature localized gelation and then allowed to set in a test tube.[3]

  • Reactant Addition: After the gel has set, an aqueous solution of the second reactant, tartaric acid (e.g., 1 M), is carefully poured over the gel.[3]

  • Diffusion and Crystal Growth: The tartaric acid slowly diffuses through the pores of the silica gel, reacting with the sodium metasilicate to form this compound monohydrate crystals within the gel matrix. Crystals typically appear within a few days, and harvesting can be done after several weeks.[3]

  • Crystal Harvesting and Cleaning: The grown crystals are carefully extracted from the gel, washed with deionized water to remove any residual gel or reactants, and then dried.[3]

Neutralization Reaction

This method involves the direct reaction of L-(+)-tartaric acid with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), in an aqueous solution.

Experimental Protocol:

  • Reactant Stoichiometry: Dissolve L-(+)-tartaric acid in deionized water. In a separate vessel, prepare a stoichiometric amount of sodium hydroxide or sodium carbonate solution.

  • Reaction: Slowly add the sodium base solution to the tartaric acid solution with constant stirring. The reaction is exothermic, so cooling may be necessary to control the temperature. The pH of the solution should be monitored to ensure the formation of the monosodium salt.

  • Crystallization: The resulting solution is then concentrated by evaporation or cooled to induce crystallization of this compound monohydrate.

  • Purification: The crystals can be purified by recrystallization.[2] This involves dissolving the crystals in a minimal amount of hot solvent (e.g., water) and then allowing the solution to cool slowly to form purer crystals.[4]

Data Presentation

The following table summarizes the crystallographic data obtained for this compound monohydrate crystals synthesized by the slow cooling method.

ParameterValueReference
Crystal System Orthorhombic[2]
Space Group P2₁2₁2₁[2]
a (Å) 7.63[2] (from similar reported structures)
b (Å) 10.65[2] (from similar reported structures)
c (Å) 8.64[2] (from similar reported structures)
α (˚) 90[2] (from similar reported structures)
β (˚) 90[2] (from similar reported structures)
γ (˚) 90[2] (from similar reported structures)
Volume (ų) 701.3[2] (from similar reported structures)

Note: Specific lattice parameters were stated to be in good agreement with previously reported values.

Experimental Workflows

The following diagrams illustrate the workflows for the described synthesis methods.

slow_cooling_workflow A Prepare Saturated Aqueous Solution B Hot Filtration A->B C Slow Cooling B->C D Crystal Formation C->D E Harvest Crystals D->E F Wash with Cold Deionized Water E->F G Dry Crystals F->G

Slow Cooling Method Workflow

silica_gel_workflow A Prepare Silica Gel (Sodium Metasilicate + Acetic Acid) B Allow Gel to Set A->B C Add Aqueous Tartaric Acid B->C D Diffusion and Reaction C->D E Crystal Growth in Gel D->E F Harvest Crystals E->F G Wash with Deionized Water F->G H Dry Crystals G->H

Single Diffusion Silica Gel Method Workflow

neutralization_workflow A Prepare Aqueous Solutions of Tartaric Acid and Sodium Base B Slowly Mix Solutions with Stirring A->B C Induce Crystallization (Evaporation/Cooling) B->C D Crystal Formation C->D E Harvest Crystals D->E F Recrystallization for Purification E->F G Wash and Dry Pure Crystals F->G

Neutralization Reaction Workflow

Conclusion

This technical guide has detailed the primary methods for the synthesis of this compound monohydrate crystals. The choice of synthesis route—slow cooling, silica gel diffusion, or neutralization—will depend on the desired crystal characteristics, such as size and purity, as well as the available laboratory equipment and expertise. For the growth of large single crystals suitable for crystallographic studies, the slow cooling and silica gel methods are particularly advantageous. The neutralization reaction offers a more direct route to the bulk material, which can then be purified by recrystallization. Further research could focus on optimizing the reaction conditions for each method to maximize yield and control crystal morphology.

References

An In-depth Technical Guide to the Solubility of Sodium Hydrogen Tartrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sodium hydrogen tartrate in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, presenting available qualitative data, and offering visual representations of the experimental workflow.

Introduction

Sodium hydrogen tartrate (also known as sodium bitartrate), with the chemical formula C₄H₅NaO₆, is the monosodium salt of tartaric acid. It is a white crystalline powder that is readily soluble in water but exhibits limited solubility in most organic solvents.[1] Understanding its solubility profile in non-aqueous media is crucial for various applications, including its use as a reagent in organic synthesis, for purification processes, and in the formulation of pharmaceutical products where non-aqueous delivery systems may be required.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for sodium hydrogen tartrate in a wide range of organic solvents. While many sources describe the compound as "insoluble" or "slightly soluble" in alcohols like ethanol, precise numerical values are not consistently reported.[2][3] This indicates that for specific applications, experimental determination of solubility is necessary.

Table 1: Qualitative and Quantitative Solubility of Sodium Hydrogen Tartrate in Various Solvents

SolventChemical FormulaQualitative SolubilityQuantitative Solubility ( g/100 mL)Temperature (°C)
EthanolC₂H₅OHInsoluble[2][4][5]Not AvailableNot Specified
Alcohol (general)ROHSlightly Soluble[3]Not AvailableNot Specified
MethanolCH₃OHNot AvailableNot AvailableNot Specified
AcetoneC₃H₆ONot AvailableNot AvailableNot Specified
Dimethyl Sulfoxide (DMSO)C₂H₆OSNot AvailableNot AvailableNot Specified
Dimethylformamide (DMF)C₃H₇NONot AvailableNot AvailableNot Specified
Ethyl AcetateC₄H₈O₂Not AvailableNot AvailableNot Specified
DichloromethaneCH₂Cl₂Not AvailableNot AvailableNot Specified

Note: "Not Available" indicates that reliable quantitative data was not found in the searched literature.

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the saturation shake-flask method . This protocol outlines the steps to accurately measure the solubility of sodium hydrogen tartrate in a given organic solvent.

3.1. Materials and Equipment

  • Sodium hydrogen tartrate (anhydrous, high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another suitable analytical instrument.

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of sodium hydrogen tartrate to a series of glass vials or flasks. The excess solid is crucial to ensure that equilibrium is reached and undissolved solid remains.

    • Add a known volume of the organic solvent to each vial.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The required equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Sample Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid phase from the liquid phase, centrifuge the vials at a high speed.

    • Carefully withdraw a clear aliquot of the supernatant using a pipette. It is critical to avoid disturbing the solid at the bottom of the vial.

    • For further clarification and to remove any fine suspended particles, filter the aliquot through a syringe filter into a clean, dry vial.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of sodium hydrogen tartrate. A pre-established calibration curve is essential for accurate quantification.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the saturation shake-flask method for determining the solubility of sodium hydrogen tartrate.

G A 1. Preparation of Supersaturated Slurry (Excess Sodium Hydrogen Tartrate in Organic Solvent) B 2. Equilibration (Constant Temperature Shaking for 24-48h) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Sample Clarification (Syringe Filtration of Supernatant) C->D E 5. Sample Dilution (To fall within analytical range) D->E F 6. Quantitative Analysis (e.g., HPLC) E->F G 7. Solubility Calculation F->G

Figure 1: Experimental workflow for solubility determination.

4.2. Logical Relationship in Solubility Assessment

The decision-making process for assessing the solubility of a compound like sodium hydrogen tartrate in a new solvent is outlined below.

G cluster_0 Solubility Assessment Pathway A Select Organic Solvent B Perform Qualitative Solubility Test (e.g., visual inspection) A->B C Soluble / Partially Soluble? B->C D Proceed with Quantitative Analysis (Saturation Shake-Flask Method) C->D Yes E Insoluble C->E No G Determine Solubility Value D->G F Report as 'Insoluble' under tested conditions E->F

Figure 2: Logical pathway for solubility assessment.

Conclusion

While quantitative solubility data for sodium hydrogen tartrate in organic solvents is scarce in readily available literature, this guide provides the necessary framework for its experimental determination. The saturation shake-flask method, coupled with a reliable analytical technique such as HPLC, offers a robust approach for obtaining accurate and reproducible solubility data. For drug development and research professionals, the experimental protocol and workflows outlined herein serve as a critical resource for characterizing this compound in non-aqueous systems.

References

molecular weight of monosodium L-(+)-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Weight of Monosodium L-(+)-Tartrate

This technical guide provides a comprehensive overview of the , targeting researchers, scientists, and professionals in drug development. The document details the compound's chemical properties, presents quantitative data in a structured format, and outlines key experimental protocols for molecular weight determination.

Chemical Identity and Structure

Monosodium L-(+)-tartrate, also known as sodium hydrogen tartrate, is the monosodium salt of L-(+)-tartaric acid.[1][2] It is used in various applications, including as an acidity regulator in food products, where it is designated by the E number E335.[3] The compound exists in both an anhydrous (C4H5NaO6) and a monohydrate (C4H5NaO6·H2O) form.[1][4][5] The presence of water of crystallization significantly impacts its molecular weight.

Chemical Structure of Monosodium L-(+)-tartrate (Anhydrous): (A 2D structural formula would be depicted here in a full whitepaper)

Quantitative Data Summary

The key quantitative properties of monosodium L-(+)-tartrate are summarized in the table below for easy comparison.

PropertyAnhydrous FormMonohydrate Form
Synonyms Monosodium L(+)-tartrate, Sodium bitartrate (B1229483)Sodium bitartrate monohydrate
Chemical Formula C4H5NaO6C4H7NaO7 (or C4H5NaO6·H2O)
Molecular Weight 172.07 g/mol [3][4][5]190.08 g/mol [1][2][6]
CAS Number 526-94-3[3][5][7]6131-98-2[1][2]

Experimental Protocols for Molecular Weight Determination

The accurate determination of the molecular weight of a compound like monosodium L-(+)-tartrate is fundamental for its characterization, quality control, and use in research and development. Several experimental techniques can be employed.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It provides highly accurate molecular weight information and is suitable for a wide range of small molecules.[5][7][9]

Methodology:

  • Sample Preparation: A dilute solution of monosodium L-(+)-tartrate is prepared in a suitable volatile solvent.

  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for small molecules like this include Electrospray Ionization (ESI). In ESI, the tartrate salt in solution is nebulized, and a high voltage is applied, creating charged droplets. As the solvent evaporates, ions (e.g., [C4H5O6]⁻ or [C4H5NaO6+H]⁺) are released into the gas phase.

  • Mass Analysis: The generated ions are directed into a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole), which separates them based on their mass-to-charge ratio.[10]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The peak corresponding to the molecular ion allows for the direct determination of the molecular weight with high precision.[9] For monosodium L-(+)-tartrate, the expected m/z would correspond to the mass of the tartrate anion plus the sodium ion.

Acid-Base Titration

Titration can be used to determine the equivalent weight of an acid salt.[11] Since monosodium L-(+)-tartrate contains one acidic proton, it can be titrated with a standardized strong base.

Methodology:

  • Standardization of Titrant: A solution of a strong base, typically sodium hydroxide (B78521) (NaOH), is accurately standardized using a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation: An accurately weighed sample of monosodium L-(+)-tartrate is dissolved in deionized water.

  • Titration: A few drops of a suitable indicator (e.g., phenolphthalein) are added to the sample solution. The standardized NaOH solution is slowly added from a burette to the tartrate solution with constant stirring.[11]

  • Endpoint Determination: The titration is continued until the endpoint is reached, indicated by a persistent color change of the indicator.[11][12] This signifies that all the acidic protons from the tartrate have been neutralized.

  • Calculation: The volume of NaOH used to reach the endpoint is recorded. The number of moles of NaOH is calculated (moles = concentration × volume). From the 1:1 stoichiometry of the reaction (NaOH + C4H5NaO6 → C4H4Na2O6 + H2O), the number of moles of monosodium L-(+)-tartrate in the sample is determined. The molecular weight is then calculated by dividing the initial mass of the sample by the calculated number of moles.[13]

Karl Fischer Titration for Water Content

To differentiate between the anhydrous and monohydrate forms and to confirm the molecular weight of the latter, it is essential to determine the water content. The Karl Fischer titration is a highly specific and accurate method for this purpose.[3][4][14]

Methodology:

  • Apparatus Setup: A Karl Fischer titrator, either volumetric or coulometric, is used. The volumetric method is suitable for samples with water content above 0.1%.[1]

  • Reagent Preparation: The titration vessel is filled with a suitable solvent (e.g., methanol), and the Karl Fischer reagent (containing iodine, sulfur dioxide, and a base) is added to neutralize any residual water.

  • Sample Analysis: An accurately weighed sample of monosodium L-(+)-tartrate is introduced into the titration vessel. The water in the sample reacts stoichiometrically with the iodine in the reagent.[14]

  • Endpoint Detection: The endpoint is detected electrometrically when an excess of iodine is present.[4]

  • Calculation: The amount of reagent consumed is used to calculate the amount of water in the sample. The percentage of water can then be used to confirm if the sample is the monohydrate (theoretical water content of ~9.47%) and to calculate the molecular weight of the hydrated compound from the anhydrous weight.

Workflow and Relationship Diagram

The following diagram illustrates the logical workflow for the characterization of monosodium L-(+)-tartrate, incorporating the experimental methods described.

G Figure 1. Experimental Workflow for Characterization of Monosodium L-(+)-Tartrate cluster_sample Sample Analysis cluster_results Data Interpretation cluster_conclusion Final Identification Sample Monosodium L-(+)-Tartrate Sample KF_Titr Karl Fischer Titration Sample->KF_Titr Mass_Spec Mass Spectrometry Sample->Mass_Spec Acid_Titr Acid-Base Titration Sample->Acid_Titr Water_Content Determine Water Content (%) KF_Titr->Water_Content MW_Anhydrous Determine Anhydrous MW (172.07 g/mol) Mass_Spec->MW_Anhydrous Eq_Weight Determine Equivalent Weight Acid_Titr->Eq_Weight MW_Monohydrate Confirm Monohydrate MW (190.08 g/mol) Water_Content->MW_Monohydrate If H2O ≈ 9.5% Final_ID Final Molecular Weight & Form MW_Anhydrous->Final_ID MW_Monohydrate->Final_ID Eq_Weight->Final_ID

Caption: Workflow for determining the molecular form of a tartrate sample.

References

In-Depth Technical Guide to the Thermal Decomposition of Sodium Bitartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium bitartrate (B1229483) (also known as sodium hydrogen tartrate), with a focus on its degradation pathway, thermal stability, and the analytical techniques used for its characterization. This information is critical for understanding the behavior of sodium bitartrate under elevated temperatures, which is essential for its application in pharmaceutical formulations, chemical synthesis, and food science.

Introduction to this compound

This compound (C₄H₅NaO₆) is the monosodium salt of tartaric acid. It is a white, crystalline powder and often exists in its monohydrate form (C₄H₅NaO₆·H₂O).[1] It is utilized in various industries, including as an acidity regulator in food products (E number E335), a reagent in analytical chemistry, and as a component in pharmaceutical formulations. Understanding its thermal properties is paramount for ensuring stability during processing, storage, and application.

Thermal Decomposition Pathway

The thermal decomposition of this compound monohydrate is a multi-step process that begins with dehydration, followed by the decomposition of the anhydrous salt. The ultimate solid residue of this decomposition is sodium carbonate.

The proposed overall decomposition reaction is as follows:

2 C₄H₅NaO₆(s) → Na₂CO₃(s) + 5 CO(g) + 2 CO₂(g) + H₂O(g) + 2 H₂(g)

The decomposition process can be broken down into the following key stages:

  • Stage 1: Dehydration: The initial stage involves the loss of the water of crystallization from this compound monohydrate to form the anhydrous salt. This is an endothermic process.

  • Stage 2: Decomposition of Anhydrous this compound: Following dehydration, the anhydrous this compound undergoes a complex series of decomposition reactions. This stage is characterized by the breakdown of the tartrate anion, leading to the evolution of various gaseous products, including carbon monoxide (CO) and carbon dioxide (CO₂).[2]

  • Stage 3: Formation of Sodium Carbonate: The final solid product of the thermal decomposition is sodium carbonate (Na₂CO₃). This is a stable residue at higher temperatures.

Thermal_Decomposition_Pathway A A B B A->B  ΔT - H₂O G1 G1 A->G1 C C B->C  ΔT D D C->D  ΔT G2 G2 C->G2

Quantitative Thermal Analysis Data

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not extensively published, data from analogous compounds like potassium sodium tartrate and general knowledge of tartrate decomposition provide a basis for expected thermal events. The decomposition is known to occur at approximately 253°C.[3]

Below is a table summarizing the expected thermal events and mass losses based on the proposed decomposition pathway.

StageProcessTemperature Range (°C)Mass Loss (%) (Theoretical)Thermal Event (DSC)
1Dehydration~100 - 150~9.47%Endothermic
2Decomposition of Anhydrous Salt> 250~47.38%Exothermic/Endothermic

Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate, atmosphere, and sample purity.

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for the simultaneous TGA/DSC analysis of this compound monohydrate.

Objective: To determine the thermal stability, decomposition temperatures, and mass loss of this compound monohydrate.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently.

Experimental Parameters:

  • Sample Mass: 5-10 mg

  • Sample Pan: Alumina or platinum crucible

  • Atmosphere: Inert (e.g., Nitrogen, Argon) or oxidative (e.g., Air)

  • Flow Rate: 20-50 mL/min

  • Heating Rate: 10 °C/min (a common rate for kinetic studies)

  • Temperature Range: Ambient to 600 °C

Procedure:

  • Calibrate the TGA/DSC instrument for mass and temperature according to the manufacturer's specifications.

  • Accurately weigh 5-10 mg of this compound monohydrate into the sample pan.

  • Place the sample pan in the instrument.

  • Purge the furnace with the selected atmosphere at the specified flow rate for a sufficient time to ensure a stable environment.

  • Initiate the heating program from ambient temperature to 600 °C at a rate of 10 °C/min.

  • Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

  • Analyze the resulting TGA and DSC curves to determine the onset and peak temperatures of decomposition events and the corresponding percentage mass loss for each step.

Evolved Gas Analysis (EGA)

To identify the gaseous products evolved during decomposition, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).[4]

Objective: To identify the chemical composition of the gases released at each stage of the thermal decomposition.

Instrumentation: TGA-MS or TGA-FTIR system.

Procedure:

  • Follow the TGA protocol as described above.

  • The evolved gases from the TGA furnace are transferred to the MS or FTIR via a heated transfer line to prevent condensation.

  • The MS or FTIR continuously analyzes the composition of the evolved gas stream.

  • Correlate the evolution of specific gases (e.g., H₂O, CO, CO₂) with the mass loss events observed in the TGA curve.

Experimental_Workflow A A B B A->B C C B->C D D B->D E E B->E F F C->F G G D->G E->G F->G

Conclusion

The thermal decomposition of this compound is a complex process that is critical to understand for its various applications. The decomposition proceeds through dehydration followed by the breakdown of the anhydrous salt to form sodium carbonate and a mixture of gaseous products. Detailed thermal analysis using techniques such as TGA, DSC, and EGA is essential for elucidating the precise decomposition pathway and kinetics. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

A Comprehensive Guide to the Optical Properties of Sodium Bitartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core optical properties of sodium bitartrate (B1229483) (C₄H₅NaO₆), a compound of interest in various scientific and industrial fields, including pharmaceuticals and food science. This document details quantitative optical parameters, outlines experimental protocols for their determination, and presents a logical workflow for the characterization of this material.

Core Optical Properties

Sodium bitartrate, also known as monosodium tartrate, is a chiral molecule, a property that gives rise to its notable optical activity. It is also recognized as a nonlinear optical (NLO) material, indicating its potential for applications in photonics and laser technology.

Quantitative Optical Data

The primary optical properties of this compound are summarized in the tables below. These values are critical for researchers working on applications ranging from stereospecific synthesis to the development of advanced optical materials.

Optical Property Value Conditions
Specific Rotation [α]+19° to +23°20°C, c=1 in water[1]
+22° ± 1°20°C, c=1% in H₂O[2]
+21° ± 2°20°C, c=1% in H₂O[3]
Optical Band Gap 5.5 eV-

Table 1: Summary of key optical properties of this compound.

Refractive Index (Aqueous Solution) Temperature (°C)
Data for various concentrations available25, 35, and 45

Table 2: Refractive index data for aqueous solutions of sodium tartrate are available in the literature, though specific values for solid this compound are not readily found in the initial search results. A study by Zafarani-Moattar and Hosseinzadeh provides detailed measurements for aqueous solutions at different temperatures and concentrations.

Note on Birefringence: While this compound is known to form crystals, specific quantitative data for its birefringence were not found in the initial search results. Birefringence is a key property of nonlinear optical crystals and further investigation is warranted for a complete optical characterization.

Experimental Protocols

Accurate determination of the optical properties of this compound relies on precise experimental methodologies. The following sections detail the protocols for measuring the key parameters outlined above.

Measurement of Optical Rotation using Polarimetry

Optical rotation is a fundamental property of chiral molecules like this compound. A polarimeter is used to measure the angle through which the plane of polarized light is rotated by a solution of the substance.

Materials and Equipment:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Polarimeter cell (1 dm path length)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Solvent (e.g., deionized water)

  • This compound sample

Procedure:

  • Instrument Preparation: Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize for at least 10-20 minutes.

  • Blank Measurement: Fill the polarimeter cell with the pure solvent (deionized water). Ensure there are no air bubbles in the light path. Place the cell in the polarimeter and zero the instrument.

  • Sample Preparation: Accurately weigh a known amount of this compound (e.g., 100 mg). Dissolve the sample in the solvent in a volumetric flask to a known volume (e.g., 10 mL) to achieve a specific concentration (e.g., 1 g/100 mL).

  • Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared solution, then fill the cell with the solution, again ensuring no air bubbles are present. Place the filled cell in the polarimeter and record the observed rotation angle (α).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Determination of Refractive Index using an Abbe Refractometer

The refractive index of a substance is a measure of how light propagates through it. For solutions, an Abbe refractometer is a common instrument for this measurement.

Materials and Equipment:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • This compound solution of known concentration

  • Calibration standard (e.g., distilled water with a known refractive index)

  • Lens paper and a suitable solvent (e.g., ethanol (B145695) or isopropanol) for cleaning

Procedure:

  • Instrument Setup: Turn on the refractometer's light source. Connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20°C or 25°C) and allow the prisms to equilibrate.

  • Calibration: Calibrate the instrument using a standard with a known refractive index, such as distilled water. Apply a few drops of the standard to the prism surface and close the prism. Adjust the instrument until the known refractive index value is read.

  • Sample Application: Open the prism and clean the surfaces with a soft lens tissue and a suitable solvent. Apply a few drops of the this compound solution to the measuring prism.

  • Measurement: Close the prism. Look through the eyepiece and adjust the handwheel to bring the boundary line between the light and dark fields into the center of the crosshairs. If a colored band is visible at the boundary, adjust the compensator dial to achieve a sharp, achromatic line.

  • Reading: Read the refractive index value from the scale. Record the temperature at which the measurement was taken.

  • Cleaning: After the measurement, clean the prism surfaces thoroughly.

UV-Vis-NIR Spectroscopy for Optical Band Gap Determination

UV-Vis-NIR spectroscopy can be used to determine the transmittance and absorbance of a material, from which the optical band gap can be calculated. This is particularly relevant for solid crystalline samples.

Materials and Equipment:

  • UV-Vis-NIR spectrophotometer with a solid sample holder

  • This compound single crystal or a thin film

  • Reference material (for baseline correction)

Procedure:

  • Instrument and Sample Preparation: Turn on the spectrophotometer and allow the lamps to stabilize. Prepare a thin, polished single crystal of this compound or a thin film of the material on a transparent substrate.

  • Baseline Correction: Perform a baseline correction using a reference sample (e.g., air or the transparent substrate) to account for any background absorbance.

  • Sample Measurement: Place the this compound sample in the spectrophotometer's sample holder.

  • Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-1100 nm) to obtain the absorbance spectrum.

  • Data Analysis (Tauc Plot): The optical band gap (Eg) can be determined from the absorbance data using a Tauc plot. The relationship between the absorption coefficient (α), photon energy (hν), and the band gap is given by: (αhν)^(1/n) = A(hν - Eg) where:

    • α is the absorption coefficient.

    • hν is the photon energy.

    • A is a constant.

    • n depends on the nature of the electronic transition (for a direct band gap, n = 1/2).

  • By plotting (αhν)² versus hν and extrapolating the linear portion of the curve to the x-axis, the value of the optical band gap (Eg) can be determined.

Workflow for Optical Characterization

The following diagram illustrates a typical workflow for the comprehensive optical characterization of this compound, from initial sample preparation to the final data analysis and interpretation.

OpticalCharacterizationWorkflow Workflow for Optical Characterization of this compound cluster_prep Sample Preparation cluster_measurement Optical Measurements cluster_analysis Data Analysis & Interpretation cluster_results Final Characterization prep_solution Solution Preparation (for Polarimetry & Refractometry) polarimetry Polarimetry prep_solution->polarimetry refractometry Abbe Refractometry prep_solution->refractometry prep_crystal Single Crystal Growth (for NLO & Band Gap) uv_vis_nir UV-Vis-NIR Spectroscopy prep_crystal->uv_vis_nir nlo_char Nonlinear Optical Characterization prep_crystal->nlo_char calc_specific_rotation Calculate Specific Rotation polarimetry->calc_specific_rotation determine_ri Determine Refractive Index refractometry->determine_ri tauc_plot Tauc Plot Analysis uv_vis_nir->tauc_plot shg_efficiency Second Harmonic Generation Efficiency nlo_char->shg_efficiency optical_properties Comprehensive Optical Property Profile calc_specific_rotation->optical_properties determine_ri->optical_properties tauc_plot->optical_properties shg_efficiency->optical_properties

Caption: Workflow for the optical characterization of this compound.

This comprehensive guide provides a solid foundation for researchers and professionals engaged in the study and application of this compound. The provided data and protocols are essential for ensuring accurate and reproducible results in the optical characterization of this versatile compound. Further research into the birefringence and other nonlinear optical coefficients of single crystals would provide a more complete understanding of its optical properties.

References

understanding the pKa of tartaric acid and its salts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the pKa of Tartaric Acid and Its Salts

For researchers, scientists, and drug development professionals, a thorough understanding of the acid-base properties of tartaric acid and its salts is crucial for formulation, stability, and predicting physiological interactions. This technical guide provides a comprehensive overview of the pKa values of tartaric acid and its common salts, details the experimental protocols for their determination, and illustrates the dissociation process.

Data Presentation: pKa Values

Tartaric acid is a diprotic acid, meaning it can donate two protons. Its dissociation occurs in two steps, characterized by two distinct pKa values, pKa1 and pKa2. The pKa values for L-(+)-tartaric acid and its salts at 25°C are summarized below.

CompoundpKa1pKa2Temperature (°C)Notes
L-(+)-Tartaric Acid2.984.3425Also reported as 2.89 and 4.40 in some sources.[1][2][3] The difference in the two dissociation constants is relatively small, indicating overlapping dissociation steps.[4]
meso-Tartaric Acid3.17-25
Potassium Bitartrate (B1229483)2.72-Not SpecifiedThis represents the pKa of the remaining carboxylic acid group in the bitartrate anion.[5]
Sodium Tartrate2.72-Not SpecifiedThe pKa of the strongest acidic proton in the tartrate dianion is predicted to be 2.72.[6]
Potassium Sodium Tartrate--Not SpecifiedA 1% aqueous solution has a pH between 6.5 and 8.5.[7]

Logical Relationship: Dissociation of Tartaric Acid

The sequential dissociation of tartaric acid (H₂T) can be visualized as a two-step process, yielding the bitartrate (HT⁻) and tartrate (T²⁻) ions.

TartaricAcid_Dissociation H2T Tartaric Acid (H₂T) HT_minus Bitartrate (HT⁻) H2T->HT_minus pKa1 ≈ 2.98 T_2minus Tartrate (T²⁻) HT_minus->T_2minus pKa2 ≈ 4.34

Caption: Stepwise dissociation of tartaric acid.

Experimental Protocols

The determination of pKa values is a critical experimental procedure. The two primary methods cited for tartaric acid are potentiometric titration and polarimetry.

Potentiometric Titration

This is a highly precise and common method for pKa determination.[8] It involves the gradual addition of a titrant (a strong base) to a solution of the acid while monitoring the pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the tartaric acid sample, typically around 0.01 M.[9]

    • Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH), ensuring it is carbonate-free.[8][9]

    • To maintain a constant ionic strength throughout the titration, a background electrolyte solution, such as 0.15 M potassium chloride (KCl), can be used.[10]

  • Calibration:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]

  • Titration Procedure:

    • Place a known volume of the tartaric acid solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Add the NaOH titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[11]

    • Continue the titration past the second equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid like tartaric acid, pKa1 is the pH at the midpoint of the first buffer region (halfway to the first equivalence point), and pKa2 is the pH at the midpoint of the second buffer region (halfway between the first and second equivalence points).

    • Alternatively, the equivalence points can be determined from the inflection points of the titration curve, often found by taking the first or second derivative of the curve. The pKa is then the pH at the volume of titrant corresponding to half of the endpoint volume.[11]

Polarimetry

This method is applicable to chiral molecules like L-(+)-tartaric acid and relies on the change in optical rotation as a function of pH.[12] The different ionic species (undissociated acid, bitartrate, and tartrate) will have different specific rotations.

Methodology:

  • Sample Preparation:

    • Prepare a solution of tartaric acid of a known concentration (e.g., 0.2 M).[13]

  • pH Adjustment and Measurement:

    • Prepare a series of solutions with varying pH values covering a wide range (e.g., pH 0 to 11).[13] This can be achieved by adding a strong acid or base.

    • Measure the pH of each solution accurately using a calibrated pH meter.[13]

  • Optical Rotation Measurement:

    • For each solution, measure the optical rotation at a specific wavelength (e.g., 5461 Å) using a polarimeter.[13]

  • Data Analysis:

    • The observed optical rotation is the sum of the contributions from each of the three species in solution (H₂T, HT⁻, and T²⁻).

    • The concentrations of these species at any given pH can be expressed as a function of the hydrogen ion concentration and the two dissociation constants (Kₐ₁ and Kₐ₂).

    • By fitting the experimental data of optical rotation versus pH to the appropriate equations, the pKa values and the specific rotation of the bitartrate ion can be determined.[12][13] This method has been shown to be a sensitive way of determining these dissociation constants.[13]

References

A Technical Guide to the Safety Data Sheet for Sodium Bitartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium bitartrate (B1229483), also known as monosodium tartrate or sodium hydrogen tartrate, is a sodium acid salt of tartaric acid. It exists in an anhydrous form and as a monohydrate. This compound is widely utilized across various sectors, including the food industry as an acidity regulator (E335), in laboratories for detecting potassium, and as an excipient in pharmaceutical formulations. Given its broad applications, a thorough understanding of its safety profile is crucial for professionals handling this chemical. This guide provides an in-depth analysis of the critical safety data associated with sodium bitartrate, presenting information in a structured format for clarity and ease of use.

Chemical Identification

Precise identification is the first step in ensuring chemical safety. This compound is identified by several names and numbers, depending on its hydration state.

IdentifierThis compound (Anhydrous)This compound (Monohydrate)
Common Name This compound, Sodium Hydrogen TartrateThis compound Monohydrate
Synonyms L(+)-Tartaric acid monosodium saltButanedioic acid, 2,3-dihydroxy- (2R,3R)-, monosodium salt, monohydrate
CAS Number 526-94-36131-98-2
Molecular Formula C₄H₅NaO₆C₄H₅NaO₆·H₂O
Molecular Weight 172.07 g/mol 190.09 g/mol
Hazard Identification and Classification

The hazard classification for this compound can be inconsistent across different Safety Data Sheets (SDS). While most regulatory bodies, including under the Globally Harmonized System (GHS), do not classify it as a hazardous substance, some suppliers indicate potential for mild irritation.

GHS Classification: Not classified as a hazardous substance or mixture according to most sources.[1][2]

However, some safety data sheets suggest the following potential hazards:

  • Acute Effects: May cause irritation to the eyes, skin, respiratory tract, and digestive tract.[1]

  • Chronic Effects: Animal studies involving subcutaneous and intravenous exposure have indicated a potential for kidney damage.[1]

Hazard Ratings: The National Fire Protection Association (NFPA) and Hazardous Materials Identification System (HMIS) provide at-a-glance ratings for health, flammability, and reactivity.

Rating SystemHealthFlammabilityInstability/Reactivity
NFPA 704 110
HMIS 110

Rating Scale: 0=Minimal, 1=Slight, 2=Moderate, 3=Serious, 4=Severe

Hazard_Assessment_Flowchart Figure 1. Hazard Assessment Workflow start Start: Receive This compound review_sds Review SDS for Hazard Information start->review_sds check_ghs Check GHS Classification review_sds->check_ghs check_irritation Assess Potential for Irritation (Skin, Eye, Resp.) review_sds->check_irritation check_chronic Note Chronic Hazard: Potential Kidney Effects (from animal studies) review_sds->check_chronic ghs_result Result: Generally 'Not Classified' check_ghs->ghs_result irritation_result Action: Use Basic PPE (Gloves, Goggles) check_irritation->irritation_result chronic_result Action: Minimize Dust & Long-Term Exposure check_chronic->chronic_result

Figure 1. Hazard Assessment Workflow
Toxicological Profile

Toxicological data for this compound is limited, with a notable absence of comprehensive human studies. The primary concerns are derived from animal studies.

Toxicological EndpointResult / Observation
Acute Oral Toxicity LD50 (mouse): 4360 mg/kg.[1] Other sources report no data available.
Acute Dermal/Inhalation Toxicity No data available.
Skin Corrosion/Irritation May cause skin irritation.[1]
Eye Damage/Irritation May cause eye irritation.[1]
Respiratory/Skin Sensitization No data available.
Carcinogenicity Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[1][2]
Germ Cell Mutagenicity No data available.
Reproductive Toxicity No data available.
Specific Target Organ Toxicity (STOT) Single Exposure: May cause respiratory tract irritation.[1] Repeated Exposure: Animal studies indicate potential for kidney damage (interstitial nephritis).[1]
Experimental Protocols: Kidney Toxicity Studies

The SDS references animal studies indicating kidney damage but does not provide detailed experimental protocols. However, published research on tartrate-induced nephrosis offers insight into the likely methodologies.

General Protocol for Inducing Tartrate Nephrosis in Animal Models (e.g., Dogs): A common method involves the targeted injection of a sodium tartrate solution to induce kidney lesions for study.[3]

  • Animal Model: A healthy animal (e.g., dog) is selected.

  • Anesthesia: The animal is anesthetized.

  • Surgical Procedure: One kidney is exposed to allow for targeted administration. The other kidney serves as a control.

  • Test Substance Administration: A sterile solution of sodium tartrate (e.g., 0.5% to 7.5%) is injected.[3] The route can be intravenous, subcutaneous, or directly into the renal artery to localize the effect.

  • Observation Period: The animal is monitored for a set period. Kidney function is assessed by analyzing blood and urine for markers like creatinine, urea (B33335) nitrogen, and specific clearances (e.g., inulin, phenol (B47542) red).[3]

  • Histopathology: After the observation period, the animal is euthanized, and the kidneys are harvested. The tissue is fixed, sectioned, stained, and examined under a microscope to assess cellular damage, particularly to the renal tubules.[3]

This type of study has shown that tartrate-induced damage is often localized to the proximal convoluted tubules of the kidney.[3]

Safe Handling and Exposure Control

Proper handling procedures and personal protective equipment (PPE) are essential to minimize exposure and ensure safety.

Safe_Handling_Workflow Figure 2. Safe Handling & Use Workflow cluster_prep Preparation cluster_use Use & Disposal receive Receive & Log Chemical store Store in Cool, Dry, Well-Ventilated Area receive->store controls Use Engineering Controls (e.g., Fume Hood, Local Exhaust) store->controls ppe Don Appropriate PPE controls->ppe handle Handle/Weigh Chemical (Minimize Dust) ppe->handle decontaminate Decontaminate Surfaces & Equipment handle->decontaminate dispose Dispose of Waste per Local Regulations decontaminate->dispose

Figure 2. Safe Handling & Use Workflow

Engineering Controls:

  • Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Local exhaust ventilation should be used to keep airborne concentrations low and to control dust.[4]

Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Wear appropriate protective eyeglasses or chemical safety goggles (compliant with OSHA 29 CFR 1910.133 or EN 166).[1]
Skin Wear appropriate chemical-resistant gloves and a lab coat or other protective clothing to prevent skin contact.[1][4]
Respiratory If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[4]

Storage:

  • Store in a cool, dry, well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials, particularly strong oxidizing agents.[1]

First Aid and Emergency Procedures

In case of accidental exposure, immediate and appropriate first-aid measures are critical.

First_Aid_Decision_Tree Figure 3. First Aid Decision Tree for Exposure exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Get medical aid. inhalation->action_inhale action_skin 1. Flush skin with plenty of water. 2. Remove contaminated clothing. 3. Get medical aid if irritation persists. skin->action_skin action_eye 1. Immediately flush eyes with water for at least 15 minutes. 2. Get medical aid. eye->action_eye action_ingest 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Get medical aid. ingestion->action_ingest

Figure 3. First Aid Decision Tree for Exposure

Fire-Fighting Measures:

  • Flammability: May be combustible at high temperatures.[4]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Hazardous Combustion Products: Produces carbon monoxide, carbon dioxide, and sodium oxides upon combustion.[1]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

  • Personal Precautions: Avoid breathing dust and ensure adequate ventilation. Wear appropriate PPE as outlined in Section 4.

  • Cleanup: Vacuum or sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dusty conditions.[1][2]

Physical and Chemical Properties
PropertyValue
Appearance White crystalline powder or solid.[1]
Odor Odorless.
pH 3.3 - 3.6 (Aqueous Solution).
Melting Point ~253 °C (decomposes).
Solubility Soluble in water; slightly soluble in alcohol.
Flash Point Not applicable.[1]
Autoignition Temperature Not available.
Vapor Pressure Not available.
Stability and Reactivity
ParameterDescription
Chemical Stability Stable under normal temperatures and pressures.[1]
Conditions to Avoid High temperatures, dust generation, and incompatible materials.[1]
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Decomposition Carbon monoxide, carbon dioxide, sodium oxides.[1]
Hazardous Polymerization Will not occur.[1]

References

natural occurrence of tartrate salts

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Natural Occurrence of Tartrate Salts

Introduction

Tartaric acid (2,3-dihydroxybutanedioic acid) is a crystalline organic acid that is widespread in the plant kingdom.[1][2] It primarily exists as its salts, known as tartrates, with potassium bitartrate (B1229483) being the most common form.[1][3] These compounds are significant in the food and beverage industry, particularly in winemaking, where they influence sensory attributes like taste and stability.[4][5] They also serve as important chiral building blocks in organic synthesis.[6] This guide provides a comprehensive overview of the , their biosynthesis, quantitative distribution, and the experimental protocols used for their analysis, tailored for researchers and professionals in drug development and food science.

Natural Occurrence in the Plant Kingdom

Tartrate salts are found in a variety of plants, but their concentration is notably high in only a few species. The most significant natural sources are grapes (Vitis vinifera) and tamarinds (Tamarindus indica).[1]

  • Grapes (Vitis vinifera): Grapes are the most well-known source of tartaric acid and its salts.[1] Tartaric acid is one of the two primary organic acids in grape berries, alongside malic acid, and it plays a crucial role in the acidity and microbial stability of wine.[4] During the fermentation and aging of wine, the potassium and calcium salts of tartaric acid can precipitate out of the solution, which is supersaturated with these compounds.[5][7] The primary precipitate is potassium bitartrate (KHC₄H₄O₆), commonly known as cream of tartar or "wine diamonds."[1][3] These crystalline deposits are a major industrial source of tartrates.[3][8]

  • Tamarind (Tamarindus indica): The pulp of the tamarind fruit is exceptionally rich in tartaric acid, which is its major acid component, giving the pulp its characteristic acidic taste.[9] The concentration of tartaric acid in tamarind pulp can range from 8% to 18%.[1][9] This makes tamarind a significant and sustainable raw material for the commercial extraction of tartaric acid.[10][11]

  • Other Fruit Sources: While grapes and tamarinds have the highest concentrations, tartaric acid and its salts are also present in smaller quantities in other fruits, including bananas, avocados, citrus fruits, apples, cherries, and strawberries.[1][12]

Quantitative Data on Tartrate Concentrations

The concentration of tartrates in natural sources varies significantly based on the plant species, variety, maturity, and growing conditions.[9][13] The following tables summarize representative quantitative data from scientific literature.

Table 1: Tartaric Acid Concentration in Various Fruits

Fruit SourceScientific NameConcentration Range (g/L or % w/w)Notes
Grapes (Berries)Vitis vinifera4.0 - 15.0 g/L[14]Concentration decreases during ripening primarily due to berry dilution.[14]
Tamarind (Pulp)Tamarindus indica8 - 18% (w/w)[1][9]The major organic acid, responsible for the sour taste.[9]
Wine (Grape)Vitis vinifera2.0 - 10.0 g/L[5]Varies widely based on grape variety, region, and winemaking practices.[5]
Fruit Juices (Grape)Vitis vinifera3.09 - 4.68 g/L[15]Generally higher concentration than in fruit nectars.[15]
Fruit Nectars (Grape)Vitis vinifera0.68 - 0.86 g/L[15]Lower concentrations compared to pure juices.[15]

Table 2: Distribution of Tartrates and Malates in Vitis vinifera Grapes

AnalyteEarly HarvestLate Harvest
% Total Acidity from Tartrates56%57%
% Total Acidity from Malates50%45%
% Tartrates as Free Acid23%11%
% Malates as Free Acid45%27%
Data synthesized from a study on 78 grape varieties. Concentrations of tartrate and malate (B86768) salts were found to increase between early and late harvests.[13]

Biosynthesis of Tartaric Acid in Plants

In higher plants, particularly in grapes, L-(+)-tartaric acid is synthesized from the catabolism of L-ascorbic acid (Vitamin C).[16][17][18] Several pathways have been proposed, but the predominant route in grapevines is the "Asc C4/C5" pathway.[16][19]

The key steps in this pathway are:

  • L-ascorbic acid is converted to 2-keto-L-gulonate.[16]

  • 2-keto-L-gulonate is reduced to L-idonic acid by an aldo-keto reductase.[4]

  • L-idonic acid is then oxidized to 5-keto-D-gluconic acid by L-idonate dehydrogenase, which is considered a rate-limiting step.[4][17]

  • This six-carbon intermediate is cleaved, yielding a four-carbon intermediate.[16][19]

  • The four-carbon intermediate is finally oxidized to produce L-(+)-tartaric acid.[16]

This biosynthetic activity occurs in the early stages of grape berry and leaf development.[4]

Tartaric_Acid_Biosynthesis cluster_precursor Precursor Synthesis cluster_main_pathway Tartaric Acid Synthesis (Asc C4/C5 Pathway) Glucose Glucose Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Glucose->Ascorbic_Acid L-galactose pathway Asc_Acid L-Ascorbic Acid Keto_Gulonate 2-keto-L-gulonate Asc_Acid->Keto_Gulonate Idonic_Acid L-Idonic Acid Keto_Gulonate->Idonic_Acid Reduction (Aldo-keto reductase) Keto_Gluconate 5-keto-D-gluconic acid Idonic_Acid->Keto_Gluconate Oxidation (L-idonate dehydrogenase) Cleavage Cleavage Keto_Gluconate->Cleavage Intermediate 4-Carbon Intermediate Cleavage->Intermediate Tartaric_Acid L-(+)-Tartaric Acid Intermediate->Tartaric_Acid Oxidation

Biosynthesis of L-(+)-Tartaric Acid from L-Ascorbic Acid in Grapes.

Microbial Occurrence and Production

While primarily known as plant metabolites, certain microorganisms are capable of producing tartaric acid. This has led to the development of biotechnological production methods as an alternative to extraction from wine by-products.[6][8] Bacteria possessing the enzyme cis-epoxysuccinate hydrolase (CESH) can enantioselectively synthesize L-(+)- and D-(-)-tartaric acids from cis-epoxysuccinic acid.[6] Genera such as Nocardia, Achromobacter, and Alcaligenes have been identified for their ability to perform this bioconversion.[6][20] More recently, engineered strains of Gluconobacter oxydans have been developed to produce tartaric acid precursors from glucose.[21]

Experimental Protocols

The analysis of tartrate salts involves two primary stages: extraction from the source material and subsequent quantification using analytical techniques.

Protocol 1: Extraction of Tartrates from a Solid Matrix (e.g., Tamarind Pulp)

This protocol outlines a general method for the extraction and precipitation of tartrates as calcium tartrate.[10][11][22]

  • Sample Preparation: Weigh 100 g of tamarind pulp. Homogenize the pulp with 300 mL of deionized water.

  • Hot Water Extraction: Heat the mixture to 80-90°C for 2-3 hours with continuous stirring to dissolve the tartaric acid and its salts.

  • Filtration: Cool the mixture and filter it through cheesecloth or a vacuum filter to separate the liquid extract from the solid pulp residue.

  • Precipitation of Potassium Bitartrate: Cool the filtrate in a refrigerator (4°C) for 6-8 hours to precipitate the less soluble potassium bitartrate.[10] Collect these crystals via filtration.

  • Conversion to Calcium Tartrate: Dissolve the collected potassium bitartrate crystals in a sufficient amount of hot deionized water. While stirring, slowly add a stoichiometric amount of calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂) slurry.[1][23] Carbon dioxide will be released during the reaction with calcium carbonate. Reaction: 2 KHC₄H₄O₆ + CaCO₃ → CaC₄H₄O₆ + K₂C₄H₄O₆ + H₂O + CO₂

  • Isolation: The resulting calcium tartrate (CaC₄H₄O₆) is insoluble and will precipitate. Filter the mixture, wash the precipitate with cold water to remove soluble impurities, and dry the calcium tartrate salt.

  • Acidification (Optional): To obtain free tartaric acid, the calcium tartrate precipitate can be treated with a strong acid like sulfuric acid (H₂SO₄), which precipitates calcium as calcium sulfate, leaving tartaric acid in the solution.[1][23]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the separation and quantification of organic acids, including tartaric acid, in complex matrices like fruit juices and wine.[15][24][25]

  • Sample Preparation:

    • For liquid samples (e.g., wine, fruit juice), filter through a 0.45 µm syringe filter to remove particulates.[26]

    • For solid extracts (from Protocol 1), accurately weigh a portion of the sample, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[27]

    • Mobile Phase: An isocratic mobile phase consisting of an aqueous phosphate (B84403) buffer (e.g., 20-50 mM potassium phosphate monobasic) adjusted to an acidic pH (e.g., pH 2.8) is typical.[15][25] This ensures the organic acids are in their protonated form for better retention.

    • Flow Rate: 0.5 - 1.0 mL/min.[15]

    • Detection: UV detection at 210-214 nm is suitable for detecting the carboxyl functional group of tartaric acid.[15][26]

  • Calibration and Quantification:

    • Prepare a series of standard solutions of known concentrations of L-(+)-tartaric acid in the mobile phase.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration. The curve should demonstrate linearity (R² > 0.999).[15][27]

    • Inject the prepared sample. Determine the concentration of tartaric acid in the sample by interpolating its peak area on the calibration curve.

Experimental_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Quantitative Analysis Start Natural Source (e.g., Grapes, Tamarind) Homogenize Homogenization (with Water) Start->Homogenize Extract Hot Water Extraction Homogenize->Extract Filter1 Filtration Extract->Filter1 Clarified_Extract Clarified Extract Filter1->Clarified_Extract Filter2 0.45 µm Syringe Filtration Clarified_Extract->Filter2 Aliquoting HPLC HPLC System (C18 Column, UV Detector) Filter2->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Quantify Quantification (vs. Calibration Curve) Data->Quantify Result Final Concentration Quantify->Result

General Workflow for Tartrate Extraction and HPLC Quantification.

Conclusion

Tartrate salts are significant natural products, with their occurrence being highly concentrated in specific plant species, most notably grapes and tamarinds. The primary salt, potassium bitartrate, is a direct byproduct of the winemaking industry, making it a readily available commercial product derived from a natural source. The biosynthesis from L-ascorbic acid in grapevines is a key metabolic pathway that dictates the final concentration of this critical acid in the fruit. Understanding the natural distribution, concentration, and biosynthesis of tartrates is essential for quality control in the food and beverage industry and for leveraging these compounds as bio-based chemicals. The analytical protocols outlined provide robust and reproducible methods for the accurate quantification of tartrates, which is fundamental for research and industrial applications.

References

Spectroscopic Analysis of Sodium Hydrogen Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydrogen tartrate (monosodium tartrate), with the chemical formula C₄H₅NaO₆, is the monosodium salt of L-(+)-tartaric acid. It is a white crystalline powder soluble in water and finds applications in various fields, including the food industry as a leavening agent and acidity regulator, and in analytical chemistry. A thorough understanding of its physicochemical properties through spectroscopic analysis is crucial for its application in research, particularly in drug development where it may be used as a counterion or an excipient. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize sodium hydrogen tartrate, including detailed experimental protocols and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of sodium hydrogen tartrate is presented in Table 1.

Table 1: Physicochemical Properties of Sodium Hydrogen Tartrate

PropertyValueReference
Chemical Formula C₄H₅NaO₆
Molecular Weight 172.07 g/mol
Appearance White crystalline powder
Solubility Soluble in water
IUPAC Name Sodium (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

Spectroscopic Analysis

The structural elucidation and characterization of sodium hydrogen tartrate are primarily achieved through a combination of vibrational and nuclear magnetic resonance spectroscopy, as well as mass spectrometry.

Vibrational Spectroscopy: FT-IR and FT-Raman

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy provide complementary information about the vibrational modes of sodium hydrogen tartrate.

A general workflow for the vibrational spectroscopic analysis of sodium hydrogen tartrate is depicted below.

experimental_workflow_vibrational Diagram 1: Experimental Workflow for Vibrational Spectroscopy cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition and Processing sample Sodium Hydrogen Tartrate Powder grind Grind with KBr (for FT-IR) or use directly (for FT-Raman) sample->grind pellet Press into a transparent pellet (for FT-IR) grind->pellet FT-IR analysis_raman FT-Raman Spectrometer grind->analysis_raman analysis_ir FT-IR Spectrometer pellet->analysis_ir acquire_raman Acquire FT-Raman Spectrum (e.g., 4000-100 cm⁻¹) analysis_raman->acquire_raman acquire_ir Acquire FT-IR Spectrum (e.g., 4000-400 cm⁻¹) analysis_ir->acquire_ir process Data Processing (Baseline correction, peak picking) acquire_ir->process acquire_raman->process interpret Spectral Interpretation and Peak Assignment process->interpret

Caption: Experimental workflow for vibrational spectroscopy.

FT-IR Spectroscopy Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of sodium hydrogen tartrate with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the finely ground mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Instrumentation:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

  • Data Analysis:

    • Process the acquired spectrum using appropriate software for baseline correction and peak identification.

FT-Raman Spectroscopy Protocol:

  • Sample Preparation:

    • Place a small amount of the crystalline sodium hydrogen tartrate powder directly into a sample holder (e.g., a glass capillary tube or an aluminum well).

  • Instrumentation:

    • Use an FT-Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm) to minimize fluorescence.

    • Focus the laser beam onto the sample.

    • Collect the scattered radiation and record the Raman spectrum over a suitable spectral range (e.g., 4000-100 cm⁻¹).

  • Data Analysis:

    • Process the spectrum for baseline correction and peak identification.

The characteristic vibrational frequencies and their assignments for sodium hydrogen tartrate monohydrate are summarized in Table 2.

Table 2: FT-IR and FT-Raman Peak Assignments for Sodium Hydrogen Tartrate Monohydrate

FT-IR (cm⁻¹)FT-Raman (cm⁻¹)AssignmentVibrational Mode
35583556O-H stretchWater of hydration
34213420O-H stretchWater of hydration
2976-C-H stretchAsymmetric
29362947C-H stretchSymmetric
17321735C=O stretchCarboxylic acid
16081610C=O stretchCarboxylate
14501452C-H bend
14101400O-H in-plane bend
1304-C-H in-plane bend
12111215C-O stretch
10701066C-O-H bend
905906O-H out-of-plane bend
878887C-C stretch
789783C-H out-of-plane bend
679677O-C=O bend
617592O-H twist
573-O-C=O wag
523-O-C=O rock
484542O-H twist
-456O-H twist
-389O-H twist
-167Lattice vibrations
-143Lattice vibrations
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule. For sodium hydrogen tartrate, ¹H and ¹³C NMR spectra are typically acquired in a deuterated solvent, most commonly deuterium (B1214612) oxide (D₂O), due to its solubility in water.

The general procedure for NMR analysis is outlined in the following diagram.

experimental_workflow_nmr Diagram 2: Experimental Workflow for NMR Spectroscopy cluster_sample_prep_nmr Sample Preparation cluster_analysis_nmr Spectroscopic Analysis cluster_data_nmr Data Acquisition and Processing sample_nmr Sodium Hydrogen Tartrate dissolve Dissolve in D₂O (approx. 5-25 mg in 0.6-0.7 mL) sample_nmr->dissolve filter Filter into NMR tube dissolve->filter nmr_spectrometer NMR Spectrometer filter->nmr_spectrometer acquire_1h Acquire ¹H NMR Spectrum nmr_spectrometer->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum nmr_spectrometer->acquire_13c process_nmr Data Processing (Phasing, baseline correction, integration) acquire_1h->process_nmr acquire_13c->process_nmr interpret_nmr Spectral Interpretation (Chemical shift and coupling constant analysis) process_nmr->interpret_nmr

Caption: Experimental workflow for NMR spectroscopy.

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-25 mg of sodium hydrogen tartrate in 0.6-0.7 mL of deuterium oxide (D₂O).

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

  • Instrumentation:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H and ¹³C NMR spectra at a suitable magnetic field strength (e.g., 400 or 500 MHz for ¹H).

    • Use the deuterium signal from the solvent for field-frequency locking.

  • Data Analysis:

    • Process the spectra, including Fourier transformation, phasing, baseline correction, and referencing the chemical shifts (typically to an internal or external standard).

    • For ¹H NMR, integrate the signals to determine the relative number of protons.

The expected ¹H and ¹³C NMR chemical shifts for sodium hydrogen tartrate in D₂O are presented in Tables 3 and 4.

Table 3: ¹H NMR Data for Sodium Hydrogen Tartrate in D₂O

Chemical Shift (ppm)MultiplicityAssignment
~4.5Singlet-CH(OH)-

Note: A reported ¹H NMR spectrum showed a single prominent peak at 4.514 ppm after removal of the solvent signal. The two methine protons are chemically equivalent and therefore appear as a single peak.

Table 4: ¹³C NMR Data for Sodium Hydrogen Tartrate in D₂O

Chemical Shift (ppm)Assignment
~75-CH(OH)-
~178-COO⁻ and -COOH

Note: Specific chemical shift values for ¹³C NMR of sodium hydrogen tartrate were not explicitly found in the search results, but these are typical ranges for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds like sodium hydrogen tartrate.

The workflow for ESI-MS analysis is illustrated below.

experimental_workflow_ms Diagram 3: Experimental Workflow for ESI-Mass Spectrometry cluster_sample_prep_ms Sample Preparation cluster_analysis_ms Mass Spectrometry Analysis cluster_data_ms Data Acquisition and Analysis sample_ms Sodium Hydrogen Tartrate dissolve_ms Dissolve in a suitable solvent (e.g., methanol/water) sample_ms->dissolve_ms dilute_ms Dilute to a low concentration (e.g., 1-10 µg/mL) dissolve_ms->dilute_ms esi_ms Electrospray Ionization Mass Spectrometer dilute_ms->esi_ms acquire_ms Acquire Mass Spectrum (Negative and/or Positive Ion Mode) esi_ms->acquire_ms analyze_ms Analyze m/z values of molecular and fragment ions acquire_ms->analyze_ms

Caption: Experimental workflow for ESI-Mass Spectrometry.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:

  • Sample Preparation:

    • Dissolve a small amount of sodium hydrogen tartrate in a suitable solvent mixture, such as methanol/water or acetonitrile/water.

    • Dilute the solution to a final concentration of approximately 1-10 µg/mL.

    • The addition of a small amount of a volatile acid (e.g., formic acid) or base may be necessary to promote ionization.

  • Instrumentation:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate.

    • Acquire the mass spectrum in either positive or negative ion mode. For sodium hydrogen tartrate, negative ion mode is often preferred to observe the deprotonated tartrate species.

  • Data Analysis:

    • Analyze the mass-to-charge (m/z) ratios of the detected ions to identify the molecular ion and any fragment ions.

In negative ion mode ESI-MS, the primary ion expected for sodium hydrogen tartrate is the hydrogen tartrate anion.

Table 5: Expected Ions in ESI-MS of Sodium Hydrogen Tartrate

IonFormulaCalculated m/zIonization Mode
[M-Na]⁻[C₄H₅O₆]⁻149.0086Negative
[M+Na]⁺[C₄H₅Na₂O₆]⁺194.9878Positive

Note: The observed ions and their relative intensities can be influenced by the specific instrumental conditions.

Conclusion

The spectroscopic techniques of FT-IR, FT-Raman, NMR, and Mass Spectrometry collectively provide a comprehensive characterization of sodium hydrogen tartrate. This guide has detailed the experimental protocols and expected data for each of these methods. The provided information serves as a valuable resource for researchers and scientists in the accurate identification and quality control of this compound in various scientific and industrial applications, including its use in drug development.

The Cornerstone of Chirality: A Technical Guide to the Discovery and History of Tartaric Acid Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of tartaric acid and its salts in the history of chemistry, particularly in the development of stereochemistry. From its early isolation to the groundbreaking discovery of optical isomers, the story of tartaric acid is a testament to meticulous scientific inquiry. This document provides a comprehensive overview of the key discoveries, detailed experimental protocols for seminal experiments, and visual representations of the historical and chemical pathways.

A Timeline of Discovery

The understanding of tartaric acid and its properties evolved over several centuries, with key contributions from visionary scientists. The following table summarizes the major milestones in the discovery and history of tartaric acid salts.

YearScientist(s)Key Discovery or ContributionSignificance
c. 800Jabir ibn HayyanFirst to isolate tartaric acid from potassium tartrate (tartar).Early isolation of an organic acid.
1675Pierre SeignettePrepared potassium sodium tartrate (Rochelle salt).[1][2][3]Discovery of a key double salt with unique properties.
1769Carl Wilhelm ScheeleDeveloped the first chemical method for extracting and purifying tartaric acid from cream of tartar.[4][5]Paved the way for the scientific study of tartaric acid.
1832Jean-Baptiste BiotDiscovered the optical activity of tartaric acid, observing its ability to rotate the plane of polarized light.[4][6][7][8][9]First observation of optical activity in a biological substance, laying the foundation for stereochemistry.
1847Louis PasteurInvestigated the crystalline shapes of sodium ammonium (B1175870) tartrate, discovering chiral crystals.[4][8][9]Linked macroscopic crystal structure to molecular properties.
1848Louis PasteurSuccessfully separated the enantiomers of sodium ammonium tartrate by manual sorting of their mirror-image crystals.[10][11][12]First resolution of a racemic mixture, providing definitive proof of molecular chirality.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments that defined our understanding of tartaric acid and its salts. These protocols are reconstructed based on historical accounts and modern interpretations of the original experiments.

Scheele's Isolation of Tartaric Acid from Cream of Tartar (1769)

Carl Wilhelm Scheele was the first to isolate tartaric acid in a purified form from its salt, cream of tartar (potassium bitartrate), a byproduct of winemaking.[4][5] His method involved a two-step process of salt conversion and acid liberation.

Objective: To isolate pure tartaric acid from crude cream of tartar.

Materials:

  • Crude cream of tartar (potassium bitartrate)

  • Calcium hydroxide (B78521) (slaked lime)

  • Sulfuric acid (oil of vitriol)

  • Water

  • Filtration apparatus

  • Heating apparatus

Methodology:

  • Preparation of Calcium Tartrate:

    • A solution of crude cream of tartar is prepared by dissolving it in hot water.

    • To this solution, a slurry of calcium hydroxide is added. This results in the precipitation of calcium tartrate, a less soluble salt. The reaction is as follows: 2 KHC₄H₄O₆(aq) + Ca(OH)₂(aq) → CaC₄H₄O₆(s) + K₂C₄H₄O₆(aq) + 2 H₂O

    • The precipitate of calcium tartrate is then separated from the solution by filtration.

  • Liberation of Tartaric Acid:

    • The collected calcium tartrate precipitate is washed and then treated with a stoichiometric amount of sulfuric acid. This reaction precipitates the even less soluble calcium sulfate (B86663), leaving free tartaric acid in the solution. The reaction is: CaC₄H₄O₆(s) + H₂SO₄(aq) → H₂C₄H₄O₆(aq) + CaSO₄(s)

    • The mixture is heated to ensure the completion of the reaction.

    • The precipitated calcium sulfate is removed by filtration.

  • Crystallization of Tartaric Acid:

    • The resulting filtrate, a solution of tartaric acid, is concentrated by evaporation of the water.

    • Upon cooling the concentrated solution, crystals of pure tartaric acid form and can be collected.

Pasteur's Manual Resolution of Sodium Ammonium Tartrate Enantiomers (1848)

Louis Pasteur's seminal experiment involved the separation of the two enantiomeric forms of sodium ammonium tartrate based on the macroscopic asymmetry of their crystals.[10][11][12] This experiment provided the first tangible evidence of molecular chirality.

Objective: To separate the dextrorotatory and levorotatory enantiomers of sodium ammonium tartrate from a racemic mixture.

Materials:

  • Racemic tartaric acid

  • Sodium hydroxide

  • Ammonia (B1221849)

  • Water

  • Microscope or magnifying glass

  • Tweezers

  • Polarimeter

Methodology:

  • Preparation of Racemic Sodium Ammonium Tartrate:

    • Racemic tartaric acid is neutralized with stoichiometric amounts of sodium hydroxide and ammonia to form a solution of sodium ammonium tartrate.[13]

    • The solution is then concentrated by gentle evaporation.

  • Crystallization:

    • The concentrated solution of sodium ammonium tartrate is allowed to crystallize slowly at a temperature below 28 °C.[11][12] This temperature is critical, as above it, the two enantiomers crystallize together as a racemate.

    • This slow crystallization process yields a mixture of two types of crystals which are non-superimposable mirror images of each other (enantiomorphs).

  • Manual Separation:

    • The mixture of crystals is examined under a microscope or with a magnifying glass.

    • Using a pair of fine tweezers, the two different types of crystals are carefully separated into two piles based on their distinct hemihedral facets, which are mirror images of each other.[6][7]

  • Analysis of Optical Activity:

    • Separate aqueous solutions of each type of crystal are prepared.

    • The optical rotation of each solution is measured using a polarimeter.

    • Pasteur observed that one solution rotated the plane of polarized light to the right (dextrorotatory), while the other rotated it to the left (levorotatory) by an equal magnitude.[11][12]

Modern Synthesis of Racemic Tartaric Acid

A common industrial method for the synthesis of racemic tartaric acid involves the oxidation of maleic anhydride (B1165640).[4]

Objective: To synthesize racemic tartaric acid from maleic anhydride.

Materials:

  • Maleic anhydride

  • Hydrogen peroxide

  • Tungsten-based catalyst (e.g., sodium tungstate)

  • Water

  • Reaction vessel with heating and stirring capabilities

Methodology:

  • Epoxidation:

    • Maleic anhydride is dissolved in water to form maleic acid.

    • A tungsten-based catalyst is added to the solution.

    • Hydrogen peroxide is then added to the mixture. The reaction is typically carried out at an elevated temperature (e.g., 70 °C) with stirring.[14] The maleic acid is epoxidized to cis-epoxysuccinic acid.

  • Hydrolysis:

    • The cis-epoxysuccinic acid intermediate is then hydrolyzed in situ under acidic conditions to yield racemic tartaric acid.[14]

    • The reaction mixture is then cooled to allow the tartaric acid to crystallize.

  • Purification:

    • The crystallized racemic tartaric acid is collected by filtration, washed, and can be further purified by recrystallization.

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the key historical and experimental workflows related to the discovery and production of tartaric acid salts.

Discovery_Timeline A c. 800 Jabir ibn Hayyan Isolates tartaric acid from tartar B 1675 Pierre Seignette Prepares Rochelle salt A->B Early Salt Preparation C 1769 Carl Wilhelm Scheele Chemically extracts and purifies tartaric acid B->C Foundation for Acid Isolation D 1832 Jean-Baptiste Biot Discovers optical activity of tartaric acid C->D Availability of Pure Acid E 1847 Louis Pasteur Observes chiral crystals of sodium ammonium tartrate D->E Investigation of Optical Properties F 1848 Louis Pasteur Manually separates enantiomers E->F Leads to Resolution

Caption: A timeline of key discoveries in the history of tartaric acid salts.

Experimental_Workflow cluster_scheele Scheele's Isolation of Tartaric Acid cluster_pasteur Pasteur's Resolution of Enantiomers S1 Cream of Tartar (Potassium Bitartrate) S2 Add Calcium Hydroxide S1->S2 S3 Precipitate Calcium Tartrate S2->S3 S4 Add Sulfuric Acid S3->S4 S5 Precipitate Calcium Sulfate S4->S5 S6 Tartaric Acid Solution S5->S6 S7 Crystallize Pure Tartaric Acid S6->S7 P1 Racemic Tartaric Acid P2 Prepare Sodium Ammonium Tartrate P1->P2 P3 Slow Crystallization (<28°C) P2->P3 P4 Mixture of Enantiomorphic Crystals P3->P4 P5 Manual Separation with Tweezers P4->P5 P6 Dextrorotatory Crystals P5->P6 P7 Levorotatory Crystals P5->P7

Caption: Experimental workflows for the isolation and resolution of tartaric acid.

References

Methodological & Application

Application Notes and Protocols for Sodium Bitartrate Buffer in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of sodium bitartrate (B1229483) buffers in various biochemical assays. Sodium bitartrate buffers are particularly useful for experiments requiring a stable pH in the acidic range.

Introduction to this compound Buffers

This compound, the monosodium salt of L-(+)-tartaric acid, is a versatile buffering agent for biochemical and chemical applications.[1][2] Tartaric acid is a diprotic acid, meaning it can donate two protons, with two distinct pKa values: pKa1 = 2.98 and pKa2 = 4.34 at 25°C. This allows for effective buffering in the pH ranges of approximately 2.0–4.0 and 3.3–5.3. By adjusting the ratio of the acidic form (tartaric acid or this compound) to the basic form (sodium tartrate), a stable pH can be maintained, which is critical for enzyme activity and the stability of biological molecules.[3]

Buffer Preparation

The preparation of a this compound buffer typically involves mixing a solution of this compound (the acidic component) with a solution of sodium tartrate (the basic component) until the desired pH is achieved. Alternatively, a solution of tartaric acid can be titrated with sodium hydroxide. For precise and reproducible results, it is recommended to prepare stock solutions of the acidic and basic forms and then mix them in the ratios indicated in the tables below.

To prepare a this compound buffer, you will need:

  • Acidic component: this compound monohydrate (C₄H₅NaO₆·H₂O, Molar Mass: 190.08 g/mol ) or Tartaric acid (C₄H₆O₆, Molar Mass: 150.09 g/mol )

  • Basic component: Sodium tartrate dihydrate (C₄H₄Na₂O₆·2H₂O, Molar Mass: 230.08 g/mol )

  • Deionized or distilled water

  • A calibrated pH meter

Buffer Preparation Tables

The following tables provide the volumes of 0.1 M stock solutions of the acidic (this compound) and basic (sodium tartrate) components required to prepare 100 mL of a 0.1 M sodium tartrate buffer at various pH values.

Table 1: Preparation of 0.1 M Sodium Tartrate Buffer

Target pHVolume of 0.1 M this compound (mL)Volume of 0.1 M Sodium Tartrate (mL)
3.085.514.5
3.279.420.6
3.471.528.5
3.662.537.5
3.853.047.0
4.043.556.5
4.235.065.0
4.427.073.0
4.620.579.5
4.815.085.0
5.010.789.3
5.27.692.4
5.45.394.7

Note: The volumes are calculated using the Henderson-Hasselbalch equation based on the pKa values of tartaric acid. The final pH should always be verified with a calibrated pH meter and adjusted with small volumes of the acidic or basic stock solution as needed.

Experimental Protocols

Sodium tartrate buffers are utilized in a variety of biochemical assays. One notable application is in the study of phosphatases, where tartrate is a known inhibitor of certain types of acid phosphatases.[4][5] This property is exploited in assays to differentiate between tartrate-sensitive and tartrate-resistant acid phosphatases.

Protocol: Tartrate-Resistant Acid Phosphatase (TRAP) Activity Assay

This protocol describes a colorimetric assay to measure the activity of Tartrate-Resistant Acid Phosphatase (TRAP), an important enzyme marker for bone resorption.[1][4]

Materials:

  • Sodium Acetate (B1210297) Buffer (0.1 M, pH 5.0) containing 50 mM sodium tartrate

  • Substrate Stock Solution: p-Nitrophenyl phosphate (B84403) (pNPP) at 100 mM in deionized water

  • Stop Solution: 0.5 M Sodium Hydroxide (NaOH)

  • Enzyme source (e.g., serum sample, cell lysate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator at 37°C

Experimental Workflow:

TRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Prepare Enzyme Dilution prep_plate Prepare Microplate (Samples & Controls) prep_enzyme->prep_plate prep_substrate Prepare Working Substrate Solution add_substrate Add Substrate to Wells prep_substrate->add_substrate prep_plate->add_substrate incubate Incubate at 37°C add_substrate->incubate Start Reaction add_stop Add Stop Solution incubate->add_stop Terminate Reaction read_absorbance Read Absorbance at 405 nm add_stop->read_absorbance calculate_activity Calculate TRAP Activity read_absorbance->calculate_activity

Caption: Workflow for the Tartrate-Resistant Acid Phosphatase (TRAP) activity assay.

Procedure:

  • Prepare Reagents:

    • Assay Buffer: Prepare a 0.1 M sodium acetate buffer and adjust the pH to 5.0. Dissolve sodium tartrate to a final concentration of 50 mM.

    • Working Substrate Solution: Dilute the pNPP stock solution to a final concentration of 10 mM in the Assay Buffer. Prepare this solution fresh before use.

  • Sample Preparation:

    • Prepare dilutions of your enzyme source (e.g., serum, cell lysate) in the Assay Buffer.

  • Assay Protocol:

    • Pipette 50 µL of the diluted enzyme samples into the wells of a 96-well microplate.

    • Include control wells containing 50 µL of Assay Buffer without the enzyme (blank).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the Working Substrate Solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the enzyme activity.

    • Stop the reaction by adding 50 µL of 0.5 M NaOH to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • The TRAP activity can be quantified by comparing the absorbance to a standard curve of p-nitrophenol.

Applications in Drug Development

The ability to specifically measure the activity of enzymes like TRAP is crucial in drug development. For instance, in the development of therapeutics for bone diseases such as osteoporosis, researchers screen for compounds that inhibit osteoclast activity. Since TRAP is highly expressed in osteoclasts, a TRAP activity assay can be used as a primary or secondary screen to identify potential drug candidates that modulate bone resorption.[4]

Conclusion

This compound buffers are valuable tools for a range of biochemical assays, particularly those requiring acidic pH conditions. Their ability to maintain a stable pH environment is essential for obtaining reliable and reproducible data in enzyme kinetics, protein characterization, and drug screening applications. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this compound buffers in your research.

References

Application Note: Protocol for the Detection of Potassium Ions Using Sodium Bitartrate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a protocol for the qualitative and semi-quantitative detection of potassium ions (K⁺) in aqueous solutions using sodium bitartrate (B1229483). The method is based on the principle of precipitation, where the addition of sodium bitartrate to a solution containing potassium ions leads to the formation of a sparingly soluble white precipitate, potassium bitartrate (cream of tartar). This simple and cost-effective method is suitable for various research and development applications where a rapid assessment of the presence of potassium ions is required.

Introduction

Potassium is an essential element with critical roles in numerous biological and chemical processes. Its accurate detection and quantification are vital in fields ranging from biomedical research to materials science. While several sophisticated analytical techniques exist for potassium ion determination, such as ion-selective electrodes, flame photometry, and ion chromatography, there is a need for simple, rapid, and low-cost screening methods.

The principle of this assay relies on the relatively low solubility of potassium bitartrate (KHC₄H₄O₆) in aqueous solutions. Upon the introduction of this compound (NaHC₄H₄O₆) to a sample containing potassium ions, a precipitation reaction occurs, forming a white crystalline precipitate of potassium bitartrate.

  • Chemical Reaction: K⁺(aq) + NaHC₄H₄O₆(aq) ⇌ KHC₄H₄O₆(s) + Na⁺(aq)

The formation of this precipitate can be observed visually, providing a qualitative indication of the presence of potassium ions. The extent of precipitation can also be used for semi-quantitative estimation.

Materials and Reagents

  • This compound (NaHC₄H₄O₆)

  • Potassium Chloride (KCl) or other soluble potassium salt for standard preparation

  • Deionized (DI) Water

  • Test tubes or microcentrifuge tubes

  • Pipettes

  • Vortex mixer (optional)

  • Centrifuge (optional)

  • Spectrophotometer or nephelometer for quantitative analysis (optional)

Experimental Protocols

Preparation of Reagents

Saturated this compound Solution:

  • Add an excess amount of this compound to deionized water in a clean container.

  • Stir or agitate the solution vigorously for several minutes to ensure saturation.

  • Allow the undissolved solid to settle to the bottom.

  • Carefully decant or filter the supernatant to obtain a clear, saturated solution of this compound. This will serve as the primary reagent.

Potassium Standard Solutions (for semi-quantitative analysis):

  • Prepare a stock solution of 1 M potassium chloride (KCl) by dissolving 7.455 g of KCl in 100 mL of deionized water.

  • Perform serial dilutions of the stock solution to prepare a range of potassium standards (e.g., 100 mM, 50 mM, 25 mM, 10 mM, 5 mM, 1 mM).

Qualitative Detection of Potassium Ions
  • Pipette 1 mL of the sample solution into a clean test tube.

  • Add 1 mL of the saturated this compound solution to the test tube.

  • Gently mix the contents.

  • Allow the solution to stand at room temperature for 5-10 minutes.

  • Observe the formation of a white crystalline precipitate. The presence of a precipitate indicates the presence of potassium ions in the sample.

Semi-Quantitative Analysis by Visual Comparison
  • Prepare a series of test tubes, each containing 1 mL of the different potassium standard solutions.

  • In parallel, prepare a test tube with 1 mL of the unknown sample.

  • Add 1 mL of the saturated this compound solution to each test tube.

  • Gently mix all tubes and let them stand for a consistent period (e.g., 10 minutes).

  • Visually compare the turbidity or the amount of precipitate in the sample tube with the standard tubes to estimate the potassium ion concentration range in the sample.

Data Presentation

The results of the semi-quantitative analysis can be summarized in a table for easy comparison.

Potassium Concentration (mM)Observation (after 10 min)
100Dense white precipitate
50Moderate white precipitate
25Noticeable white precipitate
10Slight turbidity/fine precipitate
5Faint turbidity
1No visible precipitate
Sample [Record Observation]

Logical Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and the chemical reaction principle.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagent_prep Prepare Saturated This compound Solution mix Mix Sample/Standard with This compound Solution reagent_prep->mix sample_prep Prepare Sample and Standards sample_prep->mix incubate Incubate at Room Temperature mix->incubate observe Observe for Precipitate Formation incubate->observe chemical_reaction K_ion Potassium Ion (K⁺) in solution reaction + K_ion->reaction Na_bitartrate This compound (NaHC₄H₄O₆) in solution Na_bitartrate->reaction K_bitartrate Potassium Bitartrate (KHC₄H₄O₆) (White Precipitate) reaction->K_bitartrate Na_ion Sodium Ion (Na⁺) in solution reaction->Na_ion

Application of Sodium Bitartrate in Microbiological Nutrient Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bitartrate (B1229483), the monosodium salt of L-(+)-tartaric acid, serves as a valuable component in specific microbiological nutrient media. Its primary application lies in the differentiation and identification of microorganisms, particularly within the family Enterobacteriaceae, based on their ability to utilize tartrate as a carbon source. This differential property is crucial in clinical diagnostics, food microbiology, and drug development for the characterization of bacterial isolates. Furthermore, sodium bitartrate can function as an acidity regulator in culture media.

This document provides detailed application notes and protocols for the use of this compound in microbiological studies, including data on expected results and visualizations of relevant metabolic pathways and experimental workflows.

Principle of Tartrate Utilization

The ability of a microorganism to utilize tartrate is dependent on the presence of specific enzymes, such as tartrate dehydratase, that can catabolize it. In many differential media, the breakdown of this compound leads to a change in the pH of the medium. This pH shift is visualized by an indicator dye, such as phenol (B47542) red or bromothymol blue, resulting in a color change that allows for the differentiation of tartrate-positive and tartrate-negative organisms. For instance, in Jordan's Tartrate Agar (B569324), the fermentation of tartrate produces acidic byproducts, causing the phenol red indicator to turn from red to yellow[1].

Applications in Microbiology

The most prominent application of this compound in microbiology is in differential media for the identification of Enterobacteriaceae.

  • Differentiation of Salmonella species: Jordan's Tartrate Agar is widely used to differentiate Salmonella species. For example, Salmonella enterica serovar Typhimurium can utilize tartrate, while Salmonella enterica serovar Paratyphi A cannot[1]. This differentiation is critical in clinical settings for accurate diagnosis and epidemiological tracking.

  • Identification of other Gram-negative bacteria: Phenol Red Tartrate Agar can also be used to differentiate other Gram-negative organisms. For instance, it can help distinguish between Vibrio parahaemolyticus (positive) and Aeromonas species (negative).

Data Presentation

The following tables summarize the expected results of tartrate utilization tests for various microorganisms on differential media containing this compound.

Table 1: Expected Results on Jordan's Tartrate Agar

MicroorganismATCC StrainExpected Result (Color Change)Tartrate Utilization
Salmonella enterica14028YellowPositive
Salmonella enteritidis13076YellowPositive
Salmonella paratyphi A9150No change (Red)Negative
Escherichia coli25922YellowPositive
Proteus vulgaris13315YellowPositive

Data is compiled from Hardy Diagnostics documentation.

Table 2: Representative Quantitative Growth Data of Salmonella enterica in Tartrate Broth

The following is a representative dataset illustrating the growth of a tartrate-positive Salmonella enterica strain in a nutrient broth supplemented with 1% this compound, as measured by optical density at 600 nm (OD600).

Time (hours)Average OD600Standard Deviation
00.050.005
20.120.010
40.280.015
60.550.020
80.850.025
101.100.030
121.250.035
141.300.040
161.320.038
181.310.042
201.300.041
221.290.039
241.280.040

Note: This is representative data based on typical bacterial growth curves. Actual results may vary depending on the specific strain, media composition, and incubation conditions.

Experimental Protocols

Protocol 1: Preparation of Jordan's Tartrate Agar

This medium is used for the differentiation of Enterobacteriaceae based on tartrate utilization.

Composition:

IngredientAmount per Liter
Pancreatic Digest of Casein10.0 g
Sodium Potassium Tartrate10.0 g
Sodium Chloride5.0 g
Phenol Red0.024 g
Agar15.0 g
Final pH7.7 ± 0.3 at 25°C

Source: Hardy Diagnostics[1]

Procedure:

  • Suspend 40.02 grams of the powdered medium in 1 liter of deionized water.

  • Heat the mixture to boiling to dissolve the medium completely.

  • Dispense the medium into test tubes.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Allow the tubes to cool in an upright position to form agar deeps.

Protocol 2: Tartrate Utilization Test

This protocol outlines the procedure for inoculating and interpreting the results of the tartrate utilization test using Jordan's Tartrate Agar.

Procedure:

  • Using a sterile inoculating needle, touch the center of a well-isolated colony from a pure 18-24 hour culture.

  • Stab the agar deep to the bottom of the tube.

  • Incubate aerobically at 35-37°C for 24-48 hours.

  • Observe the color of the medium.

Interpretation of Results:

  • Positive: A yellow color change in the lower portion of the tube indicates that the organism can utilize tartrate, producing an acidic environment. The surface may remain red[1].

  • Negative: No color change (the medium remains red throughout) indicates that the organism cannot utilize tartrate[1].

Visualizations

Tartrate Metabolism in Salmonella

The following diagram illustrates the anaerobic metabolic pathway for L-tartrate utilization in Salmonella enterica. L-tartrate is taken up by the TtdU transporter and converted to oxaloacetate by the enzyme L-tartrate dehydratase (TtdAB). Oxaloacetate can then enter the reductive branch of the tricarboxylic acid (TCA) cycle to support fumarate (B1241708) respiration or be converted to pyruvate.

Tartrate_Metabolism cluster_cell Salmonella cell L-Tartrate_ext L-Tartrate (extracellular) TtdU TtdU Transporter L-Tartrate_ext->TtdU Uptake L-Tartrate_int L-Tartrate (intracellular) TtdU->L-Tartrate_int TtdAB L-Tartrate Dehydratase (TtdAB) L-Tartrate_int->TtdAB Oxaloacetate Oxaloacetate TtdAB->Oxaloacetate TCA_Cycle Reductive TCA Cycle Oxaloacetate->TCA_Cycle Pyruvate Pyruvate Oxaloacetate->Pyruvate Oxaloacetate Decarboxylase Fumarate_Respiration Fumarate Respiration TCA_Cycle->Fumarate_Respiration

Caption: Anaerobic L-tartrate metabolism in Salmonella.

Experimental Workflow for Tartrate Utilization Test

The following diagram outlines the experimental workflow for performing and interpreting a tartrate utilization test.

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Prepare_Medium Prepare Jordan's Tartrate Agar Inoculate Inoculate agar deep with isolated colony Prepare_Medium->Inoculate Pure_Culture Obtain pure 18-24h bacterial culture Pure_Culture->Inoculate Incubate Incubate at 35-37°C for 24-48h Inoculate->Incubate Observe Observe color change Incubate->Observe Positive Positive Result (Yellow) Observe->Positive  Yellow color Negative Negative Result (Red) Observe->Negative  No change

Caption: Workflow for the tartrate utilization test.

References

Application Notes and Protocols for Sodium Bitartrate as a Chiral Resolving Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium bitartrate (B1229483), the monosodium salt of tartaric acid, serves as an effective and economical chiral resolving agent in organic synthesis. Its utility lies in its ability to form diastereomeric salts with racemic mixtures of basic compounds, such as amines. These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomer in high optical purity. This classical resolution method remains a staple in both academic and industrial settings for its scalability and robustness.[1][2][3]

Principle of Chiral Resolution

Chiral resolution using sodium bitartrate is predicated on the reaction of a racemic base (a 1:1 mixture of R and S enantiomers) with an enantiomerically pure chiral acid salt, such as sodium L-(+)-bitartrate. This acid-base reaction forms a pair of diastereomeric salts: (R)-base·L-acid salt and (S)-base·L-acid salt. As diastereomers, these salts have distinct physical properties, including different solubilities in a given solvent system.[4] This difference in solubility allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor. The crystallized diastereomer can then be isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically enriched amine.

Data Presentation: Performance of Tartrate-Based Resolving Agents

The success of a diastereomeric resolution is primarily evaluated by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following table summarizes representative data from various studies, showcasing the performance of tartaric acid and its derivatives in the resolution of racemic compounds. It is important to note that the optimal conditions and outcomes are highly dependent on the specific substrate, solvent, and temperature.

Racemic CompoundResolving AgentSolvent(s)Yield (%)Enantiomeric Excess (e.e.) (%)
Racemic Amine (general)(+)-Tartaric AcidMethanol (B129727)Typically 80-90% for the diastereomeric salt>95% after recrystallization
Pent-1-yn-3-amine(+)-Tartaric AcidMethanolHighHigh
1-Phenyl-1,2,3,4-tetrahydroisoquinoline(+)-Tartaric AcidMethanol80-90High

Experimental Protocols

Protocol 1: Chiral Resolution of a Racemic Amine (e.g., α-Methylbenzylamine)

This protocol details the general procedure for the resolution of a racemic amine using L-(+)-sodium bitartrate.

Materials and Reagents:

  • Racemic α-methylbenzylamine

  • L-(+)-Sodium bitartrate

  • Methanol

  • 50% (w/w) Sodium hydroxide (B78521) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)

  • Heating plate

  • Rotary evaporator

Procedure:

Part A: Diastereomeric Salt Formation

  • Dissolution of Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve L-(+)-sodium bitartrate (0.5 equivalents relative to the amine) in a minimum amount of warm methanol. Gentle heating may be required.

  • Addition of Racemic Amine: In a separate flask, dissolve the racemic α-methylbenzylamine (1.0 equivalent) in methanol.

  • Salt Formation: Slowly add the amine solution to the this compound solution with constant stirring. The reaction is exothermic.

  • Crystallization: Cork the flask and allow the solution to stand undisturbed at room temperature for a prolonged period (e.g., overnight or until the next lab period) to allow for the crystallization of the less soluble diastereomeric salt.[4]

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any residual mother liquor.

  • Drying: Dry the crystalline salt under vacuum.

Part B: Liberation of the Enantiomerically Enriched Amine

  • Dissolution of the Salt: Transfer the dried diastereomeric salt to a beaker and dissolve it in a minimal amount of water.

  • Basification: Slowly add 50% sodium hydroxide solution dropwise while stirring until the salt is completely dissolved and the solution is strongly basic (pH > 11). This will liberate the free amine, which is insoluble in water and will form an organic layer.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with three portions of diethyl ether.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Protocol 2: Generalized Chiral Resolution of a Racemic Alcohol

While less common than for amines, chiral resolution of alcohols can be achieved by forming diastereomeric esters with a chiral acid, followed by separation and hydrolysis. This protocol provides a general outline.

Materials and Reagents:

  • Racemic alcohol

  • L-(+)-Tartaric acid (as the resolving agent precursor)

  • Thionyl chloride or other activating agent

  • Pyridine (B92270) or other non-nucleophilic base

  • Appropriate organic solvent (e.g., toluene, dichloromethane)

  • Sodium bicarbonate solution

  • Sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

Part A: Formation of Diastereomeric Esters

  • Acid Chloride Formation: Convert L-(+)-tartaric acid to its diacid chloride by reacting it with an activating agent like thionyl chloride. This step should be performed in an inert atmosphere and with appropriate safety precautions.

  • Esterification: In a flask, dissolve the racemic alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine in an anhydrous organic solvent. Cool the mixture in an ice bath.

  • Reaction: Slowly add the tartaric acid diacid chloride (0.5 equivalents) to the alcohol solution with stirring. Allow the reaction to proceed until completion (monitor by TLC).

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Diastereomers: Remove the solvent under reduced pressure. The resulting mixture of diastereomeric esters can be separated by fractional crystallization or column chromatography.

Part B: Hydrolysis to Liberate the Enantiomerically Enriched Alcohol

  • Hydrolysis: Dissolve the isolated diastereomeric ester in a suitable solvent (e.g., methanol/water mixture) and add a base such as sodium hydroxide. Heat the mixture to reflux to hydrolyze the ester.

  • Extraction: After the hydrolysis is complete, cool the mixture and extract the liberated alcohol with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic extract to yield the enantiomerically enriched alcohol.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.

Visualizations

G Workflow for Chiral Resolution of a Racemic Amine cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer cluster_3 Final Product A Racemic Amine in Solvent C Mixing and Reaction A->C B This compound Solution B->C D Crystallization C->D E Filtration D->E F Less Soluble Diastereomeric Salt (Solid) E->F G Mother Liquor (More Soluble Diastereomer) E->G H Dissolution of Salt F->H I Basification (e.g., NaOH) H->I J Extraction I->J K Drying and Solvent Removal J->K L Enantiomerically Enriched Amine K->L

Caption: Experimental workflow for the chiral resolution of a racemic amine.

G Principle of Diastereomeric Salt Formation cluster_0 Starting Materials cluster_1 Diastereomeric Salt Formation cluster_2 Separation by Crystallization cluster_3 Liberation of Enantiomers Racemic_Mixture Racemic Amine (R-NH2 and S-NH2) Diastereomers Mixture of Diastereomeric Salts (R-NH3+ L-HTart- and S-NH3+ L-HTart-) Racemic_Mixture->Diastereomers Resolving_Agent Sodium L-(+)-Bitartrate (Na+ L-HTart-) Resolving_Agent->Diastereomers Less_Soluble Less Soluble Diastereomer Crystallizes (e.g., S-NH3+ L-HTart-) Diastereomers->Less_Soluble More_Soluble More Soluble Diastereomer in Solution (R-NH3+ L-HTart-) Diastereomers->More_Soluble Base_S Less_Soluble->Base_S + Base Base_R More_Soluble->Base_R + Base Enantiomer_S Pure S-Amine (S-NH2) Enantiomer_R Enriched R-Amine (R-NH2) Base_S->Enantiomer_S Base_R->Enantiomer_R

Caption: Logical relationship in diastereomeric salt resolution.

References

Application of Sodium Bitartrate in Electroplating Baths: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bitartrate (B1229483), and the broader family of tartrate salts, are crucial additives in various electroplating baths, particularly for copper, nickel, and gold. Their primary role is that of a complexing or chelating agent. By forming stable complexes with metal ions in the electrolyte, sodium bitartrate offers several advantages over traditional plating baths. These benefits include preventing the precipitation of metal hydroxides at higher pH values, acting as a pH buffer to maintain stability at the cathode surface, and modifying the electrochemical behavior of the depositing metal ions.[1] These effects significantly influence the properties of the final electrodeposited layer, including its morphology, hardness, corrosion resistance, and internal stress.[1] This document provides detailed application notes and experimental protocols for the use of this compound and related tartrate salts in copper, nickel, and gold electroplating.

Core Functions of this compound in Electroplating Baths

This compound's efficacy in electroplating stems from its chemical structure, which allows it to form stable complexes with metal ions. This complexation influences the electrodeposition process in several key ways:

  • Complexing Agent: Tartrate ions form complexes with metal ions (e.g., Cu²⁺, Ni²⁺, Au⁺), which can prevent the formation of insoluble metal hydroxides at higher pH levels. This broadens the operational pH range of the plating bath.[1]

  • pH Buffer: The presence of tartrate ions helps to stabilize the pH at the electrode-solution interface, which is critical for achieving consistent deposit quality.[1]

  • Grain Refiner: By modifying the kinetics of metal deposition, tartrate complexes can lead to the formation of finer, more compact, and less stressed coatings.[1]

  • Alloy Plating Facilitator: In the electrodeposition of alloys, tartrates can help to co-deposit metals with different standard electrode potentials by bringing their deposition potentials closer together.[1]

Data Presentation: Quantitative Effects of Tartrate Additives

The following tables summarize quantitative data on the composition of electroplating baths containing tartrate additives and the resulting properties of the electrodeposited coatings.

Table 1: Copper Electroplating Bath Compositions with Tartrate Additives

ComponentConcentrationReference
Copper Sulfate (B86663) (CuSO₄)0.2 M[2]
Potassium Nitrate (B79036) (KNO₃)0.18 M[2]
Sodium Citrate0.35 M[2]
Potassium Sodium Tartrate0.05 M[2]
pH 4 [2]

Table 2: Nickel Electroplating Bath Composition and the Influence of Tartrate Concentration

ComponentConcentrationReference
Nickel Sulfate (NiSO₄·6H₂O)240 g/L[1]
Nickel Chloride (NiCl₂·6H₂O)45 g/L[1]
Boric Acid (H₃BO₃)30 g/L[1]
Sodium Potassium Tartrate10 - 40 g/L (variable)[1]
pH 4.5 [1]
Temperature 55°C [1]
Current Density 3 A/dm² [1]

Table 3: Gold Alloy Electroplating Bath Composition with Tartrate Additives and Performance Data from Hull Cell Tests

Component / ParameterConcentration / ValueReference
Gold (as Potassium Gold Cyanide)4.0 - 12.02 g/L[3]
Potassium Tartrate30 - 60 g/L[3]
Potassium Carbonate30 - 60 g/L[3]
d-Tartaric Acid1.5 g/L[3]
pH 8.5 [3]
Temperature 65.5°C [3]
Current for Hull Cell Test 0.5 A for 2.0 minutes [3]
Bright Range (at 12.02 g/L Au) 0 - 12.5 A/ft² [3]
Efficiency (at 12.02 g/L Au) 118.0 mg/Amp min [3]

Experimental Protocols

Protocol 1: Copper Electroplating from a Tartrate-Containing Bath

This protocol describes the preparation and use of a copper electroplating bath containing sodium potassium tartrate as a complexing agent.

1. Materials and Equipment:

  • Copper sulfate (CuSO₄·5H₂O)

  • Potassium nitrate (KNO₃)

  • Sodium citrate

  • Potassium sodium tartrate

  • Sulfuric acid (H₂SO₄) or Sodium carbonate (Na₂CO₃) for pH adjustment

  • Deionized water

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • pH meter

  • DC power supply

  • Copper anode (high purity)

  • Substrate to be plated (e.g., brass, steel)

  • Standard substrate preparation reagents (degreaser, acid activator)

2. Bath Preparation (for 1 Liter):

  • Dissolve 50 g of copper sulfate (CuSO₄·5H₂O) in 500 mL of deionized water with gentle stirring.

  • In a separate beaker, dissolve 18.2 g of potassium nitrate (KNO₃), 103 g of sodium citrate, and 14.1 g of potassium sodium tartrate in 300 mL of deionized water.

  • Slowly add the second solution to the copper sulfate solution while stirring continuously.

  • Adjust the pH of the solution to 4.0 using dilute sulfuric acid or sodium carbonate.

  • Add deionized water to bring the final volume to 1 Liter.

  • Filter the solution before use to remove any impurities.

3. Substrate Preparation:

  • Mechanically polish the substrate to the desired surface finish.

  • Degrease the substrate using a suitable alkaline cleaner.

  • Rinse the substrate thoroughly with deionized water.

  • Activate the surface by dipping it in a dilute acid solution (e.g., 10% H₂SO₄) for 30-60 seconds.

  • Rinse again with deionized water immediately before placing it in the electroplating bath.

4. Electroplating Procedure:

  • Heat the electroplating bath to the desired operating temperature (typically 25-40°C).

  • Place the copper anode and the prepared substrate (cathode) into the bath.

  • Connect the electrodes to the DC power supply.

  • Apply a cathodic current density in the range of 1-5 A/dm².

  • Continue electroplating for the time required to achieve the desired coating thickness.

  • After plating, remove the substrate, rinse it thoroughly with deionized water, and dry.

Protocol 2: Nickel Electroplating from a Tartrate-Containing Bath

This protocol details the preparation and operation of a nickel electroplating bath using sodium potassium tartrate.[1]

1. Materials and Equipment:

  • Nickel sulfate (NiSO₄·6H₂O)

  • Nickel chloride (NiCl₂·6H₂O)

  • Boric acid (H₃BO₃)

  • Sodium potassium tartrate

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • pH meter

  • DC power supply

  • Pure nickel anode

  • Substrate to be plated

  • Standard substrate preparation reagents

2. Bath Preparation (for 1 Liter): [1]

  • In a beaker, dissolve 240 g of nickel sulfate in 500 mL of deionized water with gentle heating and stirring.[1]

  • In a separate beaker, dissolve 45 g of nickel chloride and 30 g of boric acid in 200 mL of deionized water.[1]

  • Add the second solution to the first with continuous stirring.[1]

  • Dissolve 30 g of sodium potassium tartrate in 100 mL of deionized water and add it to the main solution.[1]

  • Add deionized water to bring the final volume to 1 Liter.[1]

  • Adjust the pH of the solution to 4.5 using dilute sulfuric acid or sodium hydroxide.[1]

  • Filter the solution before use.[1]

3. Substrate Preparation:

  • Mechanically polish the substrate to a mirror finish.[1]

  • Degrease the substrate in an alkaline cleaning solution (e.g., 50 g/L NaOH at 60-80°C) for 5-10 minutes.[1]

  • Rinse thoroughly with deionized water.[1]

  • Activate the surface by dipping it in 10% sulfuric acid for 30-60 seconds.[1]

  • Rinse again with deionized water immediately before electroplating.[1]

4. Electroplating Procedure:

  • Heat the electroplating bath to an operating temperature of 50-60°C and maintain constant agitation.[1]

  • Use a pure nickel anode with an anode-to-cathode surface area ratio of approximately 2:1.[1]

  • Immerse the prepared substrate and the nickel anode into the bath.[1]

  • Apply a constant cathodic current density of 2-4 A/dm².[1]

  • Electroplate for the desired time to achieve the target coating thickness.[1]

  • After plating, remove the substrate, rinse thoroughly with deionized water, and dry.[1]

Protocol 3: Gold Alloy Electroplating from a Tartrate-Containing Bath

This protocol is based on formulations described in patent literature for gold alloy plating.[3]

1. Materials and Equipment:

  • Potassium gold cyanide (KAu(CN)₂)

  • Potassium tartrate

  • Potassium carbonate

  • d-Tartaric acid

  • Deionized water

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • pH meter

  • DC power supply

  • Platinized titanium or stainless steel anode

  • Substrate to be plated (e.g., nickel-plated component)

  • Standard substrate preparation reagents

2. Bath Preparation (for 1 Liter):

  • Dissolve 60 g of potassium tartrate and 60 g of potassium carbonate in 800 mL of deionized water with stirring.

  • In a separate container, dissolve the required amount of potassium gold cyanide (to achieve a gold concentration of 4-12 g/L) in a small amount of deionized water.

  • Slowly add the gold cyanide solution to the tartrate-carbonate solution with continuous stirring.

  • Dissolve 1.5 g of d-tartaric acid in a small amount of deionized water and add it to the main bath.

  • Adjust the pH of the solution to 8.5 using potassium carbonate or tartaric acid as needed.

  • Add deionized water to bring the final volume to 1 Liter.

3. Substrate Preparation:

  • Ensure the substrate is clean and free of any oils or oxides.

  • If necessary, activate the surface with a suitable acid dip.

  • Rinse thoroughly with deionized water immediately before plating.

4. Electroplating Procedure:

  • Heat the electroplating bath to 65.5°C.[3]

  • Immerse the anode and the prepared substrate (cathode) into the bath.

  • Apply a cathodic current density in the range of 0.5 - 15 A/ft² (approximately 0.05 - 1.6 A/dm²).

  • Electroplate for the required duration to obtain the desired gold layer thickness.

  • After plating, remove the substrate, rinse with deionized water, and dry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_plating Electroplating cluster_post Post-Treatment & Analysis bath_prep Bath Preparation electroplate Electrodeposition bath_prep->electroplate sub_prep Substrate Preparation sub_prep->electroplate rinse_dry Rinsing & Drying electroplate->rinse_dry analysis Deposit Characterization rinse_dry->analysis

Caption: General experimental workflow for electroplating.

bitartrate_function cluster_benefits Benefits in Electroplating Bath metal_ion Metal Ion (M²⁺) complex Metal-Bitartrate Complex metal_ion->complex bitartrate Bitartrate Ion bitartrate->complex benefit1 Prevents Hydroxide Precipitation complex->benefit1 benefit2 Buffers pH at Cathode Surface complex->benefit2 benefit3 Refines Grain Structure of Deposit complex->benefit3

Caption: Role of bitartrate as a complexing agent.

References

Application Notes and Protocols: Sodium Bitartrate as a Complexing Agent for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bitartrate (B1229483), the monosodium salt of L-(+)-tartaric acid, is a versatile and widely utilized compound in various scientific and industrial applications. Its ability to form stable complexes with a range of metal ions makes it a valuable agent in fields such as analytical chemistry, electroplating, pharmaceuticals, and food science. The presence of two carboxylic acid groups and two hydroxyl groups in the tartrate molecule allows it to act as a bidentate or polydentate ligand, effectively chelating metal ions and modifying their chemical properties.

These application notes provide an overview of the use of sodium bitartrate as a complexing agent, including quantitative data on the stability of metal-tartrate complexes, detailed experimental protocols for key applications, and visual representations of relevant workflows and processes.

Metal Ion Complexation and Stability

This compound forms complexes with numerous di- and trivalent metal ions, influencing their solubility, reactivity, and bioavailability. The stability of these complexes is a critical parameter in determining their suitability for various applications. The stability of a metal complex is quantified by its stability constant (log K) or overall stability constant (log β), with higher values indicating a more stable complex.[1]

Quantitative Data: Stability Constants of Metal-Tartrate Complexes

While specific stability constants for this compound are not always readily available, data for tartrate complexes provide a strong indication of the expected behavior. The following table summarizes the stability constants for various metal ions with tartrate ligands. It is important to note that these values can be influenced by factors such as ionic strength, temperature, and pH.

Metal IonLigandLog K1Log K2Log K3Log K4Overall Log βnConditionsReference(s)
Cu(II)Tartrate3.212.53--5.7425 °C, 0.1 M KNO₃[2]
Ni(II)Tartrate2.90---2.9025 °C, 0.1 M KNO₃[2]
Co(II)Tartrate2.70---2.7025 °C, 0.1 M KNO₃[2]
Zn(II)Tartrate2.682.15--4.8325 °C, 0.1 M KNO₃[2]
Fe(III)Tartrate7.515.89--13.425 °C, 0.1 M KNO₃[2]
La(III)Tartrate4.04---4.0425 °C, 0.2 M NaClO₄[3]
Th(IV)Tartrate9.07.5--16.520 °C, 0.5 M NaClO₄[3]

Note: The values presented are indicative and may vary based on experimental conditions.

Experimental Protocol: Determination of Metal-Tartrate Stability Constants by Potentiometric Titration (Irving-Rossotti Method)

This protocol outlines a general procedure for determining the stepwise stability constants of metal-tartrate complexes using the Irving-Rossotti pH titration technique.[1]

Materials:

  • pH meter with a combined glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Standardized strong acid solution (e.g., 0.1 M HCl or HNO₃)

  • This compound solution of known concentration

  • Metal salt solution (e.g., nitrate (B79036) or perchlorate (B79767) salt) of known concentration

  • Inert salt solution (e.g., 1 M KNO₃ or NaClO₄) to maintain constant ionic strength

  • Deionized water

Procedure:

  • Preparation of Solutions:

    • Prepare solutions of the strong acid, NaOH, this compound, and the metal salt in deionized water. The concentrations should be known accurately.

    • Calculate the amount of inert salt needed to maintain a constant ionic strength in all titration mixtures.

  • Titration Sets: Prepare the following three mixtures for titration against the standardized NaOH solution:

    • Set 1 (Acid Titration): Strong acid + Inert salt + Deionized water

    • Set 2 (Ligand Titration): Strong acid + this compound solution + Inert salt + Deionized water

    • Set 3 (Metal-Ligand Titration): Strong acid + this compound solution + Metal salt solution + Inert salt + Deionized water

  • Titration:

    • Calibrate the pH meter using standard buffer solutions.

    • Titrate each of the three sets with the standardized NaOH solution, recording the pH after each addition of titrant.

    • Continue the titration until the pH reaches a desired upper limit (e.g., pH 11-12).

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for all three titrations.

    • From the titration curves, determine the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL) using the Irving-Rossotti equations.

    • Construct a formation curve by plotting n̄ versus pL.

    • Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve. For example, log K₁ is the value of pL at n̄ = 0.5, and log K₂ is the value of pL at n̄ = 1.5.[4]

Applications of this compound as a Complexing Agent

Electroless Copper Plating

In electroless copper plating, this compound can be used as a complexing agent to keep copper ions in solution at the alkaline pH required for the deposition reaction.[5][6] It helps to control the rate of copper deposition and improves the stability of the plating bath.[7]

Experimental Protocol: Electroless Copper Plating Bath Formulation

This protocol provides a formulation for an electroless copper plating bath using a tartrate-based complexing system.[7]

Materials:

  • Copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • This compound or Potassium sodium tartrate

  • Sodium hydroxide (NaOH) to adjust pH

  • Formaldehyde (B43269) (37%) as a reducing agent

  • Stabilizers (e.g., 2,2'-dipyridyl)

  • Substrate to be plated (e.g., a pre-catalyzed non-conductive material)

  • Beaker and heating plate with magnetic stirring

Procedure:

  • Bath Preparation:

    • Dissolve copper sulfate and this compound in deionized water in a beaker with stirring. A typical concentration range is 10-15 g/L for copper sulfate and 20-30 g/L for the tartrate salt.[7]

    • Slowly add a solution of sodium hydroxide to adjust the pH to the desired alkaline range (typically 12.5-13.0).[7]

    • Add a small amount of stabilizer to the solution.

    • Just before use, add the formaldehyde reducing agent (typically 5-10 mL/L of 37% solution).[7]

  • Plating Process:

    • Heat the plating bath to the desired operating temperature (e.g., 40-50 °C).[7]

    • Immerse the catalyzed substrate in the plating bath.

    • Gently agitate the solution during plating to ensure a uniform coating.

    • The plating time will depend on the desired thickness of the copper layer.

  • Post-Treatment:

    • After plating, remove the substrate from the bath and rinse it thoroughly with deionized water.

    • Dry the plated substrate.

Chiral Resolution of Metal Complexes

The enantiomerically pure forms of tartaric acid and its salts, such as this compound, are widely used as resolving agents for racemic mixtures of chiral compounds, including metal complexes.[8][9] The principle of this technique is the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[10]

Experimental Protocol: Chiral Resolution of a Racemic Amine using L-(+)-Tartaric Acid (as a model for this compound)

This protocol describes a general procedure for the resolution of a racemic amine using L-(+)-tartaric acid, which forms the basis for using this compound in similar applications.

Materials:

  • Racemic amine

  • L-(+)-tartaric acid (or L-(+)-sodium bitartrate)

  • Suitable solvent (e.g., methanol, ethanol)

  • Beakers, flasks, and filtration apparatus

  • Polarimeter to measure optical rotation

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine in a suitable solvent.

    • In a separate container, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

    • Combine the two solutions and stir. The diastereomeric salts will begin to precipitate.

    • Allow the mixture to cool slowly to room temperature and then in an ice bath to maximize crystallization.

  • Separation of Diastereomers:

    • Collect the precipitated crystals (which will be enriched in one diastereomer) by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • The filtrate will contain the more soluble diastereomer.

  • Regeneration of the Enantiomer:

    • Dissolve the separated diastereomeric salt in water.

    • Add a strong base (e.g., NaOH solution) to deprotonate the amine and liberate the free enantiomerically enriched amine, which can then be extracted with an organic solvent.[10]

    • The tartrate salt will remain in the aqueous layer.

  • Analysis:

    • Determine the optical purity of the resolved amine using a polarimeter.

Application in the Food and Pharmaceutical Industries

In the food industry, this compound is used as an acidity regulator, stabilizer, and sequestrant.[11][12] It can complex with trace metal ions that may catalyze undesirable oxidation reactions, thereby improving the stability and shelf-life of food products.

In pharmaceutical formulations, this compound serves as a buffering agent and an excipient.[12][13] Its ability to chelate metal ions can prevent the degradation of active pharmaceutical ingredients (APIs) that are sensitive to metal-catalyzed hydrolysis or oxidation.[14][15]

Visualizations

Experimental_Workflow_for_Stability_Constant_Determination

Electroless_Copper_Plating_Workflow

Chiral_Resolution_Process

References

Application Notes and Protocols for the Preparation of Sodium Bitartrate Test Solution (TS) for USP Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium Bitartrate (B1229483) Test Solution (TS) is a reagent specified in the United States Pharmacopeia (USP) for various analytical procedures. Its preparation must adhere to USP guidelines to ensure the accuracy and validity of test results. This document provides a detailed protocol for the preparation of Sodium Bitartrate TS, intended for use in qualitative and quantitative analyses as described in USP monographs. The solution is prepared fresh to ensure its stability and reactivity for its intended use.

Data Presentation

The quantitative data for the preparation of this compound TS is summarized in the table below.

ComponentQuantityUnitNotes
This compound1gReagent grade, meeting USP specifications.
Purified Water, USPq.s. to 10mL-
Final Concentration 10% w/v --
Stability Prepare fresh for immediate use.-The solution is of limited stability.[1][2][3][4]

Experimental Protocol

1. Objective:

To prepare 10 mL of this compound Test Solution (TS) in accordance with the United States Pharmacopeia (USP) guidelines.[1][2][3][4]

2. Materials and Equipment:

  • This compound (NaHC₄H₄O₆·H₂O), Reagent Grade

  • Purified Water, USP

  • 10 mL volumetric flask, Class A

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Funnel

  • Beaker

  • Glass stirring rod or magnetic stirrer with stir bar

3. Procedure:

  • Weighing the this compound: Accurately weigh 1 g of this compound using an analytical balance.

  • Dissolution: Transfer the weighed this compound into a beaker. Add a small amount of purified water (approximately 5-7 mL) and stir until the solid is completely dissolved. A magnetic stirrer can be used for this purpose.

  • Volume Adjustment: Quantitatively transfer the dissolved solution into a 10 mL volumetric flask. Use a small amount of purified water to rinse the beaker and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Final Volume: Add purified water to the volumetric flask until the bottom of the meniscus reaches the 10 mL mark.

  • Mixing: Stopper the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Usage: Use the prepared this compound TS immediately as directed in the specific USP monograph. The instruction to "Prepare this solution fresh" indicates that it should be made on the day of use.[1][2][3][4]

4. Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

  • Review the Safety Data Sheet (SDS) for this compound before use.

  • Work in a well-ventilated area.

Mandatory Visualization

The following diagram illustrates the workflow for the preparation of this compound TS.

G cluster_prep Preparation of this compound TS weigh 1. Weigh 1 g of This compound dissolve 2. Dissolve in a portion of Purified Water weigh->dissolve transfer 3. Transfer to a 10 mL Volumetric Flask dissolve->transfer qs 4. Add Purified Water to the 10 mL mark (q.s.) transfer->qs mix 5. Mix thoroughly qs->mix use 6. Use Immediately (Prepare Fresh) mix->use

Caption: Workflow for the preparation of this compound Test Solution (TS).

References

Application Notes and Protocols for the Utilization of Sodium Bitartrate in the Stabilization of Sensitive Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of sensitive biomolecules, such as proteins and nucleic acids, is a critical factor in the success of research, diagnostics, and the development of therapeutic products. Environmental factors, particularly pH, can significantly impact the structural integrity and biological activity of these molecules. Sodium bitartrate (B1229483), the monosodium salt of L-(+)-tartaric acid, is a well-established buffering agent and excipient in the pharmaceutical and food industries.[1][2] Its ability to maintain a stable pH makes it a candidate for investigation as a stabilizing agent for sensitive biomolecules.[3][4][5] While specific quantitative data on its standalone efficacy is limited, its properties as a pH regulator suggest its potential in preventing degradation pathways that are pH-dependent.

These application notes provide a framework for utilizing sodium bitartrate as a potential stabilizing agent for proteins and nucleic acids. The protocols outlined below are generalized and should be adapted and optimized for specific biomolecules and applications.

Mechanism of Action: pH-Mediated Stabilization

The primary mechanism by which this compound is proposed to stabilize biomolecules is through its buffering capacity. Maintaining a constant pH is crucial for:

  • Proteins: Preventing denaturation and aggregation by maintaining the desired ionization state of amino acid residues, which is critical for proper folding and function.

  • Nucleic Acids: Protecting against acid-catalyzed depurination and base-catalyzed hydrolysis of phosphodiester bonds.

The following diagram illustrates the hypothetical role of pH in protein stability.

ProteinStability cluster_0 Optimal pH Environment cluster_1 Suboptimal pH (Acidic or Alkaline) Native Protein Native Protein Stable 3D Structure Stable 3D Structure Native Protein->Stable 3D Structure Maintains Biological Activity Biological Activity Stable 3D Structure->Biological Activity Enables Denatured Protein Denatured Protein Loss of Structure Loss of Structure Denatured Protein->Loss of Structure Aggregation Aggregation Loss of Structure->Aggregation Loss of Activity Loss of Activity Loss of Structure->Loss of Activity This compound Buffer This compound Buffer This compound Buffer->Native Protein Maintains Optimal pH Suboptimal pH pH Shift Suboptimal pH->Denatured Protein

Caption: Hypothetical role of pH in maintaining protein stability.

Application 1: Protein Stabilization

Hypothetical Quantitative Data

The following table presents hypothetical data from a study evaluating the effect of this compound buffer on the stability of a model protein (e.g., a therapeutic antibody) after storage at 4°C for 30 days.

Buffer SystempHProtein Aggregation (%)Activity Retention (%)
This compound4.02.595
This compound5.01.898
Sodium Citrate5.02.196
Phosphate Buffered Saline7.45.285
Water (no buffer)-15.760
Experimental Protocol: Assessing Protein Stability in this compound Buffer

This protocol describes a general method for evaluating the stabilizing effect of this compound on a target protein.

Materials:

  • Purified target protein

  • This compound monohydrate

  • Deionized, nuclease-free water

  • pH meter

  • Sterile, low-protein-binding microcentrifuge tubes

  • Incubator or refrigerator for controlled temperature storage

  • Instrumentation for assessing protein aggregation (e.g., size-exclusion chromatography - SEC)

  • Instrumentation for assessing protein activity (e.g., ELISA, enzymatic assay)

Procedure:

  • Buffer Preparation:

    • Prepare a stock solution of 1 M this compound in deionized water.

    • Prepare a series of this compound buffers at different pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0) by titrating with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Filter-sterilize the buffers using a 0.22 µm filter.

  • Sample Preparation:

    • Dialyze or buffer-exchange the purified protein into the different this compound buffers.

    • Adjust the final protein concentration to a desired working concentration (e.g., 1 mg/mL).

    • Prepare control samples of the protein in other standard buffers (e.g., sodium citrate, PBS) and in water.

  • Stability Study:

    • Aliquot the protein samples into sterile, low-protein-binding tubes.

    • Store the samples at a selected temperature (e.g., 4°C for long-term stability, or an elevated temperature like 40°C for accelerated stability studies).

    • At designated time points (e.g., 0, 7, 14, 30 days), remove an aliquot from each condition for analysis.

  • Analysis:

    • Protein Aggregation: Analyze the samples by SEC to quantify the percentage of monomer, dimer, and higher-order aggregates.

    • Protein Activity: Perform a relevant functional assay (e.g., ELISA for binding activity, or a catalytic assay for an enzyme) to determine the percentage of activity retention compared to the time-zero sample.

The following diagram outlines the experimental workflow.

ProteinWorkflow Start Start Prepare this compound Buffers Prepare this compound Buffers Start->Prepare this compound Buffers Buffer Exchange Protein Buffer Exchange Protein Prepare this compound Buffers->Buffer Exchange Protein Prepare Control Samples Prepare Control Samples Buffer Exchange Protein->Prepare Control Samples Incubate at Controlled Temp Incubate at Controlled Temp Prepare Control Samples->Incubate at Controlled Temp Time Point Analysis Time Point Analysis Incubate at Controlled Temp->Time Point Analysis Analyze Aggregation (SEC) Analyze Aggregation (SEC) Time Point Analysis->Analyze Aggregation (SEC) Analyze Activity (Assay) Analyze Activity (Assay) Time Point Analysis->Analyze Activity (Assay) Data Analysis & Comparison Data Analysis & Comparison Analyze Aggregation (SEC)->Data Analysis & Comparison Analyze Activity (Assay)->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: Experimental workflow for protein stability assessment.

Application 2: Nucleic Acid Stabilization

Hypothetical Quantitative Data

The following table presents hypothetical data from a study evaluating the effect of a this compound-containing buffer on the integrity of RNA after storage at room temperature for 7 days.

Storage BufferpHRNA Integrity Number (RIN)
SB-EDTA Buffer4.58.9
SB-EDTA Buffer5.59.2
Citrate-EDTA Buffer5.59.0
TE Buffer8.07.5
Nuclease-Free Water-4.3

(SB-EDTA: this compound with EDTA)

Experimental Protocol: Assessing Nucleic Acid Stability in a this compound-Based Buffer

This protocol provides a general method for evaluating a this compound-based buffer for the storage of nucleic acids.

Materials:

  • Purified RNA or DNA

  • This compound monohydrate

  • EDTA (Ethylenediaminetetraacetic acid)

  • Deionized, nuclease-free water

  • pH meter

  • Sterile, nuclease-free microcentrifuge tubes

  • Instrumentation for assessing nucleic acid integrity (e.g., Agilent Bioanalyzer, gel electrophoresis)

Procedure:

  • Buffer Preparation:

    • Prepare a stock solution of 1 M this compound in nuclease-free water.

    • Prepare a stock solution of 0.5 M EDTA, pH 8.0.

    • Prepare a working solution of "SB-EDTA Buffer" (e.g., 10 mM this compound, 1 mM EDTA) and adjust to various pH values (e.g., 4.5, 5.5, 6.5).

    • Prepare control buffers such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) and nuclease-free water.

  • Sample Preparation:

    • Dilute the purified nucleic acid to a standard concentration in the prepared SB-EDTA buffers and control buffers.

  • Stability Study:

    • Aliquot the nucleic acid samples into sterile, nuclease-free tubes.

    • Store the samples at room temperature.

    • At specified time points (e.g., 0, 1, 3, 7 days), take an aliquot for analysis.

  • Analysis:

    • RNA Integrity: Analyze RNA samples using an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN). A higher RIN indicates less degradation.

    • DNA Integrity: Analyze DNA samples by agarose (B213101) gel electrophoresis to visually inspect for degradation (smearing).

The following diagram illustrates the workflow for this experiment.

NucleicAcidWorkflow Start Start Prepare SB-EDTA Buffers Prepare SB-EDTA Buffers Start->Prepare SB-EDTA Buffers Dilute Nucleic Acid Dilute Nucleic Acid Prepare SB-EDTA Buffers->Dilute Nucleic Acid Prepare Control Samples Prepare Control Samples Dilute Nucleic Acid->Prepare Control Samples Store at Room Temperature Store at Room Temperature Prepare Control Samples->Store at Room Temperature Time Point Analysis Time Point Analysis Store at Room Temperature->Time Point Analysis Assess Integrity (RIN/Gel) Assess Integrity (RIN/Gel) Time Point Analysis->Assess Integrity (RIN/Gel) Data Analysis & Comparison Data Analysis & Comparison Assess Integrity (RIN/Gel)->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: Experimental workflow for nucleic acid stability assessment.

Conclusion

This compound's established role as a buffering agent suggests its potential utility in the stabilization of sensitive biomolecules. The provided application notes and protocols offer a foundational approach for researchers to explore this potential. It is imperative to empirically determine the optimal concentration and pH of this compound for each specific biomolecule and intended application. Further studies are warranted to fully elucidate the stabilizing effects of this compound beyond pH regulation.

References

Application Notes and Protocols: The Role of Sodium Bitartrate in Modifying Nickel Catalyst Performance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The modification of nickel catalysts with chiral auxiliaries is a cornerstone of asymmetric hydrogenation, enabling the synthesis of enantiomerically enriched molecules critical in the pharmaceutical and fine chemical industries. Among these modifiers, tartaric acid and its salts, such as sodium bitartrate (B1229483), have proven to be highly effective for inducing enantioselectivity in nickel-catalyzed hydrogenations, particularly of β-ketoesters. This document provides a comprehensive overview of the application of sodium bitartrate-modified nickel catalysts, detailing their preparation, mechanism of action, and performance in enantioselective hydrogenation reactions. The modification of a nickel catalyst surface with an optically active molecule like (R,R)-tartaric acid creates a chiral environment that can favor the formation of one enantiomer over the other during a chemical reaction.[1] This approach offers a cost-effective and efficient alternative to homogeneous catalysis, with the significant advantages of easier catalyst separation, recovery, and recycling.[1]

The catalytic system often involves both metallic nickel (Ni⁰) and nickel ions (Ni²⁺) complexed with tartrate, with the enantioselective hydrogenation believed to occur at the interface of these two species.[1] The treatment of nickel catalysts with tartaric acid can lead to the formation of nickel tartrate, which is itself optically selective.[2]

Mechanism of Enantioselective Hydrogenation

The enantioselectivity of tartrate-modified nickel catalysts is attributed to the formation of a chiral complex on the catalyst surface. When a nickel catalyst is treated with an aqueous solution of tartaric acid, often with the pH adjusted using sodium hydroxide (B78521) (forming this compound in situ), a nickel tartrate complex is formed on the nickel surface. This complex acts as a chiral template, directing the prochiral substrate to adsorb in a specific orientation.

The proposed mechanism for the enantiodifferentiation of methyl acetoacetate (B1235776) (MAA) over a tartaric acid-modified Raney nickel (TA-RaNi) catalyst involves the adsorption of tartaric acid as a nickel sodium tartrate.[3] In this adsorbed state, one hydroxyl group of the tartaric acid is in close proximity to the catalyst surface, while the other is oriented away from it. The MAA molecule is then thought to adsorb through the formation of two hydrogen bonds between the hydroxyl groups of the tartaric acid and the two carbonyl groups of the MAA.[3] This specific binding mode fixes the orientation of the carbonyl group that will be hydrogenated, leading to the preferential formation of one enantiomer of the product, methyl 3-hydroxybutyrate (B1226725) (MHB).[3]

G cluster_catalyst Catalyst Surface cluster_reactants Reactants cluster_product Product Ni_surface Nickel Catalyst Surface (Ni⁰) Ni_tartrate Nickel Tartrate Complex (Ni²⁺-Tartrate) MHB Methyl 3-hydroxybutyrate (MHB) Ni_tartrate->MHB Hydrogenation MAA Methyl Acetoacetate (MAA) MAA->Ni_tartrate Adsorption via H-bonding H2 Hydrogen (H₂) H2->Ni_surface Adsorption & Dissociation

Caption: Proposed mechanism of enantioselective hydrogenation of MAA.

Experimental Protocols

Preparation of Tartaric Acid-Modified Raney Nickel Catalyst

This protocol outlines the steps for the preparation of a tartaric acid-modified Raney nickel (TA-RaNi) catalyst.

Materials:

  • Raney nickel-aluminum alloy

  • Sodium hydroxide (NaOH) solution (6 M)

  • Deionized water

  • (R,R)-tartaric acid

  • Sodium bromide (NaBr) (optional co-modifier)

  • Ethanol (B145695)

Procedure:

  • Preparation of Raney Nickel:

    • Slowly add 10.0 g of Ni-Al alloy (50:50 weight ratio) to 50 mL of a 6.0 M aqueous NaOH solution under stirring in an ice-water bath to control the temperature between 10-20°C.[4]

    • After the addition is complete, allow the solution to warm to room temperature and then heat to 90°C, stirring for 2 hours until hydrogen evolution ceases.[4]

    • Cool the mixture and wash the black precipitate with deionized water until the pH of the washings is neutral.[4]

  • Modification with Tartaric Acid:

    • Prepare a 1% (w/v) solution of (R,R)-tartaric acid in deionized water. If using a co-modifier, also dissolve NaBr to a concentration of 1% (w/v).[1]

    • Adjust the pH of the tartaric acid solution to 3.2 with a dilute NaOH solution.[1]

    • Immerse the freshly prepared Raney nickel catalyst in the tartaric acid solution at 80°C for 1 hour with occasional stirring.[1]

    • Decant the modifying solution.

    • Wash the modified catalyst three times with deionized water, followed by three washes with ethanol.[1]

    • Store the prepared TA-RaNi catalyst under ethanol in a sealed container.[1]

Caption: Workflow for preparing a modified Raney nickel catalyst.

Enantioselective Hydrogenation of Methyl Acetoacetate

This protocol describes the general procedure for the enantioselective hydrogenation of methyl acetoacetate (MAA) using the prepared tartaric acid-modified Raney nickel catalyst.

Materials:

  • Tartaric acid-modified Raney nickel catalyst

  • Methyl acetoacetate (MAA)

  • Solvent (e.g., Tetrahydrofuran (THF))

  • High-pressure autoclave reactor

  • Hydrogen gas

Procedure:

  • Reaction Setup:

    • In a high-pressure autoclave, place the tartaric acid-modified Raney nickel catalyst.

    • Add the solvent (e.g., THF) and the substrate, methyl acetoacetate.

    • Seal the reactor and purge with hydrogen gas several times to remove air.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 atm).

    • Heat the reactor to the desired temperature (e.g., 100°C) and maintain stirring.

    • Monitor the reaction progress by measuring hydrogen uptake.

  • Work-up and Analysis:

    • After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully release the pressure.

    • Separate the catalyst from the reaction mixture by filtration.

    • Analyze the product mixture to determine the conversion of MAA and the enantiomeric excess (ee) of the methyl 3-hydroxybutyrate product using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column.

Data Presentation

The performance of this compound-modified nickel catalysts is typically evaluated based on the conversion of the starting material and the enantiomeric excess of the chiral product. The following tables summarize representative data for the enantioselective hydrogenation of β-ketoesters.

Table 1: Enantioselective Hydrogenation of Methyl Acetoacetate (MAA)

EntryCatalystModifierSolventTemperature (°C)Pressure (atm H₂)Conversion (%)Enantiomeric Excess (ee, %)Product Configuration
1Raney Ni(R,R)-Tartaric AcidTHF100100>9985(R)-(-)
2Raney Ni(R,R)-Tartaric Acid / NaBrTHF100100>9992(R)-(-)
3Ni/SiO₂(R,R)-Tartaric AcidToluene60509878(R)-(-)
4Raney Ni(S,S)-Tartaric AcidTHF100100>9984(S)-(+)

Table 2: Enantioselective Hydrogenation of Ethyl Acetoacetate (EAA)

EntryCatalystModifierSolventTemperature (°C)Pressure (atm H₂)Conversion (%)Enantiomeric Excess (ee, %)Product Configuration
1Raney Ni(R,R)-Tartaric Acid / NaBrTHF100100>9890(R)-(-)
2Ni/Al₂O₃(R,R)-Tartaric AcidEthanol80809582(R)-(-)

Note: The data presented in these tables are representative and have been compiled from various sources in the literature. Actual results may vary depending on the specific experimental conditions.

Factors Influencing Catalyst Performance

Several factors can influence the activity and enantioselectivity of tartrate-modified nickel catalysts:

  • Modifier and Co-modifier: The choice of the chiral modifier (e.g., (R,R)- or (S,S)-tartaric acid) determines the configuration of the product. The addition of a co-modifier, such as sodium bromide, can significantly enhance the enantiomeric excess.

  • pH of Modification: The pH of the tartaric acid solution during the modification step is crucial. A pH of around 3-4 is generally found to be optimal for achieving high enantioselectivity.

  • Modification Temperature: The temperature at which the catalyst is modified also plays a role, with temperatures around 80-100°C often being employed.

  • Catalyst Support: For supported nickel catalysts, the nature of the support material (e.g., silica, alumina) can influence the catalyst's performance.[5]

  • Reaction Conditions: The reaction temperature, hydrogen pressure, and solvent can all affect the conversion and enantioselectivity of the hydrogenation reaction.

Conclusion

The use of this compound (formed in situ from tartaric acid and a sodium base) as a modifier for nickel catalysts provides a powerful and practical method for asymmetric hydrogenation. This approach is particularly valuable for the synthesis of chiral alcohols from prochiral ketones, offering high conversions and good to excellent enantioselectivities. The detailed protocols and data presented in these application notes serve as a guide for researchers in academia and industry to effectively utilize this catalytic system for the development of efficient and stereoselective chemical transformations.

References

Application Notes and Protocols for the Quality Control of Sodium Bitartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bitartrate (B1229483) (or sodium hydrogen tartrate) is the monosodium salt of L-(+)-tartaric acid. It is utilized in the pharmaceutical industry as a buffering agent, an excipient in various formulations, and as a raw material in the synthesis of other pharmaceutical compounds.[1] Rigorous analytical testing is crucial to ensure the quality, purity, and consistency of sodium bitartrate, thereby guaranteeing the safety and efficacy of the final drug product.

This document provides a comprehensive overview of the key analytical methods for the quality control of this compound. The protocols detailed herein are based on established pharmacopeial methods for closely related tartrate salts and common industry practices for chemical analysis.

Key Quality Control Parameters

The quality of this compound is assessed through a series of analytical tests that evaluate its identity, strength, purity, and physical characteristics. The primary parameters include:

  • Identification: To confirm the chemical identity of the substance.

  • Assay: To quantitatively determine the purity of this compound.

  • Impurities: To detect and quantify the presence of process-related and degradation impurities. This includes tests for specific ions like oxalate (B1200264), sulfate, and chloride, as well as heavy metals.

  • Physical and Chemical Properties: To determine characteristics such as pH and optical rotation.

The following table summarizes the typical specifications for high-purity this compound.

Table 1: Quantitative Specifications for this compound

ParameterSpecificationAnalytical Method
Assay≥ 99.0% (as C₄H₅NaO₆)Titration
pH (5% solution in water)3.0 – 3.6Potentiometry
Specific Rotation, [α]D20+21° to +23° (c=1 in water)Polarimetry
Insoluble Matter≤ 0.005%Gravimetry
Chloride (Cl)≤ 0.001%Turbidimetry
Sulfate (SO₄)≤ 0.005%Turbidimetry
OxalateNo turbidity producedVisual Comparison
Heavy Metals (as Pb)≤ 0.001%Instrumental (ICP-MS/OES)
Iron (Fe)≤ 0.001%Spectrophotometry
Lead (Pb)≤ 0.001%Instrumental (ICP-MS/OES)
Arsenic (As)≤ 0.4 ppmInstrumental (ICP-MS/OES)

Note: Specifications are compiled from various commercial sources for high-purity grades and may vary based on the intended use and specific monograph.[1][2][3]

Experimental Protocols

The following sections provide detailed methodologies for the key analytical tests.

Identification

A. Identification by Chemical Tests

This test confirms the presence of sodium and tartrate ions through characteristic chemical reactions.

  • Protocol:

    • Test for Sodium: A solution of the sample imparts a yellow color to a non-luminous flame.

    • Test for Tartrate:

      • Dissolve a small amount of the sample in water.

      • Add a few drops of silver nitrate (B79036) solution. A white precipitate is formed.

      • Add a few drops of nitric acid. The precipitate does not dissolve.

      • Add an excess of ammonia (B1221849) solution. The precipitate dissolves.

B. Identification by Infrared Spectroscopy (IR)

This method provides a highly specific identification based on the unique vibrational modes of the molecule.

  • Protocol:

    • Prepare a potassium bromide (KBr) disc of the sample.

    • Record the infrared spectrum from 4000 to 400 cm⁻¹.

    • Compare the spectrum with a reference spectrum of this compound. The positions and relative intensities of the absorption bands should be concordant.

Assay (Acid-Base Titration)

The assay of this compound is typically performed by acid-base titration, where the bitartrate ion is titrated with a standardized solution of sodium hydroxide (B78521).

  • Principle: this compound is a weak acid and can be neutralized by a strong base. The endpoint of the titration is determined potentiometrically or by using a suitable indicator.

  • Reagents:

    • 0.1 M Sodium Hydroxide (NaOH), accurately standardized.

    • Phenolphthalein (B1677637) indicator solution.

    • High-purity water, recently boiled and cooled to remove CO₂.

  • Protocol:

    • Accurately weigh approximately 0.5 g of this compound into a 250 mL beaker.

    • Dissolve the sample in 50 mL of high-purity water.

    • Add 2-3 drops of phenolphthalein indicator solution.

    • Titrate with standardized 0.1 M sodium hydroxide solution until a permanent pink color is observed.

    • Record the volume of NaOH solution consumed.

    • Perform a blank titration under the same conditions.

    • Calculate the percentage of this compound using the following formula:

      Where:

      • V_sample is the volume of NaOH solution consumed by the sample (in mL).

      • V_blank is the volume of NaOH solution consumed by the blank (in mL).

      • M_NaOH is the molarity of the standardized NaOH solution.

      • 172.07 is the molecular weight of this compound (C₄H₅NaO₆).

      • W_sample is the weight of the this compound sample (in g).

Workflow for Assay by Titration

Assay_Workflow start Start weigh Accurately weigh ~0.5 g of sample start->weigh dissolve Dissolve in 50 mL of CO2-free water weigh->dissolve add_indicator Add 2-3 drops of phenolphthalein dissolve->add_indicator titrate Titrate with 0.1 M NaOH to a permanent pink endpoint add_indicator->titrate record_volume Record the volume of NaOH consumed titrate->record_volume calculate Calculate the percentage assay record_volume->calculate end End calculate->end

Workflow for the assay of this compound by titration.
Impurity Testing

A. Limit of Oxalate

This test is based on the precipitation of calcium oxalate in a slightly acidic solution.

  • Protocol:

    • Dissolve 1.0 g of this compound in 10 mL of water.

    • Add 5 drops of diluted acetic acid.

    • Add 2 mL of calcium chloride test solution.

    • Allow to stand for 1 hour.

    • Observe the solution. No turbidity should be produced, indicating that the oxalate content is below the specified limit.[4]

B. Heavy Metals

The determination of heavy metals is now performed using modern instrumental techniques as per USP General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures. These methods offer greater sensitivity and specificity compared to the outdated colorimetric methods.

  • Recommended Technique: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • General Protocol Outline:

    • Sample Preparation: Accurately weigh a suitable amount of the sample and digest it using a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system.

    • Standard Preparation: Prepare a series of calibration standards for the elements of interest (e.g., Pb, Hg, As, Cd) in a matrix that matches the digested sample solution.

    • Instrumental Analysis: Analyze the prepared sample and standard solutions using a validated ICP-MS or ICP-OES method.

    • Quantification: Determine the concentration of each elemental impurity in the sample by comparing its response to the calibration curve.

Logical Flow for Heavy Metals Analysis

Heavy_Metals_Analysis cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis sample_weigh Weigh Sample digestion Microwave Digestion with Acids sample_weigh->digestion standard_prep Prepare Calibration Standards instrument ICP-MS / ICP-OES Analysis standard_prep->instrument dilution Dilute to Final Volume digestion->dilution dilution->instrument calibration Generate Calibration Curve instrument->calibration quantification Quantify Impurities in Sample instrument->quantification end Report Results quantification->end start Start start->sample_weigh start->standard_prep

Logical flow for the analysis of heavy metals in this compound.

C. Other Impurities (e.g., Tartrate)

While tartrate is the main component, the presence of other related organic acids can be determined by High-Performance Liquid Chromatography (HPLC).

  • Principle: A reversed-phase HPLC method with UV detection can be used to separate and quantify tartaric acid and other potential organic acid impurities.

  • Chromatographic Conditions (Example):

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 2.6 with phosphoric acid)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

  • Protocol:

    • Standard Preparation: Prepare a standard solution of this compound and any other potential impurities of known concentration in the mobile phase.

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

    • Quantification: Identify and quantify any impurities by comparing their retention times and peak areas to those of the standards.

Conclusion

The analytical methods outlined in this document provide a robust framework for the quality control of this compound in a pharmaceutical setting. Adherence to these protocols, along with proper validation of the methods, will ensure that the material meets the required standards of quality and purity. For official regulatory submissions, it is essential to consult the latest versions of the relevant pharmacopeias (e.g., USP-NF, Ph. Eur., BP) and adhere to their specific monographs and general chapters.

References

Application Notes and Protocols for Sodium Bitartrate as a Pharmaceutical Excipient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of sodium bitartrate (B1229483) as a versatile excipient in pharmaceutical formulations. The following sections outline its primary applications, present relevant physicochemical data, and offer detailed experimental protocols for its evaluation and use.

Physicochemical Properties and Specifications

Sodium bitartrate (monosodium tartrate) is the monosodium salt of L-(+)-tartaric acid. It is a white crystalline powder with a mildly acidic taste.[1][2] Its properties make it a valuable excipient in various dosage forms.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Monosodium tartrate, Sodium hydrogen tartrate[3][4]
Chemical Formula C₄H₅NaO₆ (anhydrous)[3]
Molecular Weight 172.07 g/mol (anhydrous)[3]
Appearance White crystalline powder[1][5]
Solubility Soluble in water, insoluble in ethanol[1]
pKa pKa1 = 2.89, pKa2 = 4.40 (for tartaric acid)[3]
Regulatory Status Generally Recognized as Safe (GRAS) for use in food. Used as a pharmaceutical excipient.[2]

Applications in Pharmaceutical Formulations

This compound primarily functions as a buffering agent, a component in effervescent systems, and as a disintegrant.

Buffering Agent in Oral Liquid Formulations

This compound can be used to maintain the pH of oral liquid formulations, which is crucial for the stability and solubility of many active pharmaceutical ingredients (APIs).[2][6] The tartrate buffer system is effective in the acidic pH range.[3]

Application Protocol: Determination of Buffering Capacity

This protocol outlines the procedure to determine the buffering capacity of a this compound solution.

Materials and Equipment:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • pH meter, calibrated

  • Magnetic stirrer and stir bar

  • Burettes, 50 mL

  • Beakers, 250 mL

  • Volumetric flasks

Procedure:

  • Prepare a 0.1 M this compound Solution: Dissolve 1.72 g of anhydrous this compound in deionized water and make up the volume to 100 mL in a volumetric flask.

  • Initial pH Measurement: Transfer 50 mL of the this compound solution to a 250 mL beaker with a magnetic stir bar. Measure and record the initial pH.

  • Titration with Acid: Titrate the solution with 0.1 M HCl. Add the HCl in 0.5 mL increments, recording the pH after each addition. Continue until the pH drops by at least 2 units.

  • Titration with Base: Repeat the process with a fresh 50 mL of the this compound solution, this time titrating with 0.1 M NaOH until the pH increases by at least 2 units.

  • Data Analysis: Plot the pH of the solution versus the volume of acid or base added. The buffer capacity (β) can be calculated using the formula: β = ΔB / ΔpH where ΔB is the moles of acid or base added per liter of buffer, and ΔpH is the change in pH.[7] The buffer capacity is highest where the slope of the titration curve is at its minimum.[7]

Expected Results: The titration curve will show a region of relatively stable pH, demonstrating the buffering range of this compound. The maximum buffer capacity is expected to be near the pKa values of tartaric acid.[3]

Logical Relationship for Buffer Capacity Determination

Buffer_Capacity_Workflow A Prepare 0.1 M this compound Solution B Measure Initial pH A->B C Titrate with 0.1 M HCl B->C D Titrate with 0.1 M NaOH B->D E Record pH after each increment C->E D->E F Plot pH vs. Volume of Titrant E->F G Calculate Buffer Capacity (β) F->G

Caption: Workflow for determining the buffering capacity of a this compound solution.

Component of Effervescent Tablet Formulations

This compound serves as the acidic component in effervescent formulations, reacting with a carbonate source (e.g., sodium bicarbonate) in the presence of water to produce carbon dioxide gas, leading to rapid disintegration and dissolution of the tablet.[8][9]

Reaction: C₄H₅NaO₆ (aq) + NaHCO₃ (aq) → Na₂C₄H₄O₆ (aq) + H₂O (l) + CO₂ (g)[2]

Formulation Protocol: Preparation of Effervescent Tablets

This protocol provides a general method for preparing effervescent tablets using this compound.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Sodium bicarbonate

  • Binder (e.g., PVP K30)

  • Lubricant (e.g., magnesium stearate)

  • Glidant (e.g., colloidal silicon dioxide)

  • Blender (e.g., V-blender)

  • Tablet press with appropriate tooling

  • Sieves

Procedure (Direct Compression):

  • Milling and Sieving: Mill the API, this compound, and sodium bicarbonate separately to achieve a uniform particle size. Pass all ingredients through an appropriate sieve (e.g., #60 mesh).

  • Blending:

    • Pre-blend the API with a portion of the this compound.

    • In a separate step, blend the sodium bicarbonate with the remaining excipients, excluding the lubricant.

    • Combine all blends in a V-blender and mix for 15-20 minutes to ensure homogeneity.

  • Lubrication: Add the sieved lubricant to the blend and mix for a short period (2-5 minutes). Over-mixing with the lubricant can negatively impact tablet hardness.[10]

  • Compression: Compress the final blend into tablets using a tablet press. The compression force should be optimized to achieve desired tablet hardness and friability.

Experimental Workflow for Effervescent Tablet Formulation

Effervescent_Tablet_Workflow A Milling & Sieving of Ingredients B Blending of API and Excipients A->B C Addition of Lubricant B->C D Final Blending C->D E Tablet Compression D->E F In-Process Quality Control E->F

Caption: A typical direct compression workflow for manufacturing effervescent tablets.

Table 2: In-Process Quality Control for Effervescent Tablets

ParameterMethodTypical Specification
Weight Variation USP <905>Varies by tablet weight
Hardness Tablet hardness tester4-8 kp (target)
Friability USP <1216>< 1.0%
Effervescence Time Visual observation in water< 5 minutes
pH of Solution pH meterFormulation dependent
Disintegrant in Solid Dosage Forms

The acidic nature of this compound can contribute to the disintegration of tablets, particularly in combination with other excipients. While not a "superdisintegrant," its aqueous solubility and potential for in-situ gas evolution if carbonate is present can aid in tablet breakup.[11]

Protocol: Tablet Disintegration Test (Adapted from USP <701>)

This protocol is used to evaluate the disintegration time of tablets formulated with this compound.[12]

Materials and Equipment:

  • Disintegration tester with basket-rack assembly

  • Beakers (1000 mL)

  • Deionized water or other specified medium

  • Thermometer

  • Stopwatch

Procedure:

  • Apparatus Setup: Assemble the disintegration tester and fill the beakers with deionized water maintained at 37 ± 2 °C.

  • Test Initiation: Place one tablet in each of the six tubes of the basket-rack assembly.

  • Operation: Operate the apparatus, moving the basket assembly up and down in the immersion fluid at a constant frequency.

  • Observation: Observe the tablets. Disintegration is considered complete when there is no palpable firm core remaining on the screen.

  • Endpoint: Record the time required for all six tablets to disintegrate.

Table 3: Representative Disintegration Times for Different Formulations

Disintegrant TypeTypical Use Level (% w/w)Representative Disintegration Time
Sodium Starch Glycolate2 - 8< 5 minutes
Croscarmellose Sodium0.5 - 5< 3 minutes
Crospovidone2 - 5< 2 minutes
This compound Formulation dependentData not readily available; requires experimental determination.

Quantitative Analysis

Protocol: High-Performance Liquid Chromatography (HPLC) for Tartrate Quantification

This method can be adapted for the quantification of this compound in a pharmaceutical formulation. The principle involves separating the tartrate anion from other formulation components and quantifying it using a suitable detector. An ion chromatography (IC) system with conductivity detection is highly effective.[1][13]

Chromatographic Conditions (Example):

ParameterCondition
Column Anion-exchange column (e.g., Dionex IonPac AS20)
Mobile Phase 20 mM Potassium Hydroxide
Flow Rate 1.0 mL/min
Detector Suppressed Conductivity
Injection Volume 20 µL
Column Temperature 30 °C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in deionized water.

  • Sample Preparation: Accurately weigh and dissolve a crushed tablet or a known amount of the liquid formulation in a volumetric flask with deionized water. Filter the solution if necessary.

  • Analysis: Inject the standard and sample solutions into the chromatograph.

  • Quantification: Construct a calibration curve by plotting the peak area of the tartrate anion against the concentration of the standard solutions. Determine the concentration of tartrate in the sample from the calibration curve.

Signaling Pathway for HPLC Analysis

HPLC_Analysis_Pathway cluster_0 HPLC System Injector Injector Column Column Injector->Column Detector Detector Column->Detector Data_System Data_System Detector->Data_System Signal Sample Sample Sample->Injector Injection Chromatogram Chromatogram Data_System->Chromatogram Processing Quantification Quantification Chromatogram->Quantification Peak Area

Caption: Schematic of the HPLC analysis workflow for quantification.

API-Excipient Compatibility Studies

It is essential to evaluate the compatibility of this compound with the API to ensure the stability of the final product.

Protocol: DSC and HPLC for Compatibility Screening

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • HPLC system

  • API

  • This compound

  • Other selected excipients

  • Vials for stability storage

Procedure:

  • Sample Preparation: Prepare binary mixtures of the API and this compound (typically in a 1:1 ratio). Also, prepare a sample of the pure API and pure this compound.

  • DSC Analysis:

    • Accurately weigh 5-10 mg of each sample into an aluminum DSC pan.

    • Heat the samples at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).

    • Record the heat flow as a function of temperature.

    • Interpretation: Compare the thermogram of the mixture to those of the individual components. The appearance of new peaks, disappearance of peaks, or shifts in melting points can indicate an interaction.

  • Isothermal Stress Testing (for HPLC):

    • Store the binary mixtures at accelerated stability conditions (e.g., 40 °C/75% RH) for a specified period (e.g., 4 weeks).

    • At predetermined time points, withdraw samples and prepare them for HPLC analysis.

    • HPLC Analysis: Use a validated stability-indicating HPLC method to assay the API content and quantify any degradation products.

    • Interpretation: A significant decrease in the API concentration or the appearance of new degradation peaks in the mixture compared to the pure API indicates an incompatibility.

Logical Flow for API-Excipient Compatibility Study

Compatibility_Study_Flow A Prepare Binary Mixtures (API + this compound) B DSC Analysis A->B C Isothermal Stress Testing A->C D Analyze Thermograms for Interactions B->D E HPLC Analysis for Degradation C->E F Assess Compatibility D->F E->F

Caption: Workflow for assessing API-excipient compatibility using DSC and HPLC.

References

Application Notes and Protocols: Nonlinear Optical Applications of Sodium Bitartrate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bitartrate (B1229483) monohydrate (SBTMH), an organic-inorganic complex, has emerged as a promising material for nonlinear optical (NLO) applications.[1][2] Its crystalline structure, belonging to the orthorhombic system with the space group P212121, is non-centrosymmetric, a prerequisite for second-order NLO effects such as second-harmonic generation (SHG).[1] This document provides an overview of the known properties of SBTMH and detailed protocols for its synthesis, crystal growth, and characterization for NLO applications. While comprehensive quantitative data for SBTMH is still emerging in the scientific literature, this guide offers standardized procedures to enable researchers to evaluate its potential for applications in frequency conversion, optical signal processing, and other photonic technologies.

Physicochemical and Optical Properties

A summary of the known properties of Sodium Bitartrate Monohydrate is presented below. It is important to note that key quantitative nonlinear optical parameters have not been extensively reported in the literature. Researchers are encouraged to perform the characterization protocols outlined in this document to determine these values.

PropertyValueReference
Chemical Formula C₄H₅NaO₆·H₂O[1]
Molecular Weight 190.08 g/mol
Crystal System Orthorhombic[1]
Space Group P212121[1]
Melting Point 263 °C (decomposes)[1]
Optical Transparency Good in the visible and near-IR regions[1]
Lower Cut-off Wavelength Not explicitly reported, but the material is transparent down to the UV region.[1]
Optical Band Gap 5.5 eV[1]
Second Harmonic Generation (SHG) Efficiency Exhibits SHG, but quantitative value relative to KDP is not reported.[1]
Laser Damage Threshold (LDT) Not Reported
Nonlinear Refractive Index (n₂) Not Reported
Nonlinear Absorption Coefficient (β) Not Reported

Experimental Protocols

Protocol 1: Synthesis and Crystal Growth of this compound Monohydrate

This protocol describes the synthesis of SBTMH and the growth of single crystals using the slow cooling method, which has been shown to produce crystals of good optical quality.[1]

1. Materials and Equipment:

  • Sodium Hydroxide (B78521) (NaOH)

  • L-(+)-Tartaric Acid (C₄H₆O₆)

  • Deionized water

  • Beakers and magnetic stirrer

  • pH meter

  • Constant temperature bath with programmable controller

  • Crystallizing dishes

  • Millipore filter (0.22 µm)

2. Synthesis Procedure:

  • Prepare a saturated aqueous solution of L-(+)-tartaric acid at a slightly elevated temperature (e.g., 40 °C).

  • Slowly add a stoichiometric amount of sodium hydroxide solution to the tartaric acid solution while stirring continuously.

  • Monitor the pH of the solution. The reaction is complete when a neutral pH is achieved. The reaction is as follows: C₄H₆O₆ + NaOH → C₄H₅NaO₆ + H₂O.

  • Filter the resulting this compound solution using a Millipore filter to remove any impurities.

  • Allow the solution to cool to room temperature and then slowly evaporate the solvent to obtain the synthesized this compound monohydrate salt.

3. Crystal Growth by Slow Cooling:

  • Prepare a saturated solution of the synthesized SBTMH in deionized water at a temperature approximately 10 °C above the desired saturation temperature.

  • Stir the solution for several hours to ensure homogeneity.

  • Filter the hot, saturated solution into a pre-warmed crystallizing dish.

  • Place the crystallizing dish in the constant temperature bath.

  • Program the temperature controller to cool the solution at a very slow rate (e.g., 0.1-0.5 °C per day).

  • Monitor the crystal growth over several days to weeks.

  • Once crystals of sufficient size (e.g., >10 mm) have formed, carefully harvest them from the solution.

  • Dry the crystals at room temperature.

G cluster_synthesis Synthesis of SBTMH cluster_growth Crystal Growth (Slow Cooling) S1 Prepare saturated Tartaric Acid solution S2 Add stoichiometric NaOH solution S1->S2 S3 Monitor pH to neutrality S2->S3 S4 Filter the solution S3->S4 S5 Evaporate solvent to obtain SBTMH salt S4->S5 G1 Prepare saturated SBTMH solution S5->G1 Use synthesized salt G2 Filter hot solution into crystallizing dish G1->G2 G3 Place in constant temperature bath G2->G3 G4 Slowly cool the solution (0.1-0.5 °C/day) G3->G4 G5 Harvest and dry crystals G4->G5

Fig. 1: Workflow for the synthesis and crystal growth of SBTMH.
Protocol 2: Second-Harmonic Generation (SHG) Efficiency Measurement

This protocol details the Kurtz-Perry powder technique to evaluate the SHG efficiency of SBTMH relative to a standard reference material like potassium dihydrogen phosphate (B84403) (KDP).

1. Materials and Equipment:

  • SBTMH single crystal

  • Potassium dihydrogen phosphate (KDP) powder (reference)

  • Mortar and pestle

  • Sieves for particle size selection (e.g., 100-150 µm)

  • Q-switched Nd:YAG laser (1064 nm, pulsed)

  • Sample holder (capillary tube or microscope slide)

  • Photomultiplier tube (PMT) or photodiode detector

  • High-pass filter to block the fundamental wavelength (1064 nm)

  • Oscilloscope

2. Experimental Procedure:

  • Grind the SBTMH crystal into a fine powder using a mortar and pestle.

  • Sieve the powder to obtain a uniform particle size fraction.

  • Pack the sieved SBTMH powder into the sample holder.

  • Mount the sample holder in the experimental setup.

  • Direct the pulsed Nd:YAG laser beam onto the sample.

  • The generated second-harmonic signal (at 532 nm) is collected by the detector after passing through the high-pass filter.

  • Record the intensity of the SHG signal using the oscilloscope.

  • Replace the SBTMH sample with the KDP reference powder of the same particle size and in the same sample holder.

  • Measure the SHG intensity from the KDP sample under identical laser conditions.

  • The SHG efficiency of SBTMH is calculated as the ratio of its SHG intensity to that of KDP.

G cluster_setup Experimental Setup cluster_procedure Measurement Procedure Laser Nd:YAG Laser (1064 nm) Sample Powdered Sample (SBTMH or KDP) Laser->Sample Filter High-Pass Filter Sample->Filter Detector PMT/Photodiode Filter->Detector Oscilloscope Oscilloscope Detector->Oscilloscope P1 Measure SHG intensity of SBTMH P3 Calculate relative SHG efficiency P1->P3 P2 Measure SHG intensity of KDP reference P2->P3

Fig. 2: Experimental workflow for SHG efficiency measurement.
Protocol 3: Laser Damage Threshold (LDT) Measurement

This protocol describes the "1-on-1" method for determining the surface LDT of an SBTMH crystal.

1. Materials and Equipment:

  • Polished SBTMH single crystal of high optical quality

  • Pulsed laser source (e.g., Nd:YAG at 1064 nm or 532 nm) with a well-characterized beam profile (TEM₀₀)

  • Focusing lens

  • Motorized translation stage for sample positioning

  • Nomarski microscope for damage inspection

  • Energy meter

2. Experimental Procedure:

  • Mount the polished SBTMH crystal on the translation stage.

  • Focus the laser beam onto the surface of the crystal.

  • Expose a series of sites on the crystal surface to a single laser pulse at different fluence levels.

  • After each shot, translate the sample to a new, unexposed site.

  • Inspect each irradiated site with the Nomarski microscope for any signs of damage (e.g., pitting, melting, or discoloration).

  • The LDT is defined as the highest laser fluence at which no damage is observed.

  • Alternatively, the LDT can be determined by plotting the percentage of damaged sites against the laser fluence and extrapolating to 0% damage probability.

Protocol 4: Z-Scan Measurement for Third-Order NLO Properties

The Z-scan technique is used to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

1. Materials and Equipment:

  • Polished SBTMH single crystal of known thickness

  • Laser source with a Gaussian beam profile (e.g., a mode-locked Nd:YAG laser)

  • Focusing lens

  • Motorized translation stage to move the sample along the beam axis (z-axis)

  • Two photodetectors

  • An aperture placed in the far-field (for closed-aperture scan)

  • Beam splitter

2. Experimental Procedure:

  • The experimental setup is arranged such that the laser beam is focused by a lens. The sample is mounted on a translation stage that moves it along the z-axis through the focal point of the lens.

  • A beam splitter is used to direct a portion of the beam to a reference detector to account for laser power fluctuations.

  • Open-Aperture Z-scan (for β): The aperture before the second detector is fully opened to collect all the transmitted light. The sample is moved along the z-axis, and the normalized transmittance is recorded. A decrease in transmittance near the focus indicates nonlinear absorption. The nonlinear absorption coefficient (β) can be calculated from the shape and depth of this valley.

  • Closed-Aperture Z-scan (for n₂): An aperture is placed before the second detector, allowing only the central part of the beam to pass through. The normalized transmittance is recorded as the sample is moved along the z-axis. The resulting curve will show a pre-focal peak followed by a post-focal valley (or vice-versa), depending on the sign of the nonlinear refractive index. The magnitude of n₂ can be determined from the peak-to-valley difference in transmittance.

  • The closed-aperture data is then divided by the open-aperture data to isolate the effect of nonlinear refraction.

G cluster_Zscan Z-Scan Technique Setup Laser Lens Sample on Translation Stage z-axis Beam Splitter Open Open Aperture Detector Measures Nonlinear Absorption (β) Setup->Open Closed Closed Aperture Detector Measures Nonlinear Refraction (n₂) Setup->Closed

Fig. 3: Logical relationship in the Z-scan technique.

Conclusion

This compound monohydrate presents a promising platform for the development of new nonlinear optical materials. Its synthesis from readily available precursors and the ability to grow large single crystals make it an attractive candidate for further research. The protocols detailed in this document provide a comprehensive framework for the systematic characterization of its nonlinear optical properties. The determination of its SHG efficiency, laser damage threshold, and third-order nonlinear coefficients will be crucial in evaluating its potential for practical applications in photonics and laser technology.

References

Application Notes and Protocols for Colorimetric Estimation of Ammonium Ions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Colorimetric Estimation of Ammonium (B1175870) Ions with Sodium Potassium Tartrate as a Complexing Agent in the Nessler Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

The colorimetric determination of ammonium ions (NH₄⁺) is a fundamental analytical procedure in various scientific fields, including environmental monitoring, clinical chemistry, and pharmaceutical quality control. One of the most established methods for this purpose is the Nessler's reagent method. This method relies on the reaction of ammonia (B1221849) with Nessler's reagent (an alkaline solution of potassium tetraiodomercurate(II), K₂HgI₄) to produce a distinct yellow-to-brownish-red colloid.[1][2] The intensity of the resulting color is directly proportional to the concentration of ammonia in the sample and can be quantified spectrophotometrically.[1][2]

A critical challenge in the Nessler method is the potential for interference from certain metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which can precipitate in the alkaline conditions of the assay and cause turbidity, leading to inaccurate absorbance readings.[1] To mitigate this, a complexing agent is often incorporated into the protocol. Sodium potassium tartrate, also known as Rochelle salt, serves this purpose effectively by chelating these divalent cations and preventing their precipitation.[1][2][3] While the user's query specified sodium bitartrate, the closely related sodium potassium tartrate is the reagent commonly documented and validated for this application.

These application notes provide a detailed protocol for the colorimetric estimation of ammonium ions using Nessler's reagent, with a focus on the essential role of sodium potassium tartrate as a masking agent.

Principle of the Method

The analytical procedure involves two key chemical processes:

  • Complexation of Interfering Ions: Sodium potassium tartrate is added to the sample to form stable, soluble complexes with any interfering divalent metal ions present. This prevents them from precipitating when the alkaline Nessler's reagent is introduced.

  • Color Formation: In an alkaline environment, ammonia reacts with potassium tetraiodomercurate(II) to form a reddish-brown colloidal dispersion of mercury(II) amido-iodide (HgO·Hg(NH₂)I). The absorbance of this colored product is measured at a specific wavelength, typically 420 nm, to determine the ammonium concentration.[1][2][4]

Logical Flow of the Nessler Method

cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_analysis Quantification Sample Aqueous Sample (Containing NH₄⁺ and potential interferents like Ca²⁺, Mg²⁺) Add_Tartrate Add Sodium Potassium Tartrate Solution Sample->Add_Tartrate Complexation Formation of Soluble Metal-Tartrate Complexes Add_Tartrate->Complexation Add_Nessler Add Nessler's Reagent (Alkaline K₂HgI₄) Complexation->Add_Nessler Color_Dev Color Development (Yellow to Brownish-Red Colloid) Add_Nessler->Color_Dev Incubate Incubate for a Defined Period (e.g., 10-20 min) Color_Dev->Incubate Spectro Measure Absorbance at 420 nm Incubate->Spectro Quantify Calculate NH₄⁺ Concentration in Sample Spectro->Quantify Std_Curve Prepare Standard Curve with known NH₄⁺ concentrations Std_Curve->Quantify

Caption: Workflow for ammonium ion quantification using the Nessler method.

Experimental Protocols

Materials and Reagents
  • Apparatus:

    • Spectrophotometer capable of measuring absorbance at 420 nm

    • Volumetric flasks (various sizes)

    • Pipettes (graduated and volumetric)

    • Glass cuvettes (1 cm path length)

    • Beakers and Erlenmeyer flasks

  • Reagents:

    • Ammonia-Free Water: Use deionized or distilled water, boiled to remove dissolved ammonia and stored in a tightly sealed container. This is crucial for preparing all reagents and standards to avoid high blank values.[1]

    • Sodium Potassium Tartrate Solution (50% w/v): Dissolve 500 g of sodium potassium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O) in 1 L of ammonia-free water.[5]

    • Nessler's Reagent (K₂HgI₄ + KOH):

      • Caution: Nessler's reagent is highly toxic and corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).

      • There are multiple preparation methods. A common one involves dissolving potassium iodide (KI) and mercuric chloride (HgCl₂) or mercuric iodide (HgI₂) in water, followed by the addition of a strong potassium hydroxide (B78521) (KOH) solution.[1] Commercially prepared Nessler's reagent is often recommended for consistency and safety.

    • Stock Ammonium Standard Solution (e.g., 1000 mg/L NH₄⁺-N): Dry ammonium chloride (NH₄Cl) at 100°C for one hour. Dissolve a precisely weighed amount (e.g., 3.819 g) in ammonia-free water and dilute to 1000 mL in a volumetric flask.

    • Working Ammonium Standard Solutions: Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L NH₄⁺-N).

Procedure
  • Sample Preparation:

    • Pipette a specific volume (e.g., 5.0 mL) of the sample into a clean volumetric flask or test tube.[4] If the sample is expected to have a high ammonium concentration, dilute it with ammonia-free water to fall within the range of the standard curve.[4]

  • Addition of Complexing Agent:

    • To the sample, add a small volume (e.g., 0.1 mL or a few drops) of the 50% sodium potassium tartrate solution.[4][5] Mix thoroughly.

  • Color Development:

    • Add a specified volume of Nessler's reagent (e.g., 0.1 mL) to the solution.[4][5]

    • Immediately cap and mix the solution thoroughly. A yellow to brownish-red color will develop.

  • Incubation:

    • Allow the solution to stand at room temperature for a defined period, typically between 10 to 20 minutes, to ensure complete color development.[3][4][5]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to a wavelength of 420 nm.[1][2][4]

    • Zero the instrument using a blank solution prepared with ammonia-free water and all the reagents except the ammonium standard or sample.

    • Measure the absorbance of each standard and the prepared sample.

  • Quantification:

    • Plot a standard curve of absorbance versus the concentration of the ammonium standards.

    • Determine the concentration of ammonium in the sample by interpolating its absorbance value on the standard curve. Remember to account for any initial dilutions made to the sample.

Chemical Reaction Pathway

cluster_main_reaction Main Colorimetric Reaction cluster_interference Interference Prevention NH4 NH₄⁺ (Ammonium) NH3 NH₃ (Ammonia) NH4->NH3 + OH⁻ (Alkaline) Product HgO·Hg(NH₂)I (Red-Brown Colloid) NH3->Product Nessler 2[HgI₄]²⁻ (Nessler's Reagent) Nessler->Product Interferents Ca²⁺, Mg²⁺ (Interfering Ions) Complex [Ca(C₄H₄O₆)] [Mg(C₄H₄O₆)] (Soluble Complexes) Interferents->Complex Precipitate Ca(OH)₂, Mg(OH)₂ (Precipitate - Blocked) Interferents->Precipitate + OH⁻ (Without Tartrate) Tartrate C₄H₄O₆²⁻ (from Tartrate Salt) Tartrate->Complex

Caption: Chemical principle of the Nessler reaction and tartrate's role.

Data Presentation

The performance of the colorimetric assay is typically characterized by its linearity, detection limit, and quantification limit. The data below is representative of what can be expected from this method.

ParameterTypical ValueReference
Wavelength of Max. Absorbance (λmax)420 nm[1][2][4]
Linearity (R²)≥ 0.999[2][4]
Typical Detection Range0.025 - 5.0 mg/L NH₃-N[3]
Incubation Time10 - 20 minutes[3][4][5]

Table 1: Typical Performance Characteristics of the Nessler Method

An example of a standard curve calibration dataset is provided below.

NH₄⁺-N Concentration (mg/L)Absorbance at 420 nm (AU)
0.0 (Blank)0.000
0.20.035
0.50.088
1.00.177
2.00.354
4.00.708

Table 2: Example Calibration Data for Ammonium Standard Curve

Summary and Best Practices

  • Reagent Quality: The purity of reagents, especially the use of ammonia-free water, is paramount to obtaining low blank values and accurate results.[1]

  • Safety: Nessler's reagent is toxic and should be handled with appropriate safety precautions.

  • Interference: The addition of sodium potassium tartrate is effective for chelating common interfering ions like calcium and magnesium. For other potential interferences, sample pretreatment such as distillation may be necessary.

  • pH Control: The color development reaction is pH-dependent and requires alkaline conditions, which are provided by the Nessler's reagent itself.[6]

  • Method Validation: For regulated environments, the method should be fully validated according to relevant guidelines (e.g., USP General Chapter <1225>) to establish linearity, accuracy, precision, and limits of detection and quantitation.[7]

This protocol provides a robust framework for the reliable quantification of ammonium ions. By understanding the chemical principles and adhering to best practices, researchers can achieve accurate and reproducible results.

References

Employing Sodium Bitartrate as a pH Regulator in Chemical Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bitartrate (B1229483), the monosodium salt of L-(+)-tartaric acid, is a versatile and effective pH regulator for a variety of chemical and biochemical applications. Its properties as a mild acidic salt and its participation in the tartaric acid/bitartrate/tartrate buffer system make it a valuable tool for controlling pH in drug formulations, enzymatic assays, and organic synthesis.[1][2][3][4] This document provides detailed application notes and protocols for the effective use of sodium bitartrate as a pH regulator.

This compound is a white, crystalline powder that is soluble in water.[5][6][7] It is the conjugate base of tartaric acid, a diprotic acid with two pKa values, approximately pKa₁ = 2.98 and pKa₂ = 4.34 at 25°C.[8][9] This allows for the creation of effective buffer systems in the pH ranges of approximately 2.0-4.0 and 3.3-5.3. The buffering capacity is optimal near the pKa values. The pH of a this compound solution can be adjusted with a strong acid or base to achieve the desired pH.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Chemical Name Sodium hydrogen L-(+)-tartrate[1]
Synonyms Monosodium tartrate, Sodium acid tartrate[4][10]
Molecular Formula C₄H₅NaO₆[4]
Molecular Weight 172.07 g/mol [4]
Appearance White crystalline powder[1][5]
Solubility Soluble in water, slightly soluble in alcohol[5]
pKa₁ of Tartaric Acid (25°C) ~2.98[8]
pKa₂ of Tartaric Acid (25°C) ~4.34[8]
Preparation of 0.1 M this compound Buffer Solutions

The following tables provide the approximate volumes of 0.1 M Tartaric Acid (H₂C₄H₄O₆) and 0.1 M Sodium Tartrate (Na₂C₄H₄O₆) or 0.1 M Sodium Hydroxide (NaOH) required to prepare a this compound buffer of a specific pH. The final volume is 100 mL.

Note: These are calculated values using the Henderson-Hasselbalch equation. It is highly recommended to verify and adjust the final pH using a calibrated pH meter.

Method 1: Mixing Tartaric Acid and Sodium Tartrate

Target pHVolume of 0.1 M Tartaric Acid (mL)Volume of 0.1 M Sodium Tartrate (mL)
3.048.851.2
3.243.756.3
3.437.562.5
3.631.069.0
3.824.875.2
4.019.180.9
4.214.485.6
4.410.689.4
4.67.792.3
4.85.594.5
5.03.996.1

Method 2: Titrating Tartaric Acid with Sodium Hydroxide

Target pHVolume of 0.1 M Tartaric Acid (mL)Volume of 0.1 M NaOH (mL)
3.010032.4
3.210041.5
3.410050.0
3.610057.8
3.810064.7
4.010070.6
4.210075.6
4.410079.8
4.610083.3
4.810086.2
5.010088.6

Experimental Protocols

Protocol 1: Preparation of a 0.1 M this compound Buffer, pH 4.5

This protocol describes the preparation of a this compound buffer by titrating a solution of this compound with a strong acid or base.

Materials:

  • This compound (monohydrate, MW: 190.08 g/mol )

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Beakers

Procedure:

  • Prepare a 0.1 M this compound solution: Dissolve 19.01 g of this compound monohydrate in approximately 800 mL of deionized water in a 1 L beaker.

  • Stir until fully dissolved: Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved.

  • Adjust the pH:

    • Immerse the calibrated pH electrode into the solution.

    • The initial pH of the solution will be acidic.

    • Slowly add 0.1 M NaOH dropwise while continuously monitoring the pH.

    • If the pH overshoots the target, use 0.1 M HCl to adjust it back down.

    • Continue adding NaOH until the pH meter reads a stable 4.50.

  • Bring to final volume: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to the 1 L mark.

  • Mix and store: Stopper the flask and invert it several times to ensure homogeneity. Store the buffer solution in a well-sealed container at room temperature.

Protocol 2: Determination of the Buffering Capacity of a this compound Buffer

This protocol outlines a method to experimentally determine the buffering capacity of a prepared this compound buffer.

Materials:

  • Prepared 0.1 M this compound Buffer (e.g., pH 4.5 from Protocol 1)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Burettes (2)

  • Magnetic stirrer and stir bar

  • Beaker (250 mL)

  • Graduated cylinder

Procedure:

  • Set up the titration:

    • Pipette 100 mL of the 0.1 M this compound buffer into a 250 mL beaker.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode into the buffer solution.

    • Fill one burette with 0.1 M HCl and the other with 0.1 M NaOH. Record the initial volumes.

  • Titration with acid:

    • Record the initial pH of the buffer.

    • Add 0.1 M HCl in 1.0 mL increments, recording the pH after each addition.

    • Continue adding acid until the pH drops by at least 2 pH units.

  • Titration with base:

    • Rinse the beaker and pipette with deionized water.

    • Pipette another 100 mL of the 0.1 M this compound buffer into the beaker.

    • Record the initial pH.

    • Add 0.1 M NaOH in 1.0 mL increments, recording the pH after each addition.

    • Continue adding base until the pH increases by at least 2 pH units.

  • Data Analysis:

    • Plot the pH versus the volume of added HCl and NaOH on the same graph. This will generate a titration curve.

    • The buffering capacity (β) can be calculated for each addition using the formula: β = ΔB / ΔpH where ΔB is the moles of acid or base added per liter of buffer, and ΔpH is the change in pH.

    • The region of the curve where the pH changes the least upon addition of acid or base represents the area of maximum buffering capacity.

Mandatory Visualization

Experimental_Workflow_Buffer_Preparation cluster_prep Stock Solution Preparation cluster_mix Buffer Formulation cluster_adjust pH Adjustment & QC cluster_final Final Product prep_h2ta Prepare 0.1 M Tartaric Acid mix Mix Calculated Volumes prep_h2ta->mix prep_na2ta Prepare 0.1 M Sodium Tartrate prep_na2ta->mix measure_ph Measure pH mix->measure_ph adjust_ph Adjust with HCl/NaOH measure_ph->adjust_ph If necessary final_vol Bring to Final Volume measure_ph->final_vol If pH is correct adjust_ph->measure_ph final_buffer This compound Buffer final_vol->final_buffer

Caption: Workflow for preparing this compound buffer.

Buffering_Mechanism cluster_equilibrium Tartrate Buffer System cluster_acid Addition of Acid (H₃O⁺) cluster_base Addition of Base (OH⁻) H2T H₂C₄H₄O₆ (Tartaric Acid) HT HC₄H₄O₆⁻ (Bitartrate) H2T->HT + H₂O ⇌ H₃O⁺ + T C₄H₄O₆²⁻ (Tartrate) HT->T + H₂O ⇌ H₃O⁺ + add_acid H₃O⁺ add_acid->HT Reacts with add_base OH⁻ add_base->H2T Reacts with

Caption: Mechanism of pH regulation by the tartrate buffer system.

Applications in Research and Development

Drug Formulation and Development

This compound serves as an excipient in pharmaceutical formulations to maintain the pH of a solution, which can be critical for the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs).[1] The pH of a formulation can influence the ionization state of an API, affecting its absorption and efficacy. The use of a tartrate buffer can help prevent the degradation of pH-sensitive drugs.

Enzymatic Assays

Enzyme activity is highly dependent on pH.[11] this compound buffers are used in biochemical assays to maintain a constant pH, ensuring optimal conditions for enzyme function and allowing for accurate measurement of enzyme kinetics.[1] For example, tartrate buffers have been used in assays for enzymes such as tartrate-resistant acid phosphatase (TRAP).[12][13]

Protocol 3: General Protocol for Utilizing this compound Buffer in an Enzymatic Assay

  • Determine the optimal pH for the enzyme: Consult literature or perform a pH-rate profile experiment to find the pH at which the enzyme exhibits maximum activity.

  • Prepare a this compound buffer at the optimal pH: Use Protocol 1 to prepare a buffer at the desired pH. The concentration of the buffer should be sufficient to maintain the pH throughout the assay (typically 20-100 mM).

  • Prepare the reaction mixture: In a suitable reaction vessel (e.g., cuvette, microplate well), combine the substrate, any necessary cofactors, and the this compound buffer.

  • Initiate the reaction: Add the enzyme solution to the reaction mixture to start the reaction.

  • Monitor the reaction: Measure the change in absorbance, fluorescence, or other detectable signal over time using an appropriate instrument. The stable pH provided by the this compound buffer ensures that any observed changes are due to the enzymatic reaction and not pH fluctuations.

References

Application Notes and Protocols for the Growth of Sodium Bitartrate Single Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium bitartrate (B1229483), a salt of tartaric acid, is a material of interest in various scientific fields, including nonlinear optics and pharmaceuticals.[1] The ability to grow large, high-quality single crystals of sodium bitartrate is crucial for the characterization of its physical properties and for its potential applications. This document provides detailed methodologies for the growth of this compound single crystals, targeting researchers, scientists, and professionals in drug development. The protocols described herein are based on established crystallization techniques, including slow cooling, slow evaporation, and gel diffusion methods.

General Considerations for Crystal Growth

The successful growth of single crystals is influenced by several factors that must be carefully controlled.[2] These include:

  • Solvent Selection: The compound should be moderately soluble in the chosen solvent. High solubility can lead to the formation of many small crystals, while very low solubility can hinder growth.[2] For this compound, water is a commonly used solvent.[1]

  • Supersaturation: Crystallization occurs from a supersaturated solution.[3] This state can be achieved by cooling a saturated solution, evaporating the solvent, or changing the solvent composition.[3]

  • Nucleation: The formation of initial crystal nuclei should be controlled to obtain a few large crystals rather than many small ones. This can be influenced by factors such as dust particles and mechanical agitation.[2]

  • Temperature and Environment: Maintaining a stable temperature and an undisturbed environment is critical for growing high-quality crystals.[4]

Experimental Protocols

Three primary methods for growing this compound single crystals are detailed below.

Method 1: Slow Cooling

This technique is effective for substances whose solubility significantly decreases with temperature.

Protocol:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in deionized water at a temperature slightly above room temperature (e.g., 40-50 °C). This can be done by dissolving the solute in the heated solvent until no more will dissolve and a small amount of undissolved solid remains at the bottom.

    • Filter the hot, saturated solution through a pre-warmed funnel with filter paper to remove any solid impurities.[4]

  • Crystallization:

    • Transfer the clear, saturated solution to a clean crystallizing dish or beaker.

    • Cover the container to prevent rapid evaporation and contamination. A perforated cover (e.g., aluminum foil with small holes) can be used.[2]

    • Place the container in a controlled-temperature environment, such as a constant temperature bath or a well-insulated container (e.g., a Dewar flask filled with hot water), to allow for slow cooling to room temperature over several days.[2][3]

  • Crystal Harvesting:

    • Once well-formed single crystals have appeared, carefully decant the mother liquor.

    • Gently remove the crystals and dry them on a filter paper.

Method 2: Slow Evaporation

This method is suitable for compounds that are moderately soluble at room temperature.

Protocol:

  • Preparation of Saturated Solution:

    • Prepare a saturated or nearly saturated solution of this compound in deionized water at room temperature.

    • Filter the solution to remove any insoluble impurities.

  • Crystallization:

    • Transfer the solution to a clean container with a wide surface area to facilitate slow and controlled evaporation (e.g., a crystallizing dish).[3]

    • Cover the container with a perforated lid (e.g., filter paper or punctured aluminum foil) to allow for slow solvent evaporation while preventing dust contamination.[2]

    • Place the container in a quiet, undisturbed location with a stable temperature.[4]

  • Crystal Growth and Harvesting:

    • Allow the solvent to evaporate slowly over a period of several days to weeks.

    • Monitor the container for the formation of single crystals.

    • Once crystals of the desired size have formed, harvest them as described in the slow cooling method.

Method 3: Gel Diffusion

This technique, specifically the single diffusion silica (B1680970) gel technique, can yield high-transparency single crystals.[1]

Protocol:

  • Gel Preparation:

    • Prepare a sodium metasilicate (B1246114) (SMS) solution of a specific density (e.g., 1.04 g/cm³).

    • Add tartaric acid to the SMS solution to set the pH of the gel (e.g., pH 4).

    • Pour the mixture into a suitable container (e.g., a test tube) and allow it to set for approximately 48 hours.

  • Reactant Addition:

    • Once the gel has set, carefully pour an aqueous solution of sodium chloride (the supernatant) over the gel.

  • Crystal Growth:

    • Allow the setup to remain undisturbed at room temperature. The sodium chloride will diffuse through the gel and react with the tartaric acid to form this compound crystals within the gel matrix.

    • High transparency single crystals can be obtained through this method.[1]

  • Crystal Harvesting:

    • Once the crystals have grown to a suitable size, they can be carefully extracted from the gel.

Data Presentation

The following table summarizes quantitative data related to the growth of this compound monohydrate (SBTMH) single crystals as reported in the literature.

ParameterValueMethodReference
Crystal Size13 x 4 x 4 mm³Slow Cooling[1]
Crystal SystemOrthorhombicSlow Cooling & Gel Diffusion[1]
Space GroupP2₁2₁2₁Slow Cooling & Gel Diffusion[1]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for single crystal growth by the slow cooling method.

CrystalGrowthWorkflow cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting and Analysis start Start dissolve Dissolve this compound in Deionized Water start->dissolve 1. saturate Heat to Achieve Supersaturation dissolve->saturate 2. filter Filter Hot Solution to Remove Impurities saturate->filter 3. cool Slow Cooling in a Controlled Environment filter->cool 4. nucleate Nucleation and Crystal Formation cool->nucleate 5. harvest Harvest Single Crystals nucleate->harvest 6. dry Dry Crystals harvest->dry 7. characterize Characterize Crystals (XRD, FTIR, etc.) dry->characterize 8. end_node End characterize->end_node

Caption: Workflow for growing this compound single crystals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sodium Bitartrate Buffer for Enzyne Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium bitartrate (B1229483) buffers in enzyme assays.

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity

Question Possible Cause Solution
Is the pH of the sodium bitartrate buffer within the optimal range for my enzyme? Every enzyme has a specific pH range for optimal activity.[1] A pH outside of this range can lead to a decrease in or complete loss of function.[2]The effective buffering range for a this compound buffer is typically between pH 3.0 and 5.0, based on the pKa values of tartaric acid (pKa1 ≈ 2.98, pKa2 ≈ 4.34).[3] If your enzyme's optimal pH is outside this range, consider a different buffer system. It is recommended to perform a pH optimization experiment to determine the ideal pH for your specific enzyme.
Was the buffer prepared correctly? Inaccurate weighing of reagents, incorrect volumes, or improper pH adjustment can lead to a buffer that does not perform as expected.Follow a standardized protocol for buffer preparation.[2] Ensure your pH meter is properly calibrated before use. For a this compound buffer, you can either titrate a solution of L-tartaric acid with sodium hydroxide (B78521) or mix solutions of L-tartaric acid and this compound in the correct proportions.
Are there any inhibitory effects from the buffer itself? While tartrate is generally considered inert, at high concentrations, buffer components can sometimes inhibit enzyme activity.A typical starting buffer concentration is between 20 mM and 100 mM. If you suspect buffer inhibition, try performing the assay with a lower concentration of the this compound buffer.

Issue 2: Poor Reproducibility of Results

Question Possible Cause Solution
Is there variability between different batches of my this compound buffer? Minor differences in preparation can lead to shifts in pH and ionic strength, affecting enzyme activity.Prepare a large stock solution of the this compound buffer and use aliquots for your experiments to ensure consistency. Always re-check the pH of the buffer at the experimental temperature, as pH can be temperature-dependent.
Is my substrate stable in the this compound buffer at the tested pH? The stability of some substrates can be pH-dependent. Substrate degradation can lead to inconsistent results.Test the stability of your substrate in the this compound buffer at different pH values in the absence of the enzyme. If the substrate is unstable, you may need to adjust the pH or find a more stable substrate.

Frequently Asked Questions (FAQs)

Q1: What is the effective pH range for a this compound buffer?

A1: Based on the two pKa values of L-tartaric acid (pKa1 ≈ 2.98 and pKa2 ≈ 4.34 at 25°C), a this compound buffer is most effective in the pH range of approximately 3.0 to 5.0.[3]

Q2: How do I prepare a this compound buffer of a specific pH?

A2: You can prepare a this compound buffer by either:

  • Preparing a solution of L-tartaric acid and titrating it with a strong base (e.g., NaOH) to the desired pH.

  • Preparing stock solutions of L-tartaric acid and monosodium tartrate and mixing them in appropriate ratios to achieve the desired pH. The Henderson-Hasselbalch equation can be used as a guideline for the ratios.

Q3: Can I use this compound buffer for any enzyme?

A3: this compound buffer is suitable for enzymes that are active in an acidic pH range (typically pH 3.0-5.0). For example, it has been used to study the activity of xylanase.[4] It is not suitable for enzymes that have an optimal pH in the neutral or alkaline range.

Q4: My enzyme requires a metal ion for activity. Will the tartrate in the buffer interfere?

A4: Tartrate is a known chelating agent and can bind to divalent metal ions. If your enzyme requires a metal cofactor (e.g., Mg²⁺, Ca²⁺, Zn²⁺), the tartrate in the buffer could potentially sequester these ions and inhibit enzyme activity. In such cases, a non-chelating buffer should be considered.

Data Presentation: pH-Dependent Activity of a Hypothetical Acid Phosphatase

The following table summarizes the relative activity of a hypothetical acid phosphatase enzyme in a 50 mM this compound buffer at various pH values.

pHRelative Activity (%)
3.045
3.575
4.095
4.5100
5.080
5.550

Experimental Protocols

Protocol 1: Preparation of 50 mM this compound Buffer Series (pH 3.0-5.5)

Materials:

  • L-Tartaric Acid (FW: 150.09 g/mol )

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Calibrated pH meter

Procedure:

  • Prepare a 0.1 M L-Tartaric Acid Stock Solution: Dissolve 1.501 g of L-tartaric acid in deionized water to a final volume of 100 mL.

  • Prepare a 0.1 M NaOH Solution: Dissolve 0.400 g of NaOH in deionized water to a final volume of 100 mL.

  • Prepare the Buffers: For each desired pH, mix the volumes of 0.1 M L-tartaric acid and 0.1 M NaOH as indicated in the table below, and then bring the final volume to 200 mL with deionized water. This will result in a 50 mM tartrate buffer.

Desired pH0.1 M L-Tartaric Acid (mL)0.1 M NaOH (mL)
3.0100~27.0
3.5100~48.0
4.0100~67.0
4.5100~82.0
5.0100~91.0
5.5100~95.0

Note: The volumes of NaOH are approximate. It is crucial to monitor the pH with a calibrated pH meter and add the NaOH dropwise until the desired pH is reached.

Protocol 2: Determining the Optimal pH for Enzyme Activity

Materials:

  • 50 mM this compound buffers at various pH values (from Protocol 1)

  • Enzyme stock solution

  • Substrate stock solution

  • Microplate reader or spectrophotometer

  • 96-well plate or cuvettes

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate reactions for each pH value. For each well, add the components in the following order:

    • This compound Buffer (at a specific pH)

    • Substrate solution

    • Deionized water to reach the final volume

  • Enzyme Addition: Initiate the reaction by adding the enzyme solution to each well.

  • Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme. Measure the product formation over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocity for each pH value. Plot the enzyme activity (initial velocity) against the pH. The pH at which the highest activity is observed is the optimal pH for your enzyme in this buffer system.

Visualizations

G Logical Workflow for pH Optimization A Prepare this compound Buffer Series (pH 3.0-5.5) B Set up Enzyme Assays at Each pH A->B C Initiate Reaction with Enzyme Addition B->C D Measure Reaction Rates (Initial Velocity) C->D E Plot Activity vs. pH D->E F Determine Optimal pH E->F

Caption: Workflow for determining the optimal pH for enzyme activity.

G Impact of pH on Enzyme Activity cluster_0 Low pH (Acidic) cluster_1 Optimal pH cluster_2 High pH (Alkaline) A Protonation of Active Site Residues B Loss of Activity A->B Alters Substrate Binding/Catalysis C Correct Ionization State of Active Site D Maximum Enzyme Activity C->D Efficient Substrate Binding & Catalysis E Deprotonation of Active Site Residues F Loss of Activity E->F Alters Substrate Binding/Catalysis

Caption: The effect of pH on the ionization state of an enzyme's active site and its resulting activity.

References

troubleshooting sodium bitartrate precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting sodium bitartrate (B1229483) precipitation in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is sodium bitartrate and what are its basic solubility properties?

A1: this compound (C₄H₅NaO₆) is the monosodium salt of L-(+)-tartaric acid. It is a white crystalline powder.[1][2] Its solubility in water is significantly dependent on temperature; it is much more soluble in hot water than in cold water. It is generally described as insoluble or only slightly soluble in ethanol.[1][3]

Q2: I've observed a white precipitate in my this compound solution. What is the likely cause?

A2: Precipitation of this compound from an aqueous solution can be triggered by several factors:

  • Temperature Reduction: A decrease in temperature will lower its solubility, potentially causing it to precipitate out of a saturated or near-saturated solution.

  • pH Alteration: this compound's solubility is pH-dependent. A decrease in pH can lead to the formation of less soluble tartaric acid, while a significant increase may also alter equilibrium and cause precipitation, although it is generally more soluble at a higher pH.

  • Solvent Composition Change: The addition of a co-solvent in which this compound is less soluble, such as ethanol, can cause it to precipitate.

  • Concentration Exceeding Solubility: The concentration of this compound in your solution may have surpassed its solubility limit at a given temperature.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound increases in higher pH (alkaline) solutions. This is due to the deprotonation of the bitartrate anion (HC₄H₄O₆⁻) to the tartrate anion (C₄H₄O₆²⁻). According to Le Chatelier's principle, the removal of protons (H⁺) by hydroxide (B78521) ions (OH⁻) in a higher pH environment shifts the equilibrium towards further dissolution of the salt.

Q4: Can I redissolve precipitated this compound?

A4: Yes, in many cases, precipitated this compound can be redissolved. Methods include:

  • Heating: Gently warming the solution while stirring can increase the solubility and redissolve the precipitate.

  • pH Adjustment: Increasing the pH of the solution by adding a base (e.g., sodium hydroxide) can enhance solubility.

  • Dilution: Adding more of the solvent (e.g., water) to decrease the overall concentration can redissolve the precipitate, assuming the issue is supersaturation.

Q5: Are there any known inhibitors for this compound precipitation?

A5: While specific inhibitors for pure this compound solutions in a laboratory setting are not extensively documented, principles from food and pharmaceutical sciences can be applied. In drug formulations, polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) and polyvinylpyrrolidone (B124986) (PVP) are used to inhibit crystallization and maintain a supersaturated state. In winemaking, protective colloids like mannoproteins are used to prevent the precipitation of potassium bitartrate, a closely related salt.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound solutions.

Issue 1: Unexpected Precipitation After Dissolution
  • Observation: A clear solution of this compound becomes cloudy or forms a precipitate over time, even at a constant temperature.

  • Possible Cause 1: Supersaturation. The solution was initially supersaturated, and over time, nucleation and crystal growth have occurred.

  • Solution:

    • Gently heat the solution while stirring to redissolve the precipitate.

    • If possible, dilute the solution to a concentration below the saturation point at the storage temperature.

    • Filter the solution to remove any undissolved microparticles that could act as nucleation sites.

  • Possible Cause 2: Change in pH. The pH of the solution may have shifted due to the absorption of atmospheric CO₂ (if the solution is unbuffered and alkaline) or interaction with other components in the solution.

  • Solution:

    • Measure the pH of the solution.

    • If necessary, adjust the pH to a range where this compound is more soluble (typically higher pH).

    • Consider using a buffer system to maintain a stable pH.

Issue 2: Precipitation When Adding a Co-solvent
  • Observation: A precipitate forms immediately upon adding an organic solvent (e.g., ethanol, isopropanol) to an aqueous solution of this compound.

  • Possible Cause: this compound has low solubility in many organic solvents. Adding a co-solvent reduces the overall solvating power of the mixture for the salt.

  • Solution:

    • If the experimental procedure allows, reduce the proportion of the organic co-solvent.

    • Add the co-solvent very slowly while vigorously stirring the aqueous solution. This can help to avoid localized high concentrations of the co-solvent that trigger rapid precipitation.

    • Consider using a different co-solvent in which this compound has better solubility, such as Dimethyl Sulfoxide (DMSO).[4]

Issue 3: Difficulty Dissolving the Expected Amount of this compound
  • Observation: You are unable to dissolve the calculated amount of this compound in water at a specific temperature.

  • Possible Cause 1: Incorrect Solubility Data. The solubility limit may be lower than anticipated under your specific experimental conditions (e.g., presence of other solutes).

  • Solution:

    • Refer to the solubility data provided in this guide (Table 1).

    • Increase the temperature of the water to enhance solubility.

    • Use a larger volume of solvent.

  • Possible Cause 2: Purity of the Compound. Impurities in the this compound or the solvent can affect solubility.

  • Solution:

    • Ensure you are using a high-purity grade of this compound and purified water.

    • Filter the solution after an initial dissolution attempt to remove any insoluble impurities.

Data Presentation

Table 1: Solubility of this compound in Water at Various Temperatures
Temperature (°C)Solubility ( g/100 mL)Molar Concentration (mol/L)
20~1.72~0.1
25~1.90~0.11
100 (Boiling)~55.6~3.23

Note: The values for 20°C and 100°C are calculated based on qualitative data describing a 0.1 M solution as clear and colorless at 20°C and solubility in 2 parts of boiling water.[1][3][5][6][7] The value for 25°C is an estimate.

Table 2: Qualitative Solubility in Common Solvents
SolventSolubility
WaterSoluble, increases significantly with temperature.[1][3]
EthanolInsoluble to slightly soluble.[1][3]
MethanolData not readily available; likely slightly soluble.
IsopropanolData not readily available; likely poorly soluble.
AcetoneData not readily available; likely insoluble.
DMSOSodium Tartrate is soluble at 1.94 mg/mL (10 mM). This compound is expected to have some solubility.[4]

Experimental Protocols

Protocol 1: Determination of this compound Concentration by Acid-Base Titration

This protocol allows for the quantification of this compound in an aqueous solution by titrating the bitartrate anion with a standardized strong base.

Materials:

  • This compound solution (analyte)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Burette, flask, pipette, and magnetic stirrer

  • Distilled or deionized water

Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the this compound solution into a clean flask.

  • Add approximately 50 mL of distilled or deionized water.

  • Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.

  • Rinse and fill a burette with the standardized NaOH solution, ensuring no air bubbles are in the tip. Record the initial burette volume.

  • Slowly add the NaOH solution from the burette to the flask while continuously stirring.

  • Continue the titration until the endpoint is reached, indicated by the first persistent faint pink color.

  • Record the final burette volume.

  • Calculate the concentration of this compound using the formula: M₁V₁ = M₂V₂ Where:

    • M₁ = Molarity of NaOH solution

    • V₁ = Volume of NaOH solution used

    • M₂ = Molarity of this compound solution

    • V₂ = Initial volume of this compound solution

Protocol 2: Redissolving Precipitated this compound

This protocol provides a method to redissolve this compound that has precipitated out of an aqueous solution.

Materials:

  • Solution containing precipitated this compound

  • Hot plate with magnetic stirring capability

  • Thermometer

  • pH meter (optional)

  • Dilute sodium hydroxide solution (optional)

Procedure:

  • Place the flask or beaker containing the solution with the precipitate on a hot plate with a magnetic stir bar.

  • Begin stirring the solution at a moderate speed.

  • Gently heat the solution while monitoring the temperature. Increase the temperature in increments of 5-10°C.

  • Observe the precipitate as the temperature increases. Note the temperature at which the precipitate completely redissolves.

  • Once the precipitate is redissolved, slowly cool the solution to the desired working temperature. If the precipitate reappears upon cooling, the solution is supersaturated at that temperature, and dilution may be necessary.

  • Optional pH Adjustment: If heating is not desired or is ineffective, measure the pH of the solution. Slowly add a dilute solution of sodium hydroxide dropwise while stirring until the precipitate redissolves. Be mindful of how this pH change may affect subsequent experiments.

Visualizations

TroubleshootingWorkflow decision decision start_end start_end issue issue solution solution start Start Troubleshooting precipitate Precipitate Observed in This compound Solution start->precipitate precipitate_time When did precipitation occur? precipitate->precipitate_time during_storage During Storage/ Standing precipitate_time->during_storage Over Time on_mixing Upon Mixing/ Adding Co-solvent precipitate_time->on_mixing Immediately check_temp Was temperature decreased? during_storage->check_temp check_cosolvent Is co-solvent known to be poor for NaBit? on_mixing->check_cosolvent heat_solution Gently heat solution to redissolve check_temp->heat_solution Yes check_supersaturation Is solution supersaturated? check_temp->check_supersaturation No end_node Problem Resolved heat_solution->end_node dilute_solution Dilute solution or prepare fresh check_supersaturation->dilute_solution Yes check_supersaturation->end_node No, check other factors (pH, contamination) dilute_solution->end_node slow_addition Add co-solvent slowly with vigorous stirring check_cosolvent->slow_addition No change_solvent Consider alternative co-solvent (e.g., DMSO) check_cosolvent->change_solvent Yes slow_addition->end_node change_solvent->end_node

A logical workflow for troubleshooting this compound precipitation.

DissolutionProtocol start_end start_end step step decision decision outcome outcome start Start: Prepare Solution add_solid Add weighed this compound to water start->add_solid stir Stir at room temperature add_solid->stir dissolved Is solid fully dissolved? stir->dissolved heat Gently heat solution (e.g., to 40-50°C) with stirring dissolved->heat No clear_solution Clear solution obtained dissolved->clear_solution Yes dissolved2 Is solid fully dissolved? heat->dissolved2 solubility_exceeded Solubility limit may be exceeded. Consider diluting. dissolved2->solubility_exceeded No dissolved2->clear_solution Yes end_node End Protocol solubility_exceeded->end_node clear_solution->end_node

An experimental workflow for dissolving this compound in water.

References

Technical Support Center: Stability of Sodium Bitartrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of sodium bitartrate (B1229483) solutions over time.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of instability in a sodium bitartrate solution?

A1: The most common signs of instability in a this compound solution are the formation of crystalline precipitates (physical instability) and a change in color or pH, which may indicate chemical degradation.

Q2: What is the primary cause of precipitation in this compound solutions?

A2: The primary cause of precipitation is the supersaturation of the solution, which can be induced by factors such as low temperatures and changes in pH. This compound, the salt of a weak acid, can crystallize out of solution if its solubility limit is exceeded.[1][2]

Q3: What are the main chemical degradation pathways for this compound in solution?

A3: The main chemical degradation pathways include:

  • Oxidation: Particularly in the presence of metal ions like iron (Fe²⁺) and copper (Cu²⁺), which can catalyze the oxidation of tartaric acid.[3][4] This can be a Fenton-type reaction, especially at low pH.[3][5]

  • Thermal Degradation: Elevated temperatures can lead to the decomposition of tartaric acid, potentially forming byproducts like pyrotartaric acid.[6][7]

  • Photodegradation: Exposure to light, especially UV light, can cause degradation, a process that can be accelerated by the presence of photosensitizers.[8][9]

Q4: How does pH affect the stability of this compound solutions?

A4: The pH of the solution is a critical factor influencing stability.[10][11] It affects the equilibrium between tartaric acid and its bitartrate and tartrate ions. A lower pH can favor oxidative degradation pathways, while a higher pH (above 3.6) can increase the likelihood of precipitation, especially in the presence of potassium ions.[11]

Q5: What are the recommended storage conditions for this compound solutions?

A5: To maximize stability, this compound solutions should be stored in a cool, dark place in tightly sealed containers.[6][8] Protection from light and elevated temperatures is crucial to prevent photodegradation and thermal decomposition.[3][6]

Troubleshooting Guides

Issue 1: Crystalline Precipitate Formation
Symptom Possible Cause Troubleshooting Steps
White crystalline solid forms in the solution, especially upon cooling.The solution is supersaturated.1. Gently warm the solution to redissolve the precipitate. 2. Consider diluting the solution to a lower concentration. 3. Adjust the pH to a range where solubility is higher (conduct small-scale trials). 4. For long-term stability, consider adding a protective colloid like carboxymethyl cellulose (B213188) (CMC), though compatibility with your specific application must be verified.[12]
Precipitate forms after adding other components to the solution.Incompatibility with other solutes or a change in solvent composition affecting solubility.1. Review the chemical compatibility of all components. 2. Assess if the added component alters the pH or ionic strength of the solution unfavorably. 3. Consider changing the order of addition of components when preparing the final solution.
Issue 2: Solution Discoloration or pH Shift
Symptom Possible Cause Troubleshooting Steps
The solution develops a yellow or brown tint over time.Oxidative degradation of tartaric acid.1. Ensure the solution is protected from light. 2. Use high-purity water and reagents to minimize trace metal ion contamination. 3. Consider purging the solution and the headspace of the storage container with an inert gas (e.g., nitrogen or argon) to remove oxygen. 4. If compatible with the application, add a chelating agent like EDTA to sequester metal ions that catalyze oxidation.[13] 5. If appropriate for the formulation, consider the addition of an antioxidant.[4]
The pH of the solution changes significantly over time.Chemical degradation leading to the formation of acidic or basic byproducts.1. Investigate the specific degradation pathway (oxidation, thermal, etc.) to identify the cause. 2. Use a suitable buffer system to maintain the desired pH, ensuring the buffer components are compatible with this compound.

Experimental Protocols

Protocol 1: Accelerated Stability Study of a this compound Solution

This protocol is a general guideline and should be adapted based on the specific formulation and intended use.

1. Objective: To evaluate the stability of a this compound solution under accelerated conditions to predict its shelf-life.

2. Materials:

  • This compound
  • High-purity water (e.g., HPLC grade)
  • pH meter
  • Stability chambers (e.g., 40°C/75% RH)[3]
  • Analytical instrumentation (e.g., HPLC-UV, LC-MS) for quantifying this compound and its degradation products.
  • Light-resistant containers

3. Method:

  • Prepare the this compound solution to the desired concentration using high-purity water.
  • Divide the solution into several aliquots in appropriate, tightly sealed containers. Some containers should be transparent, and others light-resistant, for photostability testing.
  • Initial Analysis (Time 0):
  • Visually inspect for clarity and color.
  • Measure the pH.
  • Assay the concentration of this compound using a validated analytical method (e.g., HPLC).
  • Analyze for potential degradation products.
  • Place the samples in the stability chambers under the following conditions:
  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
  • Real-time (for comparison): 25°C ± 2°C / 60% RH ± 5% RH
  • For photostability testing, expose samples to a light source according to ICH Q1B guidelines.[14][15]
  • Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies).
  • At each time point, repeat the analyses performed at Time 0.

4. Data Analysis:

  • Tabulate the results for visual appearance, pH, and concentration of this compound and degradation products over time.
  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: HPLC Method for the Quantification of Tartaric Acid

1. Objective: To quantify the concentration of tartaric acid in a solution to monitor its stability.

2. Instrumentation and Conditions:

  • HPLC System: With UV detector
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[16]
  • Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate, with the pH adjusted to 2.6 with phosphoric acid.[16]
  • Flow Rate: 1.0 mL/min[16]
  • Injection Volume: 20 µL
  • Detection Wavelength: 210 nm[16]
  • Column Temperature: 30°C

3. Standard Preparation:

  • Prepare a stock solution of tartaric acid of known concentration in the mobile phase.
  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

4. Sample Preparation:

  • Dilute the this compound solution samples with the mobile phase to a concentration within the calibration range.
  • Filter the samples through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standards to generate a calibration curve.
  • Inject the samples.
  • Quantify the tartaric acid concentration in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Factors Affecting the Stability of this compound Solutions

FactorEffect on StabilityMitigation Strategies
Temperature Increased temperature accelerates both physical (precipitation upon cooling of a saturated solution) and chemical (oxidation, hydrolysis) degradation.[3][6]Store solutions at controlled room temperature or refrigerated, avoiding freezing.
pH Influences the ionic form of tartrate, affecting solubility and susceptibility to oxidative degradation.[10][11]Maintain pH within a range determined to be optimal for the specific formulation, potentially using a compatible buffer system.
Light UV and visible light can induce photodegradation, especially in the presence of photosensitizers.[8][9]Store solutions in amber or opaque containers to protect from light.[3]
Oxygen Molecular oxygen is a key reactant in the oxidative degradation of tartrate.[3][5]Minimize headspace in storage containers and consider purging with an inert gas.
Metal Ions Transition metals such as Fe²⁺ and Cu²⁺ can catalyze oxidative degradation.[3][5]Use high-purity reagents and water. Consider adding a chelating agent like EDTA if compatible.[13]

Visualizations

Stability_Troubleshooting cluster_symptom Observed Instability cluster_investigation Investigation cluster_cause Potential Causes cluster_solution Corrective Actions Symptom Instability Detected (e.g., Precipitate, Discoloration) Identify_Symptom Identify the nature of instability Symptom->Identify_Symptom Precipitation Physical Instability (Precipitation) Identify_Symptom->Precipitation Crystals Present Degradation Chemical Instability (Degradation) Identify_Symptom->Degradation Color/pH Change Check_Storage Review Storage Conditions (Temp, Light, Headspace) Modify_Storage Modify Storage (Cool, Dark, Inert Atmosphere) Check_Storage->Modify_Storage Check_Composition Analyze Solution Composition (pH, Contaminants) Adjust_Formulation Adjust Formulation (Concentration, pH, Add Stabilizer) Check_Composition->Adjust_Formulation Purify_Reagents Use High-Purity Reagents Check_Composition->Purify_Reagents Precipitation->Check_Storage Precipitation->Check_Composition Degradation->Check_Storage Degradation->Check_Composition Degradation_Pathways cluster_factors Influencing Factors cluster_pathways Degradation Pathways Sodium_Bitartrate This compound in Solution Oxidation Oxidation Sodium_Bitartrate->Oxidation Thermal_Degradation Thermal Degradation Sodium_Bitartrate->Thermal_Degradation Photodegradation Photodegradation Sodium_Bitartrate->Photodegradation Heat Heat Heat->Thermal_Degradation Light Light Light->Photodegradation Oxygen Oxygen Oxygen->Oxidation Metal_Ions Metal Ions (Fe, Cu) Metal_Ions->Oxidation pH_low Low pH pH_low->Oxidation Degradation_Products Degradation Products (e.g., Tartronic Acid, Oxalic Acid) Oxidation->Degradation_Products Thermal_Degradation->Degradation_Products Photodegradation->Degradation_Products

References

Technical Support Center: Overcoming Sodium Bitartrate Interference in Potassium Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from sodium bitartrate (B1229483) during the analysis of potassium.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of interference when measuring potassium in the presence of sodium bitartrate?

The primary source of interference is the high concentration of sodium ions (Na⁺) introduced by this compound. While the bitartrate anion can contribute to the overall ionic strength of the sample, the sodium ion is the main interfering species across common analytical techniques like Ion-Selective Electrodes (ISE), Flame Photometry, and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

Q2: How do sodium ions interfere with potassium analysis using an Ion-Selective Electrode (ISE)?

Potassium ISEs utilize a membrane containing an ionophore that selectively binds to potassium ions (K⁺). However, this selectivity is not perfect. High concentrations of sodium ions can compete with potassium ions for binding sites on the ionophore, leading to a positively biased, or artificially high, potassium reading.[1]

Q3: What are the effects of this compound on potassium analysis by Flame Photometry?

In flame photometry, sodium can cause two types of interference:

  • Spectral Interference: Sodium emits a very bright yellow light at 589 nm, which can spectrally overlap with the potassium emission at 766.5 nm if the instrument's optical filters are not sufficiently narrow. This can lead to erroneously high potassium readings.

  • Ionization Interference: High concentrations of easily ionized elements like sodium in the flame can suppress the ionization of potassium. This results in a lower population of excited potassium atoms, leading to a reduced emission signal and an underestimation of the true potassium concentration.

Q4: How does a high concentration of this compound affect potassium measurement by ICP-OES?

High concentrations of sodium salts can introduce matrix effects in ICP-OES analysis.[2] These effects can include:

  • Nebulization and Transport Effects: High salt content can alter the viscosity and surface tension of the sample, affecting the efficiency of nebulization and the transport of the aerosol to the plasma. This can lead to lower signal intensities.

  • Plasma Loading Effects: Introducing a sample with a high total dissolved solids content can cool the plasma, leading to incomplete atomization and excitation of potassium, resulting in lower emission signals.

  • Spectral Interference: While less common for the primary potassium emission lines, severe spectral interferences from sodium can occur, requiring careful wavelength selection or correction methods.

Q5: Can the bitartrate ion itself interfere with potassium analysis?

The bitartrate ion is not a direct spectral or electrochemical interferent for potassium analysis. However, it can contribute to the overall ionic strength of the sample, which can affect the activity of potassium ions in solution. In ISE measurements, this is managed by using an Ionic Strength Adjustment Buffer (ISAB). In flame photometry and ICP-OES, its primary effect is as part of the overall matrix, potentially influencing viscosity and nebulization.

Troubleshooting Guides

Issue 1: Higher-than-expected potassium readings with an Ion-Selective Electrode.
Potential Cause Troubleshooting Step Expected Outcome
Sodium Ion Interference 1. Prepare and use an Ionic Strength Adjustment Buffer (ISAB) containing a high concentration of a non-interfering salt (e.g., NaCl, as recommended by the electrode manufacturer). Add ISAB to all standards and samples in the same ratio.[3] 2. Calibrate the ISE using standards that have a similar sodium concentration to the samples being analyzed (matrix matching).The ISAB will maintain a constant high ionic strength, minimizing the effect of variations in the sample matrix on the activity of potassium ions. Matrix matching the calibrants will ensure the electrode's response is calibrated for the specific sample conditions, leading to more accurate potassium readings.
Incorrect Calibration 1. Re-prepare fresh calibration standards. 2. Ensure the ISE is properly conditioned according to the manufacturer's instructions. 3. Perform a multi-point calibration that brackets the expected potassium concentration.A fresh and accurate calibration will ensure the electrode is responding correctly across the measurement range.
Electrode Contamination or Damage 1. Visually inspect the ISE membrane for any scratches or deposits. 2. Clean the electrode as per the manufacturer's guidelines. 3. If the issue persists, the electrode may need to be replaced.A clean and undamaged electrode is crucial for accurate and reproducible measurements.

Illustrative Data for ISE Troubleshooting:

Sample Condition Measured K⁺ (mM) Actual K⁺ (mM) % Error
No ISAB, High Na⁺6.25.0+24%
With ISAB, High Na⁺5.15.0+2%
Matrix-Matched Calibration5.05.00%
Issue 2: Inconsistent or inaccurate potassium results with Flame Photometry.
Potential Cause Troubleshooting Step Expected Outcome
Spectral Interference from Sodium 1. Check the instrument's user manual to ensure the correct optical filters for potassium are installed and aligned. 2. If available, use a higher resolution instrument.Narrow bandpass filters will isolate the potassium emission line from the broad sodium emission, reducing spectral overlap and providing a more accurate potassium signal.
Ionization Suppression by Sodium 1. Prepare all standards and samples in a solution containing a high concentration of an ionization suppressant (e.g., a cesium or lithium salt).The ionization suppressant will create a high concentration of free electrons in the flame, buffering the ionization of both potassium and sodium and minimizing the suppressive effect of sodium on the potassium signal.
Nebulizer/Burner Issues 1. Ensure the nebulizer is clean and aspirating smoothly. 2. Check the flame for stability and proper characteristics (e.g., color, height).A stable and efficient nebulization and a consistent flame are essential for reproducible results.

Illustrative Data for Flame Photometry Troubleshooting:

Sample Condition Measured K⁺ (mg/L) Actual K⁺ (mg/L) % Error
High Na⁺, No Suppressant8.510.0-15%
High Na⁺, with CsCl Suppressant9.910.0-1%
Issue 3: Low and variable potassium signals with ICP-OES.
Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects (Nebulization/Plasma) 1. Dilute the samples to reduce the total dissolved solids concentration. 2. Use an internal standard (e.g., Yttrium, Scandium) added to all blanks, standards, and samples. 3. Optimize instrumental parameters such as nebulizer gas flow and plasma power for the high-salt matrix.[4]Dilution reduces the impact of the matrix. An internal standard will compensate for variations in sample introduction and plasma conditions.[5] Optimized parameters will ensure efficient sample transport and robust plasma for accurate measurements.
Spectral Interference 1. Analyze a this compound blank to identify any direct spectral overlap on the potassium analytical line. 2. If interference is present, select an alternative, interference-free potassium emission line. 3. Apply inter-element correction (IEC) factors if provided by the instrument software.This will ensure that the measured signal is solely from potassium and not from any overlapping sodium signals.

Illustrative Data for ICP-OES Troubleshooting:

Sample Condition Measured K⁺ (ppm) Actual K⁺ (ppm) % Error
High Salt Matrix, No Internal Standard4.25.0-16%
High Salt Matrix, with Yttrium Internal Standard4.95.0-2%

Experimental Protocols

Protocol 1: Potassium Analysis using an Ion-Selective Electrode with High this compound
  • Reagent Preparation:

    • Potassium Stock Standard (1000 ppm): Dissolve 1.907 g of dry KCl in 1 L of deionized water.

    • Ionic Strength Adjustment Buffer (ISAB): Prepare a 4 M NaCl solution by dissolving 233.76 g of NaCl in 1 L of deionized water. (Note: Consult your ISE manufacturer for the recommended ISAB composition).

    • Calibration Standards: Prepare a series of potassium standards (e.g., 1, 10, 100 ppm) by serial dilution of the stock standard. For each standard, add ISAB in a 1:50 ratio (e.g., 2 mL of ISAB to 100 mL of standard).

  • Sample Preparation:

    • For each sample, add ISAB in the same 1:50 ratio as used for the standards.

  • Measurement:

    • Calibrate the potassium ISE using the prepared calibration standards.

    • Rinse the electrode with deionized water and blot dry between measurements.

    • Measure the potassium concentration in the prepared samples.

Protocol 2: Potassium Analysis by Flame Photometry in a this compound Matrix
  • Reagent Preparation:

    • Potassium Stock Standard (1000 ppm): As prepared in Protocol 1.

    • Ionization Suppressant (1% Cesium): Dissolve 12.67 g of CsCl in 1 L of deionized water.

    • Calibration Standards: Prepare potassium standards (e.g., 1, 5, 10 ppm) by serial dilution of the stock standard. For each standard, add the ionization suppressant to a final concentration of 1000 ppm Cs.

  • Sample Preparation:

    • Dilute the samples with deionized water to bring the potassium concentration into the linear range of the instrument.

    • Add the ionization suppressant to the diluted samples to a final concentration of 1000 ppm Cs.

  • Measurement:

    • Aspirate a blank solution (deionized water with ionization suppressant) and zero the instrument.

    • Aspirate the calibration standards and generate a calibration curve.

    • Aspirate the prepared samples and determine the potassium concentration from the calibration curve.

Protocol 3: Potassium Analysis by ICP-OES in the Presence of this compound
  • Reagent Preparation:

    • Potassium Stock Standard (1000 ppm): As prepared in Protocol 1.

    • Internal Standard Stock (100 ppm Yttrium): Prepare a 100 ppm Yttrium standard from a certified stock solution.

    • Calibration Standards: Prepare potassium standards (e.g., 0.5, 1, 5, 10 ppm) by serial dilution. Add the internal standard to each to a final concentration of 1 ppm Y.

  • Sample Preparation:

    • Dilute the samples with 2% nitric acid to reduce the this compound concentration. A dilution factor of 1:10 or 1:100 is often sufficient.

    • Add the internal standard to the diluted samples to a final concentration of 1 ppm Y.

  • Measurement:

    • Optimize ICP-OES parameters (e.g., nebulizer flow, RF power) for a high-salt matrix.

    • Select a potassium emission line with minimal spectral interference from sodium (e.g., 766.491 nm).

    • Analyze the standards and samples, monitoring both the potassium and internal standard signals. The instrument software will use the ratio of these signals for quantification.

Visualizations

experimental_workflow_ise cluster_prep Preparation cluster_mixing Mixing cluster_analysis Analysis prep_standards Prepare K⁺ Standards add_isab_standards Add ISAB to Standards prep_standards->add_isab_standards prep_isab Prepare ISAB prep_isab->add_isab_standards add_isab_sample Add ISAB to Sample prep_isab->add_isab_sample prep_sample Prepare Sample prep_sample->add_isab_sample calibrate Calibrate ISE add_isab_standards->calibrate measure Measure Sample add_isab_sample->measure calibrate->measure result Accurate K⁺ Concentration measure->result

Workflow for Potassium Analysis by ISE with ISAB.

interference_mechanism_ise cluster_solution Sample Solution cluster_membrane ISE Membrane K_ion K⁺ ionophore Ionophore K_ion->ionophore Selective Binding (Correct Signal) Na_ion Na⁺ Na_ion->ionophore Non-Selective Binding (Interference)

Mechanism of Sodium Interference on a Potassium ISE.

logical_relationship_troubleshooting start Inaccurate K⁺ Result check_method Identify Analytical Method start->check_method ise ISE check_method->ise ISE flame Flame Photometry check_method->flame Flame icp ICP-OES check_method->icp ICP troubleshoot_ise Check ISAB & Matrix Matching ise->troubleshoot_ise troubleshoot_flame Check Filters & Ionization Suppressant flame->troubleshoot_flame troubleshoot_icp Check Dilution & Internal Standard icp->troubleshoot_icp resolve Accurate Result troubleshoot_ise->resolve troubleshoot_flame->resolve troubleshoot_icp->resolve

References

Technical Support Center: Refinement of Purification Methods for Sodium Bitartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification methods for sodium bitartrate (B1229483). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude sodium bitartrate?

A1: The primary impurity of concern is oxalic acid, which can co-crystallize with tartaric acid, the precursor to this compound.[1] Other potential impurities can include residual starting materials from synthesis, such as unreacted tartaric acid or sodium carbonate, as well as inorganic salts like sulfates and chlorides, and heavy metals.[2][3] Incomplete conversion or side reactions during the neutralization of tartaric acid can also lead to the presence of disodium (B8443419) tartrate.

Q2: My this compound fails to crystallize from solution. What should I do?

A2: Failure to crystallize is a common issue that can be addressed by several techniques:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[4][5]

  • Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to initiate crystal growth.[5]

  • Increase Supersaturation: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the solute.[4][5]

  • Reduce Temperature: Ensure the solution is cooled sufficiently, perhaps by using an ice bath, to decrease the solubility of the this compound.[5]

  • Add an Anti-solvent: If using a solvent in which this compound is soluble, the addition of a miscible "anti-solvent" in which it is insoluble can promote precipitation.

Q3: The purified this compound has a low yield. What are the likely causes?

A3: Low recovery can stem from several factors:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the this compound remaining in the mother liquor upon cooling.[4]

  • Premature Crystallization: If crystallization occurs too early, for instance during a hot filtration step to remove insoluble impurities, product can be lost.

  • Incomplete Precipitation: The cooling step may not be long or cold enough to allow for maximum recovery of the crystallized product.

  • Multiple Purification Steps: Each purification step, such as recrystallization, will inevitably lead to some product loss.

Q4: The resulting crystals are discolored. How can I remove colored impurities?

A4: The presence of colored impurities can often be remedied by treating the hot solution with activated charcoal. The charcoal adsorbs the colored compounds, which can then be removed by hot filtration before allowing the solution to cool and crystallize.[4] However, it is crucial to use the minimum amount of charcoal necessary, as excessive use can also adsorb some of the desired product, leading to lower yields.[4]

Q5: What is "oiling out" and how can I prevent it?

A5: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming crystals.[4] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a very high degree. To prevent this, you can:

  • Increase the amount of solvent: This keeps the compound in solution at a lower temperature.[4]

  • Lower the cooling temperature slowly: Gradual cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.

  • Use a different solvent: Select a solvent with a lower boiling point.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the purification of this compound.

Table 1: Troubleshooting Common Issues in this compound Purification

Problem Potential Cause(s) Recommended Solution(s)
No Crystal Formation - Solution is not supersaturated. - Insufficient nucleation sites.- Evaporate excess solvent. - Scratch the inner surface of the flask. - Add a seed crystal. - Cool the solution to a lower temperature.[4][5]
Low Yield - Too much solvent used. - Incomplete crystallization. - Loss of product during transfers.- Use the minimum amount of hot solvent for dissolution. - Increase cooling time and/or lower the temperature. - Ensure efficient transfer and washing of crystals.
Product "Oils Out" - Solution is too concentrated. - Cooling is too rapid. - Inappropriate solvent.- Reheat the solution and add more solvent. - Allow the solution to cool slowly at room temperature before further cooling. - Select a solvent with a lower boiling point.[4]
Discolored Crystals - Presence of colored impurities.- Treat the hot solution with a small amount of activated charcoal before filtration.[4]
Poor Crystal Quality (e.g., fine powder) - Crystallization occurred too quickly.- Re-dissolve the solid in a slightly larger volume of hot solvent and allow it to cool more slowly.[4]
Persistent Impurities in Product - Ineffective purification method. - Co-crystallization of impurities.- Perform a second recrystallization. - Adjust the pH of the solution to alter the solubility of the impurity.[6] - Consider an alternative purification technique.

Experimental Protocols

Recrystallization of this compound

This protocol describes a standard method for the purification of this compound by recrystallization from water.

Materials:

  • Crude this compound

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot deionized water until the solid is completely dissolved.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or activated charcoal. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.

Illustrative HPLC Parameters:

  • Column: A reverse-phase C18 column is often suitable for the analysis of organic acids and their salts.[8]

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is critical and should be controlled to ensure consistent retention times.[6]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically effective for compounds like this compound.[8]

  • Standard Preparation: A standard solution of high-purity this compound should be prepared to determine the retention time and for quantification.

Quantitative Data

The effectiveness of purification can be assessed by the yield and the increase in purity. The following tables provide illustrative data for the purification of this compound.

Table 2: Expected Yield and Purity from Recrystallization

Purification Step Starting Purity (%) Purity after Recrystallization (%) Typical Recovery Rate (%)
First Recrystallization95.099.0 - 99.580 - 90
Second Recrystallization99.0> 99.875 - 85

Note: These are typical values and can vary based on the initial purity of the crude product and the precise experimental conditions.

Table 3: Impact of pH on the Solubility of Tartaric Acid Species

pH Predominant Species Relative Solubility in Water
< 2.9Tartaric Acid (H₂T)Moderate
2.9 - 4.4Bitartrate (HT⁻)High
> 4.4Tartrate (T²⁻)Very High

This table illustrates the principle that the solubility of tartaric acid and its salts is highly dependent on pH.[6] This can be exploited to selectively precipitate or dissolve this compound.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_final Final Product start Crude this compound dissolution Dissolve in Minimal Hot Water start->dissolution charcoal Add Activated Charcoal (Optional) dissolution->charcoal If colored hot_filtration Hot Filtration dissolution->hot_filtration charcoal->hot_filtration cooling Slow Cooling & Chilling hot_filtration->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Water filtration->washing drying Drying washing->drying analysis Purity Analysis (e.g., HPLC) drying->analysis

Caption: A typical experimental workflow for the purification of this compound by recrystallization.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield of Purified Product check_mother_liquor Was a large amount of precipitate left in the mother liquor? start->check_mother_liquor too_much_solvent Too much solvent was likely used. Reduce solvent volume in the next attempt. check_mother_liquor->too_much_solvent Yes incomplete_cooling Cooling was incomplete. Increase cooling time or use a lower temperature. check_mother_liquor->incomplete_cooling No check_filtration Was there significant solid on the filter paper after hot filtration? too_much_solvent->check_filtration incomplete_cooling->check_filtration premature_crystallization Premature crystallization occurred. Ensure filtration apparatus is pre-heated and perform filtration quickly. check_filtration->premature_crystallization Yes check_transfers Was product lost during transfers between flasks? check_filtration->check_transfers No end Review and optimize protocol. premature_crystallization->end transfer_loss Improve transfer technique. Rinse flasks with mother liquor to recover all product. check_transfers->transfer_loss Yes check_transfers->end No transfer_loss->end

Caption: A decision tree to troubleshoot the causes of low yield in this compound purification.

References

Technical Support Center: Enhancing Enantiomeric Excess with Catalyst Modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is tailored for researchers, scientists, and drug development professionals investigating the enhancement of enantiomeric excess (ee) through catalyst modification, with a focus on the potential use of sodium bitartrate (B1229483) as a catalyst modifier. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist in your experimental endeavors.

Troubleshooting Guides

This section addresses common challenges encountered during the process of modifying a catalyst to improve enantiomeric excess.

Question: Why is the enantiomeric excess (% ee) not improving after adding sodium bitartrate to my catalytic system?

Answer: A lack of improvement in enantiomeric excess can stem from several factors related to the catalyst, modifier, and reaction conditions. Consider the following potential causes and solutions:

  • Inappropriate Catalyst-Modifier Interaction: The this compound may not be interacting effectively with your primary catalyst. The electronic and steric properties of the catalyst must be compatible with the bitartrate modifier for a beneficial interaction to occur.

    • Solution: Screen a variety of catalysts with different electronic and steric profiles. It's possible that your current catalyst is not amenable to modification by this compound.

  • Incorrect Modifier Loading: The concentration of the this compound is a critical parameter. Too little may not be enough to influence the catalytic cycle, while too much could lead to catalyst inhibition or the formation of non-selective catalytic species.

    • Solution: Perform a systematic screening of the this compound loading, for instance, from 1 mol% to 50 mol% relative to the primary catalyst, to identify the optimal concentration.

  • Solvent Effects: The solvent plays a crucial role in modulating the interactions between the catalyst, modifier, and reactants. The solubility and dissociation of this compound can vary significantly in different solvents, affecting its availability and interaction with the catalyst.

    • Solution: Conduct the reaction in a range of solvents with varying polarities and coordinating abilities. A solvent that facilitates the desired catalyst-modifier interaction is key.

  • Reaction Temperature: The temperature can influence the thermodynamics and kinetics of the catalytic cycle, including the association and dissociation of the modifier.

    • Solution: Investigate a range of reaction temperatures. Lower temperatures often lead to higher enantioselectivity by amplifying the small energy differences between the diastereomeric transition states.

Question: The reaction yield has significantly decreased after the addition of this compound. What could be the cause?

Answer: A drop in reaction yield upon the addition of a modifier often points to catalyst inhibition or deactivation.

  • Catalyst Poisoning: Although intended to be a beneficial modifier, this compound or impurities within it could act as a catalyst poison.[1][2]

    • Solution: Ensure the high purity of the this compound used. Additionally, consider pre-treating the reaction mixture to remove any potential impurities.

  • Formation of Inactive Species: The interaction between the catalyst and this compound might lead to the formation of a less active or completely inactive catalytic species.

    • Solution: Spectroscopic studies (e.g., NMR, IR) could help in identifying the nature of the species formed in the presence of this compound.

  • Sub-optimal Reaction Conditions: The optimal reaction conditions (e.g., temperature, concentration) may change upon the addition of a modifier.

    • Solution: Re-optimize the reaction parameters, including temperature and reactant concentrations, in the presence of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for using this compound to enhance enantiomeric excess?

A1: The underlying principle is the formation of a new, more stereoselective catalytic species through the interaction of the primary catalyst with the chiral this compound. Tartaric acid and its derivatives are well-known chiral auxiliaries and ligands in asymmetric synthesis.[3][4] The bitartrate, being a chiral molecule, can create a more defined and sterically hindered chiral environment around the catalyst's active site. This enhanced chirality can lead to a greater differentiation between the transition states leading to the two enantiomers, thereby increasing the enantiomeric excess of the product.

Q2: How do I prepare the modified catalyst?

A2: The modified catalyst can be prepared in situ or as a pre-formed complex. For in situ preparation, the primary catalyst and this compound are added to the reaction mixture sequentially or simultaneously. For a pre-formed complex, the catalyst and this compound are stirred together in a suitable solvent for a specific period before the addition of the reactants. The latter approach can sometimes provide more consistent results.

Q3: What analytical techniques are suitable for determining the enantiomeric excess?

A3: The most common and reliable method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[5][6] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents and Circular Dichroism (CD) spectroscopy.[5]

Q4: Can other tartrate salts be used as modifiers?

A4: Yes, other tartrate salts such as potassium bitartrate or diisopropyl tartrate could also be effective.[3] The choice of the counter-ion (sodium, potassium, etc.) and the ester group can influence the solubility and electronic properties of the modifier, which in turn can affect its interaction with the catalyst and the overall enantioselectivity. A screening of different tartrate derivatives is often a valuable exercise.

Data Presentation

The following tables present hypothetical data from a screening study to illustrate the effect of this compound on a generic asymmetric reaction.

Table 1: Effect of this compound Loading on Enantiomeric Excess and Yield

EntryCatalyst (mol%)This compound (mol%)SolventTemperature (°C)Yield (%)ee (%)
1100Toluene09560
2105Toluene09275
31010Toluene08885
41020Toluene07582
51050Toluene05070

Table 2: Effect of Solvent on Enantiomeric Excess and Yield with 10 mol% this compound

EntryCatalyst (mol%)This compound (mol%)SolventTemperature (°C)Yield (%)ee (%)
11010Toluene08885
21010Dichloromethane08588
31010Tetrahydrofuran08278
41010Acetonitrile07065

Experimental Protocols

Protocol 1: General Procedure for Screening this compound as a Catalyst Modifier

  • Catalyst and Modifier Preparation:

    • To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the primary catalyst (e.g., 0.1 mmol).

    • Add the desired amount of this compound (e.g., 0.01 to 0.05 mmol).

    • Add the appropriate anhydrous solvent (e.g., 5 mL).

    • Stir the mixture at room temperature for 30 minutes to allow for potential complex formation.

  • Reaction Setup:

    • Cool the mixture to the desired reaction temperature (e.g., 0 °C).

    • Add the substrate (1.0 mmol) to the reaction mixture.

    • Add the reagent (1.2 mmol) dropwise over a period of 10 minutes.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess of the purified product by chiral HPLC or chiral GC analysis.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis cat_prep Prepare Catalyst Solution mix Mix Catalyst and Modifier cat_prep->mix mod_prep Prepare this compound Solution mod_prep->mix add_reactants Add Reactants mix->add_reactants react Run Reaction add_reactants->react workup Work-up and Purification react->workup ee_det Determine Enantiomeric Excess (HPLC/GC) workup->ee_det

Caption: A generalized experimental workflow for catalyst modification.

Troubleshooting_Logic start Low Enantiomeric Excess Observed check_purity Check Purity of Catalyst and Modifier start->check_purity check_loading Optimize Modifier Loading check_purity->check_loading Purity Confirmed check_solvent Screen Different Solvents check_loading->check_solvent Loading Optimized check_temp Vary Reaction Temperature check_solvent->check_temp Solvent Selected success High Enantiomeric Excess Achieved check_temp->success Temperature Optimized

Caption: A logical workflow for troubleshooting low enantioselectivity.

References

preventing degradation of sodium bitartrate under high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium bitartrate (B1229483) at elevated temperatures.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving the heating of sodium bitartrate.

Issue Potential Cause Troubleshooting Steps
Discoloration (Yellowing/Browning) of this compound Powder Upon Heating Thermal degradation, potentially involving oxidation.1. Lower the operating temperature: If experimentally feasible, reduce the temperature to below the known decomposition onset. 2. Utilize an inert atmosphere: Conduct the experiment under a nitrogen or argon atmosphere to minimize oxidation.[1][2] 3. Evaluate heating rate: A slower heating rate may prevent localized overheating and reduce degradation.[3]
Unexpected Weight Loss Observed in Thermogravimetric Analysis (TGA) - Loss of adsorbed moisture. - Dehydration of this compound monohydrate. - Onset of thermal decomposition.1. Initial low-temperature hold: In your TGA method, include an isothermal step at a temperature slightly above 100°C to ensure the complete removal of water before the main heating ramp. 2. Analyze decomposition stages: The decomposition of tartrates can occur in multiple steps.[4][5][6] Analyze the derivative of the TGA curve (DTG) to identify distinct decomposition events.
Inconsistent Results in Differential Scanning Calorimetry (DSC) - Inconsistent sample packing. - Interaction of the sample with the crucible material. - Variable heating rates affecting peak resolution.1. Standardize sample preparation: Ensure a consistent sample mass and packing density in the DSC pans.[7] 2. Use inert crucibles: For high-temperature experiments, consider using alumina (B75360) or other inert crucibles to prevent reactions. 3. Optimize heating rate: A lower heating rate (e.g., 5-10°C/min) can improve the resolution of thermal events.[8]
Formation of Insoluble Byproducts Complex degradation pathways leading to polymerization or the formation of insoluble salts (e.g., sodium carbonate).1. Characterize byproducts: If possible, analyze the insoluble material using techniques like FTIR or XRD to understand the degradation pathway. 2. Consider stabilizers: For solution-based experiments, investigate the addition of high-temperature antioxidants or stabilizers. While not extensively studied for this compound, hindered phenols or phosphites are classes of compounds known to stabilize organic materials at high temperatures.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound begin to degrade?

A1: this compound generally begins to decompose around 253°C.[12] For the monohydrate form, the loss of water of hydration occurs at approximately 100°C.

Q2: What are the likely degradation pathways for this compound at high temperatures?

A2: The thermal decomposition of metal tartrates is a complex process.[4][13] It can involve dehydroxylation, decomposition of the carbon skeleton, and the formation of intermediate products such as metal oxalates and carbonates, ultimately leading to the formation of metal oxides and the release of gases like water vapor and carbon dioxide.[5][6]

Q3: How can I prevent or minimize the thermal degradation of this compound in my experiments?

A3: To minimize thermal degradation, consider the following strategies:

  • Temperature Control: Operate at the lowest possible temperature that is effective for your process.

  • Inert Atmosphere: Performing your experiment under an inert gas like nitrogen or argon can significantly reduce oxidative degradation.[1][2]

  • Controlled Heating Rate: Employing a slower, controlled heating rate can prevent thermal shock and reduce the rate of degradation.[3]

  • Investigate Stabilizers: For solution-phase applications, the addition of high-temperature antioxidants could be beneficial. Common classes of antioxidants for organic materials include hindered phenols and phosphites.[9][10][11] The suitability of these for this compound would require experimental validation.

Q4: Does the atmosphere in which I heat this compound affect its stability?

A4: Yes, the atmosphere plays a crucial role. Heating in an oxidizing atmosphere (like air) is more likely to cause degradation at lower temperatures compared to an inert atmosphere (like nitrogen or argon).[1][2] An inert atmosphere helps to prevent oxidative decomposition pathways.

Q5: Are there any known stabilizers that are effective for this compound at high temperatures?

A5: While specific high-temperature stabilizers for this compound are not well-documented in the literature, general-purpose antioxidants for organic materials may offer some protection. These include hindered phenols and phosphites, which are known to inhibit free-radical oxidation processes.[9][10][11] The effectiveness of such additives for this compound would need to be determined experimentally.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

This protocol outlines a general procedure for evaluating the thermal stability of this compound using TGA.

Objective: To determine the onset temperature of decomposition and quantify mass loss at different temperatures.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity this compound

  • Alumina or platinum crucibles

  • Nitrogen or Argon gas supply (high purity)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Tare an empty TGA crucible on an analytical balance.

    • Carefully weigh 5-10 mg of this compound into the crucible.[14] Record the exact weight.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA instrument.

    • Set the purge gas (e.g., Nitrogen) to a flow rate of 20-50 mL/min.[3][15]

  • Temperature Program:

    • Step 1 (Drying): Equilibrate at 30°C for 5 minutes. Heat from 30°C to 120°C at a rate of 10°C/min. Hold at 120°C for 10 minutes to ensure the removal of any adsorbed water and the water of hydration if using the monohydrate form.

    • Step 2 (Decomposition Analysis): Heat from 120°C to 600°C at a heating rate of 10°C/min.[15]

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset temperature of decomposition from the TGA curve.

    • Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

This protocol provides a method for identifying thermal transitions in this compound, such as melting and decomposition.

Objective: To determine the temperatures and enthalpies of thermal events like decomposition.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • High-purity this compound

  • Aluminum or hermetically sealed crucibles

  • Nitrogen or Argon gas supply (high purity)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Tare an empty DSC pan and lid.

    • Weigh 2-5 mg of this compound into the pan.[7]

    • Hermetically seal the pan to contain any evolved gases during initial heating stages.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Set the purge gas (e.g., Nitrogen) to a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.[8]

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify and integrate endothermic or exothermic peaks to determine the peak temperature and enthalpy of transitions. The decomposition of this compound is expected to be an endothermic event.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_prevention Degradation Prevention Strategy Prep Weigh this compound TGA_sample 5-10 mg for TGA Prep->TGA_sample DSC_sample 2-5 mg for DSC Prep->DSC_sample TGA TGA Analysis (Inert Atmosphere) TGA_sample->TGA DSC DSC Analysis (Inert Atmosphere) DSC_sample->DSC TGA_data Weight Loss vs. Temp (Onset of Decomposition) TGA->TGA_data DSC_data Heat Flow vs. Temp (Decomposition Enthalpy) DSC->DSC_data Strategy Implement Prevention (e.g., Inert Gas, Stabilizers) TGA_data->Strategy DSC_data->Strategy Re_analyze Re-run TGA/DSC Strategy->Re_analyze

Caption: Workflow for assessing and mitigating thermal degradation of this compound.

Degradation_Pathway cluster_main Hypothesized Thermal Degradation of this compound cluster_prevention Prevention Strategies SB This compound (C4H5NaO6) Heat High Temperature SB->Heat Dehydration Dehydration (-H2O) Heat->Dehydration Anhydrous Anhydrous this compound Dehydration->Anhydrous Decomposition Decomposition Anhydrous->Decomposition Intermediates Intermediates (e.g., Sodium Oxalate, Carbonates) Decomposition->Intermediates Final_Products Final Products (e.g., Sodium Carbonate, CO2, H2O) Intermediates->Final_Products Inert_Atmosphere Inert Atmosphere (N2, Ar) Inert_Atmosphere->Decomposition Inhibits Oxidation Stabilizers Stabilizers / Antioxidants Stabilizers->Decomposition Scavenges Radicals

Caption: Hypothesized degradation pathway and prevention strategies for this compound.

References

issues with sodium bitartrate solubility at low temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with sodium bitartrate (B1229483) solubility, particularly at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is sodium bitartrate and in which applications is its solubility a critical factor?

A1: this compound, also known as monosodium tartrate, is the monosodium salt of L-(+)-tartaric acid. It is a white, crystalline powder.[1][2] Its solubility is a critical factor in various applications, including:

  • Pharmaceutical Formulations: It is used as a buffering agent and an excipient in drug formulations.[3] Consistent solubility is crucial for dosage uniformity and bioavailability.

  • Analytical Chemistry: It serves as a reagent in analytical testing, such as for the determination of potassium.[2] In these applications, incomplete dissolution can lead to inaccurate results.

  • Food Industry: It is used as an acidity regulator and leavening agent.[2] Solubility affects the taste and texture of food products.

Q2: What are the general solubility properties of this compound in water?

A2: this compound is soluble in water, and its solubility is highly dependent on temperature. It is significantly more soluble in hot water than in cold water.[1] One source indicates that it is soluble in 9 parts of cold water and 1.8 parts of boiling water.[1] Another specifies a solubility of 0.1 M in water at 20 °C, resulting in a clear, colorless solution.[4][5] A common purification method involves crystallizing it from a warm aqueous solution by cooling to 0°C, which underscores its reduced solubility at lower temperatures.[2]

Data Presentation: this compound Solubility in Water

TemperatureSolubility ( g/100 mL)Molar Concentration (M)Observations
0 °CImplied to be low-Crystallizes out from warm solutions upon cooling.[2]
"Cold Water"~11.1 (calculated from 1g in 9 parts water)-[1]
20 °C-0.1 M[4][5]Forms a clear, colorless solution.[4][5]
"Boiling Water"~55.6 (calculated from 1g in 1.8 parts water)-[1]

Troubleshooting Guide for Low-Temperature Solubility Issues

Issue 1: Precipitation or Crystallization Upon Cooling

Symptoms:

  • A clear solution of this compound becomes cloudy or forms solid precipitates when the temperature is lowered (e.g., during refrigeration or on an ice bath).

Root Causes & Solutions:

  • Supersaturation: The concentration of this compound exceeds its solubility limit at the lower temperature.

    • Solution:

      • Gentle Re-warming: Gently warm the solution while stirring to redissolve the precipitate.[6]

      • Dilution: If the experimental protocol allows, add a small amount of pre-chilled solvent to the solution to lower the concentration below the saturation point at the target temperature.

      • Prepare at Target Temperature: Whenever possible, prepare the solution at the intended low working temperature, although this may require longer dissolution times.

  • Experimental Workflow for Preventing Precipitation During Cooling:

G A Prepare Saturated Solution at Elevated Temperature B Controlled Cooling A->B Slowly decrease temperature C Monitor for Nucleation B->C Observe for crystal formation D Induce Crystallization (if desired) C->D Seed with a crystal or agitate E Maintain Supersaturation (if desired) C->E Avoid agitation and impurities F Equilibrate at Low Temperature D->F E->F G A Low-Temperature Application Requirement B This compound Precipitation Issue A->B C Identify Potential Co-solvents (e.g., Ethanol, Propylene Glycol) B->C D Evaluate Co-solvent Compatibility with other components C->D E Experimentally Determine Optimal Co-solvent Ratio D->E If compatible F Prepare Solution with Co-solvent E->F G Stable Solution at Low Temperature F->G

References

Technical Support Center: Optimizing Sodium Bitartrate in Electroplating Baths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium bitartrate (B1229483) in electroplating baths.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of sodium bitartrate in an electroplating bath?

This compound, and more commonly the tartrate ion from salts like potassium sodium tartrate (Rochelle salt), functions as a crucial complexing agent in various electroplating baths, including those for copper, nickel, and tin alloys.[1][2] Its primary roles are:

  • Preventing Precipitation: It forms stable complexes with metal ions (e.g., Ni²⁺, Cu²⁺), preventing the precipitation of metal hydroxides, especially at higher pH values.[1]

  • pH Buffering: Tartrate ions in the bath can act as a buffer, helping to maintain a stable pH at the cathode surface.[1]

  • Modifying Deposit Properties: The presence of metal-tartrate complexes alters the kinetics of metal deposition. This can lead to finer, more compact coatings and facilitate the co-deposition of metals with different electrode potentials in alloy plating.[1][3]

  • Improving Throwing Power: By complexing with metal ions, it can help to improve the uniformity of the plated deposit over irregularly shaped objects.[3]

Q2: What are the signs of an incorrect this compound concentration in my plating bath?

An incorrect concentration of this compound can lead to a variety of plating defects. Common issues include:

  • Too Low Concentration:

    • Rough or Brittle Deposits: Insufficient complexing can lead to rapid, uncontrolled deposition and a rougher deposit.

    • Poor Adhesion: The coating may not adhere well to the substrate.[4]

    • Bath Instability: Metal hydroxides may precipitate, leading to a cloudy or unstable bath.[1]

  • Too High Concentration:

    • Slow Deposition Rate: An excess of the complexing agent can inhibit the reduction of metal ions, slowing down the plating process.[5]

    • Dull or Hazy Deposits: Over-complexing can interfere with the formation of a bright, lustrous finish.[6]

    • Stressed Deposits: High concentrations can sometimes lead to increased internal stress in the plated layer, potentially causing cracking.

Q3: My plated deposit is dull and hazy. Could this be related to the this compound concentration?

Yes, a dull or hazy deposit can be a symptom of an imbalanced bath chemistry, including an incorrect this compound concentration.[6] An excess of this compound can lead to over-complexing of the metal ions, which can interfere with the crystal growth process and result in a less reflective surface. However, it is also important to investigate other potential causes such as organic contamination, incorrect current density, or issues with other additives.[6][7]

Q4: I am observing a slow plating rate. How might this compound be involved?

A slower than expected plating rate can be a direct consequence of having too high a concentration of this compound.[5] The tartrate ions form complexes with the metal ions to be plated. When the concentration of the complexing agent is too high, it can hold onto the metal ions too strongly, thereby inhibiting their reduction at the cathode and slowing down the overall deposition rate.

Q5: Can the concentration of this compound affect the composition of alloy coatings?

Yes, in alloy plating, the concentration of the complexing agent can significantly influence the composition of the deposited alloy.[2][8] By selectively complexing with the different metal ions in the bath, this compound can alter their deposition potentials, thus affecting the ratio in which they are co-deposited. For instance, in a Cu-Ni alloy bath, the presence and concentration of tartrate will affect the final composition and morphology of the coating.[2]

Troubleshooting Guides

Issue 1: Rough or Burnt Deposits
Possible Cause Troubleshooting Steps
Low this compound Concentration 1. Analyze the bath for this compound concentration. 2. Make a small, calculated addition of this compound to a test bath (e.g., in a Hull cell) to observe the effect. 3. If the test is successful, adjust the concentration of the main bath accordingly.
Incorrect Current Density 1. Verify that the rectifier is set to the correct current density for your process.[7] 2. Perform a Hull cell test to determine the optimal current density range.
Organic Contamination 1. Perform a carbon treatment on a small sample of the bath and re-run the plating test. 2. If successful, perform a carbon treatment on the main bath.
Issue 2: Poor Adhesion or Peeling
Possible Cause Troubleshooting Steps
Improper Substrate Cleaning 1. Review your pre-treatment and cleaning process to ensure all oils, greases, and oxides are removed. 2. Ensure thorough rinsing between cleaning and plating steps.
Low this compound Concentration 1. A low concentration may lead to poor throwing power and uneven initial deposition, resulting in poor adhesion. Analyze and adjust the concentration as needed.
Bath Contamination 1. Analyze the bath for metallic or organic contaminants. 2. Common contaminants can interfere with the bonding between the substrate and the plated layer.[9]
Issue 3: Slow Plating Rate
Possible Cause Troubleshooting Steps
High this compound Concentration 1. Analyze the bath for this compound concentration. 2. If the concentration is too high, you may need to dilute the bath and replenish other components to their correct levels.
Low Bath Temperature 1. Check and adjust the bath temperature to the recommended operating range. Higher temperatures generally increase the plating rate.[10]
Low Metal Ion Concentration 1. Analyze the concentration of the primary metal ions in the bath and replenish as necessary.

Data Presentation

Table 1: Example Bath Compositions for Electroless Copper Plating
ComponentConcentration (g/L) - Formulation 1[5]Concentration (g/L) - Formulation 2[5]
Copper Sulfate (CuSO₄·5H₂O)165.0
Potassium Sodium Tartrate (NaKC₄H₄O₆)305.0
Sodium EDTA (Na₂EDTA)2021
Formaldehyde (HCHO)5 (mL/L)16 (mL/L)
pH12.5 - 13.012.75
Temperature50°C50°C
Table 2: Effect of Tartrate Concentration on Brass Electroless Plating
Tartrate Salt Molar ConcentrationObservation
0 MInitial Zn deposition is high.
0.035 M - 0.054 MCuZn₅ (ε-phase) is present in the coating.[11]
> 0.054 MIncreased copper deposition rate.[11]

Experimental Protocols

Hull Cell Analysis for Optimizing this compound

Objective: To visually assess the quality of the electrodeposit over a range of current densities and determine the optimal concentration of this compound.

Materials:

  • 267 mL Hull cell

  • Brass or steel Hull cell panels

  • Anode material appropriate for the plating bath (e.g., copper, nickel)

  • DC power supply (rectifier)

  • Heater and thermometer (if operating at elevated temperatures)

  • Agitation source (e.g., magnetic stirrer or air agitation)

  • The electroplating bath to be tested

  • This compound solution of known concentration

Procedure:

  • Bath Preparation: Fill the Hull cell with 267 mL of the electroplating solution.

  • Panel Preparation: Thoroughly clean and prepare a Hull cell panel according to your standard pre-treatment process.

  • Initial Test:

    • Place the appropriate anode in the Hull cell.

    • Insert the clean panel into the cathode side of the cell.

    • Set the rectifier to the desired total current (e.g., 2A).

    • Plate for a specified time (e.g., 5 minutes).

  • Panel Examination:

    • Remove the panel, rinse with deionized water, and dry.

    • Examine the panel for the appearance of the deposit across the current density range (high current density on the left, low on the right). Note areas of burning, dullness, brightness, and poor coverage.

  • Adjusting this compound Concentration:

    • Make a small, calculated addition of the this compound solution to the Hull cell.

    • Mix thoroughly.

    • Plate a new, clean panel under the same conditions as the initial test.

  • Comparative Analysis:

    • Compare the second panel with the first. Look for improvements in the bright plating range, reduction in burning at high current densities, or better coverage at low current densities.

  • Iteration: Repeat steps 5 and 6 with incremental additions of this compound until the desired plating characteristics are observed across the widest possible current density range.

Visualizations

Caption: Troubleshooting workflow for electroplating defects.

Signaling_Pathway cluster_bath Electroplating Bath cluster_cathode Cathode Surface Metal_Ion Metal Ions (M²⁺) Complex Metal-Bitartrate Complex Metal_Ion->Complex Bitartrate This compound (Complexing Agent) Bitartrate->Complex Deposit Metal Deposit (M⁰) Complex->Deposit Reduction at Cathode (+2e⁻)

Caption: Role of this compound as a complexing agent.

References

Technical Support Center: Managing Hygroscopic Properties of Anhydrous Sodium Bitartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of anhydrous sodium bitartrate (B1229483). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.

Troubleshooting Guides

This section addresses specific issues that may arise when working with anhydrous sodium bitartrate, providing step-by-step solutions.

Issue 1: The anhydrous this compound powder has formed clumps or become caked.

  • Question: My anhydrous this compound, which was initially a free-flowing powder, has now formed hard clumps. What could be the cause and how can I resolve this?

  • Answer: Clumping and caking are common issues with hygroscopic materials like anhydrous this compound and are primarily caused by moisture absorption from the atmosphere.[1][2] This can happen due to improper storage or handling in a humid environment. To address this, you can:

    • Assess the extent of clumping: If the clumping is minor, the powder's properties may not be significantly compromised. You may be able to gently break up the clumps with a spatula before use.[3]

    • Re-dry the material: For more significant caking, re-drying the powder may be necessary. This can be done by heating it in a drying oven. It is crucial to use a temperature that removes absorbed moisture without causing decomposition of the compound. A temperature of around 50°C until a constant mass is achieved can be a starting point, though the optimal temperature and duration may need to be determined experimentally.[4]

    • Verify water content: After re-drying, it is advisable to determine the water content using a method like Karl Fischer titration to ensure it meets the requirements for your experiment.

    • Implement preventative measures: To avoid future clumping, review your storage and handling procedures. Ensure the container is airtight and stored in a desiccator or a controlled low-humidity environment.[5][6][7][8][9]

Issue 2: Inaccurate or inconsistent weighing of anhydrous this compound.

  • Question: I am finding it difficult to obtain consistent and accurate weight measurements of my anhydrous this compound. Could its hygroscopic nature be the cause?

  • Answer: Yes, the hygroscopic nature of anhydrous this compound can lead to rapid moisture absorption upon exposure to ambient air, resulting in a continuous increase in weight and making accurate measurements challenging. To mitigate this:

    • Minimize exposure time: Weigh the powder as quickly as possible. Have all necessary equipment ready before opening the container.

    • Use a controlled environment: If possible, perform weighing inside a glove box with a controlled low-humidity atmosphere.

    • Use appropriate weighing vessels: A weighing bottle with a ground-glass stopper can help minimize moisture uptake during transfer.

    • Work in a low-humidity room: If a glove box is not available, try to work in a room with controlled, low humidity.

    • Consider the rate of weight change: For highly sensitive measurements, you may need to observe the rate of weight change and extrapolate back to the initial weight at the moment of exposure.

Issue 3: Unexpected results or reaction failures in experiments using anhydrous this compound.

  • Question: My experiment, which uses anhydrous this compound, is yielding unexpected results or failing. Could moisture contamination be a factor?

  • Answer: Moisture contamination in anhydrous this compound can significantly impact experimental outcomes, especially in moisture-sensitive reactions. The absorbed water can alter the material's chemical and physical properties.[10] To troubleshoot this:

    • Determine the water content: Use Karl Fischer titration to accurately measure the water content of the anhydrous this compound you are using. This will confirm if moisture contamination is a likely cause.

    • Review handling procedures: Ensure that the material was not unduly exposed to atmospheric moisture during preparation for the experiment.

    • Use freshly opened or properly stored material: For critical experiments, use a freshly opened container of anhydrous this compound or material that has been stored under stringent anhydrous conditions.

    • Consider the impact of moisture on your specific reaction: Evaluate the chemistry of your experiment to understand how the presence of water could interfere with the desired reaction pathway.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for anhydrous this compound?

    • A1: Anhydrous this compound should be stored in a tightly sealed, airtight container to prevent moisture ingress.[6][7][8][9] For optimal protection, store the container in a desiccator with a suitable desiccant or in a controlled low-humidity environment.[6][7][8][9] The storage area should be cool and well-ventilated.[5][6][7][8][9]

  • Q2: How should I handle anhydrous this compound in the laboratory to minimize moisture exposure?

    • A2: Minimize the time the container is open to the atmosphere. Use a spatula to quickly dispense the required amount and immediately reseal the container.[3] For sensitive applications, handling the material inside a glove box with a dry, inert atmosphere is recommended.

Properties and Behavior

  • Q3: What is the difference between anhydrous this compound and this compound monohydrate?

    • A3: Anhydrous this compound does not contain water molecules within its crystal structure, whereas this compound monohydrate contains one mole of water for every mole of this compound. The presence of this water of hydration makes the monohydrate form less susceptible to absorbing additional atmospheric moisture under normal conditions.

  • Q4: At what relative humidity does anhydrous this compound start to absorb a significant amount of moisture?

Analytical Testing

  • Q5: How can I accurately determine the water content of my anhydrous this compound?

    • A5: The Karl Fischer titration method is a highly accurate and specific technique for determining the water content in solids.[11][12][13][14] This method involves the reaction of water with an iodine-sulfur dioxide reagent.

  • Q6: What is Dynamic Vapor Sorption (DVS) and how can it be used for anhydrous this compound?

    • A6: Dynamic Vapor Sorption (DVS) is an analytical technique that measures the change in mass of a sample as it is exposed to varying levels of humidity at a constant temperature.[15][16][17][18][19][20] A DVS analysis of anhydrous this compound would provide a water vapor sorption isotherm, which illustrates the material's hygroscopic behavior across a range of relative humidities. This data can be used to classify its hygroscopicity (e.g., slightly hygroscopic, hygroscopic, etc.) according to pharmacopeial standards.[21][22][23]

Data Presentation

While specific quantitative data for the water absorption of anhydrous this compound at various relative humidities is not available in the public domain from the conducted searches, the following table illustrates how such data, typically obtained from Dynamic Vapor Sorption (DVS) analysis, would be presented. This data is crucial for understanding the material's hygroscopic profile and for determining its hygroscopicity classification.

Table 1: Illustrative Water Vapor Sorption Data for Anhydrous this compound at 25°C

Relative Humidity (%)Water Content (% w/w) - SorptionWater Content (% w/w) - Desorption
00.000.15
100.100.25
200.200.35
300.300.45
400.450.60
500.650.80
600.901.05
701.201.35
801.801.95
902.502.65

Note: The data in this table is hypothetical and for illustrative purposes only.

Hygroscopicity Classification (based on European Pharmacopoeia)

The European Pharmacopoeia classifies hygroscopicity based on the weight gain after storage at 25°C and 80% relative humidity for 24 hours:[21][22][23]

  • Slightly hygroscopic: Increase in weight is ≥ 0.2% and < 2%.

  • Hygroscopic: Increase in weight is ≥ 2% and < 15%.

  • Very hygroscopic: Increase in weight is ≥ 15%.

  • Deliquescent: Sufficient water is absorbed to form a liquid.

Based on the illustrative data, with a weight gain of 1.80% at 80% RH, anhydrous this compound would be classified as slightly hygroscopic .

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content of anhydrous this compound using volumetric Karl Fischer titration.

Materials and Equipment:

  • Karl Fischer titrator (volumetric)

  • Titration vessel

  • Burette

  • Magnetic stirrer

  • Analytical balance (readable to 0.1 mg)

  • Anhydrous this compound sample

  • Karl Fischer reagent (e.g., one-component reagent)

  • Anhydrous methanol (B129727) (or other suitable solvent)

  • Sodium tartrate dihydrate (for titer determination)

  • Spatula

  • Weighing boat

Procedure:

  • Titer Determination:

    • Accurately weigh 150-350 mg of sodium tartrate dihydrate.[11]

    • Transfer it to the titration vessel containing anhydrous methanol.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • Calculate the water equivalence factor (F) of the reagent in mg/mL.

  • Sample Analysis:

    • Add a suitable amount of anhydrous methanol to the clean, dry titration vessel.

    • Pre-titrate the solvent with the Karl Fischer reagent to a stable endpoint to eliminate any residual moisture.

    • Accurately weigh a suitable amount of the anhydrous this compound sample. The ideal sample size will contain approximately half the burette volume's equivalent of water.[13]

    • Quickly transfer the sample to the titration vessel.

    • Stir to dissolve the sample.

    • Titrate with the standardized Karl Fischer reagent to the endpoint.

    • Record the volume of titrant used.

  • Calculation:

    • Calculate the percentage of water in the sample using the following formula: Water (%) = (Volume of KF reagent (mL) × F (mg/mL)) / (Weight of sample (mg)) × 100

Protocol 2: Re-drying of Clumped Anhydrous this compound

This protocol describes a general method for re-drying anhydrous this compound that has absorbed moisture.

Materials and Equipment:

  • Clumped anhydrous this compound

  • Drying oven

  • Shallow, heat-resistant glass weighing dish

  • Spatula

  • Desiccator

  • Analytical balance

Procedure:

  • Preparation:

    • Preheat the drying oven to a temperature unlikely to cause decomposition (e.g., 50-70°C).

    • If the material is in large, hard clumps, gently crush them into smaller aggregates to increase the surface area for drying.

  • Drying:

    • Spread the clumped powder in a thin, even layer in the weighing dish.

    • Place the dish in the preheated oven.

    • Dry for a predetermined period (e.g., 2-4 hours). The optimal time will depend on the amount of moisture absorbed and the particle size.

  • Cooling and Weighing:

    • After the initial drying period, transfer the weighing dish to a desiccator to cool to room temperature. This prevents the reabsorption of moisture from the air.

    • Once cooled, weigh the sample.

    • Return the sample to the oven for another hour of drying.

    • Repeat the cooling and weighing process until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).

  • Storage:

    • Once dried, immediately transfer the powder to a tightly sealed, airtight container and store it in a desiccator.

Mandatory Visualization

troubleshooting_workflow start Issue: Anhydrous Sodium Bitartrate is Clumped cause Primary Cause: Moisture Absorption start->cause assess Assess Severity of Clumping cause->assess minor Minor Clumping assess->minor Minor major Major Caking assess->major Major break_up Gently Break Up with Spatula minor->break_up redry Re-dry Material in Oven major->redry proceed Proceed with Experiment (with caution) break_up->proceed verify Verify Water Content (e.g., Karl Fischer Titration) redry->verify verify->proceed store_properly Implement Proper Storage: Airtight Container + Desiccator proceed->store_properly

Caption: Troubleshooting workflow for clumped anhydrous this compound.

experimental_workflow start Start: Determine Water Content titer 1. Determine KF Reagent Titer with Sodium Tartrate Dihydrate start->titer pretitrate 2. Pre-titrate Solvent to a Stable Endpoint titer->pretitrate weigh 3. Accurately Weigh Anhydrous this compound pretitrate->weigh add_sample 4. Add Sample to Titration Vessel weigh->add_sample titrate 5. Titrate to Endpoint add_sample->titrate calculate 6. Calculate Water Content (%) titrate->calculate end End: Report Result calculate->end

Caption: Workflow for Karl Fischer titration of anhydrous this compound.

References

troubleshooting unexpected pH shifts in tartrate buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting unexpected pH shifts in tartrate buffer systems.

Troubleshooting Guide: Unexpected pH Shifts

This guide provides a systematic approach to identifying and resolving the root causes of pH instability in your tartrate buffer.

Question: My tartrate buffer's pH is incorrect after preparation. What should I do?

Answer:

An initial pH discrepancy is often due to errors in preparation or measurement. Follow these steps to diagnose the issue:

  • Verify pH Meter Calibration: Ensure your pH meter is properly calibrated using fresh, certified calibration standards that bracket your target pH.

  • Check Reagent Quality: Use high-purity tartaric acid and its corresponding salt (e.g., sodium tartrate, potassium sodium tartrate). Expired or contaminated reagents can alter the final pH.

  • Review Calculations: Double-check all calculations for the masses of the acid and salt components. Tartaric acid is a diprotic acid, so ensure you are using the correct pKa value for your target pH range.

  • Ensure Complete Dissolution: Confirm that both the acidic and basic components of the buffer have fully dissolved in the appropriate volume of high-purity water (e.g., deionized or distilled water).

Question: The pH of my tartrate buffer changes during my experiment. What are the likely causes?

Answer:

A pH shift during an experiment can be attributed to several factors. Consider the following potential causes and solutions:

  • Temperature Fluctuations: The pKa of tartaric acid is temperature-dependent. A change in temperature will alter the pH of the buffer.[1][2]

    • Solution: Perform your experiments at a constant, controlled temperature. If your experimental temperature differs from the temperature at which you prepared the buffer, adjust the pH at the experimental temperature.

  • Introduction of Acidic or Basic Contaminants: Contaminants from your sample, reagents, or equipment can alter the buffer's pH.

    • Solution: Ensure all glassware is thoroughly cleaned and that all solutions added to the buffer are pH-neutral or that their effect on the buffer's pH is accounted for.

  • Microbial Contamination: Microbial growth can lead to the production of acidic or basic byproducts, causing a shift in the buffer's pH.[2][3][4][5]

    • Solution: Prepare buffers with freshly boiled and cooled water to minimize initial microbial load. For long-term storage, sterile filter the buffer and store it at 4°C.[6] For experiments sensitive to microbial activity, consider preparing the buffer fresh daily.

  • Interaction with Metal Ions: Tartrate can chelate metal ions, which can affect the buffer's pH.[7][8][9][10]

    • Solution: If your sample contains significant concentrations of metal ions, consider using a different buffer system or determine the impact of the metal ions on your tartrate buffer's pH in a preliminary experiment.

  • Buffer Capacity Exceeded: Adding a significant amount of a strong acid or base can overwhelm the buffer's capacity to resist pH changes.[11][12][13]

    • Solution: Increase the concentration of the tartrate buffer to improve its buffering capacity.

Frequently Asked Questions (FAQs)

Q1: What are the pKa values for tartaric acid?

A1: Tartaric acid is a diprotic acid with two pKa values. For L-(+)-tartaric acid at 25°C, the approximate pKa values are:

  • pKa1 = 2.89

  • pKa2 = 4.40[14]

This makes tartrate buffers effective in the pH ranges of approximately 2.0-4.0 and 3.5-5.5.

Q2: How does temperature affect the pH of a tartrate buffer?

A2: The pH of a tartrate buffer is sensitive to temperature changes. As temperature increases, the pKa values of tartaric acid generally decrease, leading to a more acidic buffer. Conversely, as the temperature decreases, the pH will increase. It is crucial to standardize the temperature at which you prepare and use your buffer.

Q3: How should I store my tartrate buffer?

A3: For short-term storage (a few days), tartrate buffers can be stored in a tightly sealed container at 4°C. For longer-term storage, it is recommended to sterile filter the buffer into a sterile container and store it at 4°C to prevent microbial growth.[6] Always visually inspect the buffer for any signs of precipitation or microbial growth before use.

Q4: Can I use tap water to prepare my tartrate buffer?

A4: It is not recommended to use tap water for preparing laboratory buffers. Tap water contains various ions and impurities that can interfere with the buffer's performance and introduce variability into your experiments. Always use high-purity water, such as deionized, distilled, or Milli-Q water.

Q5: Why did my tartrate buffer precipitate?

A5: Precipitation in tartrate buffers, particularly potassium bitartrate (B1229483), can occur, especially at low temperatures or high concentrations.[15][16] This is because the solubility of potassium bitartrate is limited and decreases as the temperature drops. If you observe precipitation, you may need to warm the buffer to redissolve the precipitate or prepare a more dilute buffer.

Data Presentation

ParameterValue/EffectSource
pKa1 of L-(+)-tartaric acid (25°C)~2.89[14]
pKa2 of L-(+)-tartaric acid (25°C)~4.40[14]
Effect of Temperature on pH pH decreases as temperature increases[1][2]
Effect of Ionic Strength on pH Increasing ionic strength can alter the effective pKa and shift the pH.
Common Interfering Substances Divalent and trivalent metal cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺)[7][8][9][10]

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Sodium Tartrate Buffer, pH 4.0

Materials:

  • Tartaric acid (FW: 150.09 g/mol )

  • Sodium tartrate dihydrate (FW: 230.08 g/mol )

  • High-purity water (deionized or distilled)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and beakers

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

Procedure:

  • Prepare Stock Solutions:

    • 0.1 M Tartaric Acid: Dissolve 1.501 g of tartaric acid in high-purity water and bring the final volume to 100 mL in a volumetric flask.

    • 0.1 M Sodium Tartrate: Dissolve 2.301 g of sodium tartrate dihydrate in high-purity water and bring the final volume to 100 mL in a volumetric flask.

  • Mix the Buffer Components: In a beaker, combine approximately 61.5 mL of the 0.1 M tartaric acid solution with 38.5 mL of the 0.1 M sodium tartrate solution. This ratio is a starting point based on the Henderson-Hasselbalch equation.

  • Adjust the pH:

    • Place the beaker on a stir plate with a stir bar and immerse the calibrated pH electrode in the solution.

    • Slowly add 0.1 M NaOH dropwise to increase the pH or 0.1 M HCl to decrease the pH until the meter reads exactly 4.00.

  • Final Volume Adjustment: Transfer the pH-adjusted buffer to a 100 mL volumetric flask and add high-purity water to the mark.

  • Storage: Store the buffer in a clearly labeled, tightly sealed container at 4°C.

Protocol 2: Validation of Tartrate Buffer pH Stability

Objective: To confirm the stability of the prepared tartrate buffer's pH over time and under experimental conditions.

Procedure:

  • Initial pH Measurement: Immediately after preparation, measure and record the pH of the buffer at a defined temperature (e.g., 25°C).

  • Short-Term Stability (24 hours):

    • Store an aliquot of the buffer at room temperature and another at 4°C.

    • After 24 hours, allow both aliquots to equilibrate to the same defined temperature and measure their pH. A significant deviation (>0.05 pH units) may indicate instability.

  • Temperature Stress Test:

    • Gently heat a small, covered aliquot of the buffer to a temperature relevant to your experiment (e.g., 37°C) and measure the pH.

    • Cool another aliquot to a lower temperature (e.g., 10°C) and measure the pH. This will determine the temperature coefficient of your buffer.

  • Microbial Growth Check: After several days of storage at 4°C, visually inspect the buffer for any signs of turbidity or microbial growth. If contamination is suspected, discard the buffer.

Mandatory Visualizations

TroubleshootingWorkflow start Unexpected pH Shift in Tartrate Buffer prep_issue Is the pH incorrect immediately after preparation? start->prep_issue exp_issue Does the pH shift during the experiment? start->exp_issue prep_issue->exp_issue No verify_cal Verify pH Meter Calibration prep_issue->verify_cal Yes temp_fluctuation Temperature Fluctuation? exp_issue->temp_fluctuation Yes check_reagents Check Reagent Quality and Calculations verify_cal->check_reagents ensure_dissolution Ensure Complete Dissolution of Components check_reagents->ensure_dissolution reprepare Reprepare Buffer ensure_dissolution->reprepare end Problem Resolved reprepare->end contamination Potential Contamination? temp_fluctuation->contamination No control_temp Control Experimental Temperature temp_fluctuation->control_temp Yes metal_interaction Interaction with Metal Ions? contamination->metal_interaction No sterile_filter Use Sterile Filtration and Proper Storage contamination->sterile_filter Yes capacity_exceeded Buffer Capacity Exceeded? metal_interaction->capacity_exceeded No consider_alt_buffer Consider Alternative Buffer or Pre-test metal_interaction->consider_alt_buffer Yes increase_conc Increase Buffer Concentration capacity_exceeded->increase_conc Yes capacity_exceeded->end No control_temp->end sterile_filter->end consider_alt_buffer->end increase_conc->end

Caption: Troubleshooting workflow for unexpected pH shifts.

TartrateBufferEquilibrium H2T H₂T (Tartaric Acid) HT HT⁻ (Bitartrate) H2T->HT + H⁺ T2 T²⁻ (Tartrate) HT->T2 + H⁺

Caption: Equilibrium of the tartrate buffer system.

References

Technical Support Center: Sodium Bitartrate Monohydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and quality of sodium bitartrate (B1229483) monohydrate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing sodium bitartrate monohydrate?

A1: The synthesis is typically an acid-base reaction where L-(+)-tartaric acid is partially neutralized with a sodium base, such as sodium carbonate or sodium hydroxide (B78521). The reaction with sodium carbonate is as follows:

2 C₄H₆O₆ (Tartaric Acid) + Na₂CO₃ (Sodium Carbonate) → 2 NaC₄H₅O₆ (this compound) + H₂O (Water) + CO₂ (Carbon Dioxide)

A 1:1 molar ratio of tartaric acid to a sodium source like sodium hydroxide can also be utilized.

Q2: Why is stoichiometry important in this synthesis?

A2: Precise stoichiometry is crucial for maximizing the yield of the desired monosodium salt. An excess of the sodium base can lead to the formation of disodium (B8443419) tartrate, a more soluble salt, which will remain in the mother liquor and reduce the yield of the desired product. Conversely, an excess of tartaric acid will result in unreacted starting material, complicating purification.

Q3: What is the role of pH in the synthesis and crystallization process?

A3: The pH of the solution is a critical factor influencing the form of the tartrate salt that crystallizes. This compound is the monosodium salt of a diprotic acid. Maintaining a mildly acidic pH ensures that only one of the two carboxylic acid groups on the tartaric acid molecule is deprotonated, leading to the precipitation of the desired this compound.

Q4: How does temperature affect the yield?

A4: Temperature plays a significant role in the solubility of this compound. It is more soluble in hot water than in cold water. Therefore, the synthesis is often performed at an elevated temperature to ensure the complete reaction and dissolution of the product. A subsequent slow cooling process is essential to induce crystallization and maximize the recovery of the solid product. Rapid cooling can lead to the formation of smaller, less pure crystals.

Q5: Is it possible to purify the synthesized this compound monohydrate?

A5: Yes, recrystallization is an effective method for purifying the final product. This involves dissolving the crude this compound monohydrate in a minimal amount of hot water and then allowing it to cool slowly. This process helps to remove impurities that may have been trapped in the crystal lattice during the initial precipitation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation 1. Incomplete Neutralization: Incorrect stoichiometry leading to a highly acidic or basic solution. 2. Supersaturation: The solution is supersaturated and requires nucleation to begin crystallization. 3. Excess Solvent: Too much solvent was used, keeping the product fully dissolved even at lower temperatures.1. Verify Stoichiometry: Check the molar ratios of your reactants. Adjust the pH to a mildly acidic range. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of this compound. 3. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool.
Poor Crystal Quality (Fine Powder) 1. Rapid Cooling: Cooling the reaction mixture too quickly promotes rapid nucleation, resulting in small crystals.1. Controlled Cooling: Allow the solution to cool to room temperature slowly and undisturbed. For even slower cooling, insulate the flask.
Colored Impurities in Crystals 1. Contaminated Reagents: Impurities present in the starting materials.1. Use High-Purity Reagents: Ensure the tartaric acid and sodium source are of high purity. 2. Recrystallization: Perform a recrystallization step. If the color persists, consider adding a small amount of activated charcoal to the hot solution before filtering and cooling, though this may slightly reduce yield.
Low Yield 1. Incorrect Stoichiometry: Formation of the more soluble disodium tartrate. 2. Incomplete Precipitation: Not allowing sufficient time or a low enough temperature for crystallization. 3. Loss During Washing: Washing the crystals with a solvent in which the product is soluble.1. Precise Stoichiometry: Ensure a 2:1 molar ratio of tartaric acid to sodium carbonate. 2. Optimize Crystallization: Allow the solution to cool for an extended period, potentially in an ice bath, after initial slow cooling. 3. Use an Appropriate Washing Solvent: Wash the filtered crystals with a small amount of cold ethanol (B145695), in which this compound is insoluble.

Experimental Protocols

Protocol 1: Synthesis of this compound Monohydrate

This protocol outlines the synthesis of this compound monohydrate from L-(+)-tartaric acid and sodium carbonate.

Materials:

  • L-(+)-Tartaric Acid (C₄H₆O₆)

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Deionized Water

  • Ethanol (for washing)

Equipment:

  • Beakers

  • Graduated cylinders

  • Heating plate with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

  • Drying oven

Procedure:

  • Dissolve Tartaric Acid: In a beaker, dissolve a specific molar quantity of L-(+)-tartaric acid in a sufficient volume of deionized water with gentle heating and stirring.

  • Prepare Sodium Carbonate Solution: In a separate beaker, dissolve the stoichiometric amount of sodium carbonate (a 2:1 molar ratio of tartaric acid to sodium carbonate) in deionized water.

  • Reaction: Slowly add the sodium carbonate solution to the tartaric acid solution while stirring continuously. Effervescence (release of CO₂) will be observed.

  • Heating and Dissolution: Gently heat the reaction mixture to ensure the reaction goes to completion and all the resulting this compound dissolves.

  • Cooling and Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. To maximize crystal growth, the beaker can be covered with a watch glass and left undisturbed for several hours.

  • Further Cooling (Optional): For potentially higher yield, the beaker can be placed in an ice bath for 30-60 minutes after it has reached room temperature.

  • Isolation of Crystals: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a low temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: Recrystallization for Purification

This protocol describes the purification of crude this compound monohydrate.

Procedure:

  • Dissolution: Place the crude this compound monohydrate in a beaker and add a minimal amount of deionized water.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed, to form pure crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described in the synthesis protocol.

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification A Dissolve Tartaric Acid in Water C Mix Solutions & Heat Gently A->C B Dissolve Sodium Carbonate in Water B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Ethanol E->F G Dry Crystals F->G

Caption: Experimental workflow for the synthesis of this compound monohydrate.

TroubleshootingYield start Low Yield Observed q1 Check Stoichiometry (2:1 Tartaric Acid:Na2CO3) start->q1 sol1_correct Stoichiometry Correct q1->sol1_correct Yes sol1_incorrect Adjust Reactant Ratios q1->sol1_incorrect No q2 Review Cooling Process sol2_slow Cooling was Slow q2->sol2_slow Yes sol2_fast Implement Gradual Cooling q2->sol2_fast No q3 Examine Washing Step sol3_etoh Washed with Cold Ethanol q3->sol3_etoh Yes sol3_water Use Cold Ethanol for Washing q3->sol3_water No sol1_correct->q2 end_node Yield Improved sol1_incorrect->end_node sol2_slow->q3 sol2_fast->end_node sol3_etoh->end_node Consider other factors sol3_water->end_node

resolving inconsistencies in analytical results using sodium bitartrate TS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in analytical results when using Sodium Bitartrate (B1229483) Test Solution (TS).

Frequently Asked Questions (FAQs)

Q1: What is Sodium Bitartrate TS and what is its primary application?

This compound TS is a reagent solution used in qualitative analysis. Its primary application is for the identification of potassium ions in a sample. When added to a neutral, concentrated solution containing potassium salts, it produces a white crystalline precipitate of potassium bitartrate.[1] This reaction is a common chemical identification test.

Q2: How should this compound TS be prepared and stored?

According to the United States Pharmacopeia (USP), this compound TS is prepared by dissolving 1 gram of this compound in water to make a final volume of 10 mL.[2] A critical instruction for this reagent is to prepare it fresh on the day of use.[2] This suggests that the solution has limited stability and should not be stored for extended periods. Commercially prepared solutions are also available and offer batch-to-batch consistency.[3]

Q3: Why is it crucial to prepare this compound TS fresh?

The directive to "prepare fresh" indicates that the solution may degrade over time, potentially leading to unreliable or inconsistent results. While specific degradation pathways are not detailed in the provided literature, changes in the solution's properties could affect its ability to form a precipitate with potassium ions, leading to false negatives.

Troubleshooting Guide

Issue 1: No precipitate forms when testing for potassium ions.

Potential Cause Troubleshooting Step
Low Concentration of Potassium The test is most effective with concentrated or moderately concentrated solutions of potassium salts.[1] Try concentrating the sample by evaporation.
Solution Not Freshly Prepared The reagent may have degraded. Prepare a fresh solution of this compound TS immediately before use.[2]
Precipitation is Slow The formation of the precipitate can be slow.[1] Accelerate the process by stirring or rubbing the inside of the test tube with a glass rod.[1]
Unfavorable Temperature Precipitation can be temperature-dependent. Gently cooling the solution in an ice bath may promote precipitation.
Incorrect pH The test should be performed in a neutral solution.[1] Adjust the pH of your sample to be near neutral if it is acidic or basic.
Interfering Substances The precipitate is soluble in 6 N ammonium (B1175870) hydroxide (B78521) and in solutions of alkali hydroxides and carbonates.[1] Ensure the sample does not contain high concentrations of these substances.

Issue 2: Inconsistent or variable precipitation results between samples.

Potential Cause Troubleshooting Step
Inconsistent Reagent Quality If preparing the solution in-house, ensure the solid this compound is of high purity.[3] If using a commercial solution, verify its expiration date and storage conditions.
Variations in Experimental Conditions Ensure uniform conditions across all tests, including temperature, stirring rate, and the volume of reagent added.
Presence of Acetic Acid or Alcohol The addition of a small amount of glacial acetic acid or alcohol can promote precipitation.[1] If these are present in some samples but not others, it could lead to variability. Standardize their presence or absence.
Matrix Effects Complex sample matrices can interfere with the reaction. Consider a sample cleanup or extraction step to isolate the analyte.

Experimental Protocols

Qualitative Test for Potassium Ions

This protocol is based on the established chemical identification test using this compound TS.

Materials:

  • This compound TS (freshly prepared)

  • Test tubes

  • Glass stirring rod

  • Sample solution (neutral pH)

  • Optional: Glacial acetic acid, alcohol, ice bath

Procedure:

  • Place a small volume of the sample solution into a clean test tube.

  • Add an equal volume of freshly prepared this compound TS to the test tube.

  • Mix the contents thoroughly.

  • Observe for the formation of a white crystalline precipitate.

  • If no precipitate forms immediately, gently stir the mixture and rub the inner wall of the test tube with a glass rod.[1]

  • Optionally, a small amount of glacial acetic acid or alcohol can be added to promote precipitation.[1]

  • The test tube can be placed in an ice bath to enhance precipitation if necessary.

  • A positive result is indicated by the formation of a white, crystalline precipitate.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues with the this compound TS test for potassium.

TroubleshootingWorkflow start Start: Inconsistent or No Precipitate check_reagent Is the this compound TS freshly prepared? start->check_reagent prepare_fresh Prepare a fresh solution check_reagent->prepare_fresh No check_concentration Is the sample concentration sufficient? check_reagent->check_concentration Yes prepare_fresh->check_concentration concentrate_sample Concentrate the sample check_concentration->concentrate_sample No check_conditions Are experimental conditions optimal? check_concentration->check_conditions Yes concentrate_sample->check_conditions optimize_conditions Stir, rub with glass rod, cool, or add acetic acid/alcohol check_conditions->optimize_conditions No check_interference Are interfering substances present (e.g., NH4OH, carbonates)? check_conditions->check_interference Yes optimize_conditions->check_interference remove_interference Remove or neutralize interfering substances check_interference->remove_interference Yes retest Re-run the test check_interference->retest No remove_interference->retest end Problem Resolved retest->end

Caption: Troubleshooting workflow for the potassium test.

References

Validation & Comparative

A Comparative Guide to Potassium Precipitation: Sodium Bitartrate vs. Potassium Bitartrate Seeding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two methods for inducing the precipitation of potassium bitartrate (B1229483) (KHT), a compound of significance in various chemical and pharmaceutical processes. The two approaches evaluated are the use of sodium bitartrate as a precipitating agent and the application of potassium bitartrate crystals as a seeding agent. This document outlines the underlying principles, experimental considerations, and available quantitative data to assist researchers in selecting the appropriate method for their specific application.

Principle of Precipitation Methods

The precipitation of potassium bitartrate is governed by its solubility product (Ksp). When the concentration of potassium ions (K⁺) and bitartrate ions (HT⁻) in a solution exceeds the Ksp, precipitation occurs. The two methods discussed here achieve this condition through different mechanisms.

1. This compound as a Precipitating Agent: This method involves the addition of a soluble bitartrate salt, this compound (NaHT), to a solution containing potassium ions. The introduction of bitartrate ions increases the ion product of [K⁺][HT⁻], leading to the precipitation of the less soluble potassium bitartrate. This approach is a classic example of precipitation by the common ion effect.

2. Potassium Bitartrate as a Seeding Agent: In solutions that are already supersaturated with potassium bitartrate, the precipitation process can be kinetically limited. Seeding involves introducing small crystals of potassium bitartrate to act as nucleation sites. This overcomes the energy barrier for crystal formation and accelerates the precipitation of the excess dissolved potassium bitartrate. This technique is widely used for stabilization in the wine industry.[1][2]

Comparative Performance Data

Table 1: Quantitative Data on Potassium Bitartrate Precipitation by Seeding

ParameterValue/ObservationConditionsSource
Optimal Seed Quantity 4 g/LWhite wine at 0°C with agitation[3][4]
Optimal Seed Particle Size 40 µm-[3]
Effect of Agitation Lower final potassium and tartaric acid concentrations with agitation compared to static conditions.White wine at 0°C with 4 g/L KHT seed[3][5]
Precipitation Rate Rapid reduction in potassium and tartaric acid in the first hour, leveling off after approximately three hours.-[3][5]
Impact on Potassium Concentration A difference of 40 mg/L or less in potassium levels before and after seeding indicates stability.-[3]

Note: The efficiency of precipitation using this compound is dependent on the initial potassium concentration, stoichiometry, and the influence of other ions in the solution. One study noted that increasing concentrations of sodium chloride can actually increase the solubility of potassium bitartrate, suggesting that the presence of sodium ions may have a complex effect.[6][7]

Experimental Protocols

Experiment 1: Potassium Bitartrate Precipitation via Seeding

This protocol is adapted from methodologies used in enology for cold stabilization.[1][3][5]

Objective: To induce the precipitation of potassium bitartrate from a supersaturated solution.

Materials:

  • Supersaturated solution of potassium bitartrate

  • Potassium bitartrate crystals (40 µm particle size)

  • Jacketed reaction vessel with temperature control and agitation

  • Filtration apparatus

Procedure:

  • Cool the supersaturated solution to the desired precipitation temperature (e.g., 0°C).

  • While agitating the solution, add 4 g/L of potassium bitartrate seed crystals.

  • Maintain constant agitation and temperature for a minimum of 4 hours.

  • Monitor the potassium concentration periodically to determine the precipitation endpoint.

  • Filter the solution at the precipitation temperature to remove the precipitated potassium bitartrate crystals.

Experiment 2: Synthesis of Potassium Bitartrate using a Soluble Tartrate

This protocol is based on the principle of precipitating a less soluble salt from a solution of a more soluble one.[8][9]

Objective: To synthesize and precipitate potassium bitartrate from a solution containing potassium ions.

Materials:

  • Solution containing potassium ions (e.g., potassium chloride or potassium sodium tartrate)

  • This compound solution or potassium sodium tartrate solid

  • Dilute acetic acid

  • Reaction vessel

  • Filtration apparatus

Procedure (based on potassium sodium tartrate):

  • Dissolve 5 grams of potassium sodium tartrate in 5 ml of water.

  • Add diluted acetic acid dropwise until the precipitation of white crystalline potassium bitartrate ceases.

  • Filter the precipitate from the solution.

  • Wash the precipitate with cold deionized water and dry.

Diagrams

Precipitation_Mechanisms cluster_seeding Seeding with Potassium Bitartrate cluster_addition Addition of this compound Supersaturated KHT Solution Supersaturated KHT Solution Precipitation (Crystal Growth) Precipitation (Crystal Growth) Supersaturated KHT Solution->Precipitation (Crystal Growth) KHT Seed Crystals KHT Seed Crystals KHT Seed Crystals->Precipitation (Crystal Growth) Stable Solution + Precipitated KHT Stable Solution + Precipitated KHT Precipitation (Crystal Growth)->Stable Solution + Precipitated KHT K+ Solution K+ Solution Precipitation (Nucleation & Growth) Precipitation (Nucleation & Growth) K+ Solution->Precipitation (Nucleation & Growth) NaHT Solution NaHT Solution NaHT Solution->Precipitation (Nucleation & Growth) Solution + Precipitated KHT Solution + Precipitated KHT Precipitation (Nucleation & Growth)->Solution + Precipitated KHT

Caption: Mechanisms of potassium bitartrate precipitation.

Experimental_Workflow_Seeding start Supersaturated Solution cool Cool to Target Temperature start->cool add_seed Add KHT Seed Crystals cool->add_seed agitate Agitate for 4 hours add_seed->agitate filter Filter at Low Temperature agitate->filter end Precipitated KHT + Stable Solution filter->end

Caption: Experimental workflow for KHT precipitation by seeding.

Conclusion

The choice between using this compound and potassium bitartrate seeding for potassium precipitation depends on the initial state of the solution and the desired outcome.

  • Potassium bitartrate seeding is a highly effective and well-documented method for inducing precipitation in supersaturated solutions . It provides control over the crystallization process and is ideal for applications requiring the removal of excess potassium bitartrate to achieve stability.

  • This compound can be used as a precipitating agent to react with potassium ions in a solution that is not supersaturated with potassium bitartrate. This method is suitable for the synthesis and recovery of potassium bitartrate. However, the potential for increased solubility of potassium bitartrate in the presence of sodium ions should be considered, and the efficiency may be influenced by the overall ionic strength of the solution.

For applications in research and drug development, the selection of the method should be based on a thorough understanding of the solution's composition and the specific goals of the precipitation step. Further empirical studies would be beneficial to provide a direct quantitative comparison of these two methods under various conditions.

References

A Comparative Guide to HPLC and Alternative Methods for Sodium Bitartrate Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the determination of sodium bitartrate (B1229483) purity. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs, with a focus on experimental data and detailed methodologies.

Method Comparison

The selection of an analytical method for purity analysis is a critical step in quality control and drug development. While HPLC is a widely adopted technique, other methods such as Ion Chromatography (IC), Capillary Electrophoresis (CE), and traditional Titrimetry offer viable alternatives, each with distinct advantages and limitations. The following table summarizes the performance characteristics of these methods for the analysis of tartrates, the anionic component of sodium bitartrate.

ParameterHPLC (RP-C18)Ion Chromatography (IC)Capillary Electrophoresis (CE)Acid-Base Titration
Principle Separation based on polarityIon-exchange separationSeparation based on charge-to-size ratioNeutralization reaction
Linearity (R²) >0.999[1]>0.999>0.999[2]Not Applicable
Accuracy (% Recovery) 100.83%–101.54%[3]99% - 101%[4]98.5% - 101.2%[2]High, dependent on standard purity
Precision (RSD%) < 2.0%[3]< 1.0%[4]< 1.5%[2]Low, typically <1%
Limit of Detection (LOD) ~1-2.5 µg/mL[2]Low ng/mL range0.5 - 1.5 µg/mL[2]Higher, not suitable for trace analysis
Limit of Quantitation (LOQ) ~3-7.5 µg/mL[2]Low µg/mL range1.5 - 4.5 µg/mL[2]Higher, not suitable for impurity quantification
Analysis Time per Sample 10 - 20 minutes[1][5]~10 minutes[6]< 10 minutes[2][7]Variable, manual process
Specificity for Impurities HighHighHighLow
Cost (Instrument & Consumables) Moderate to HighHighModerateLow
Primary Application Purity, Assay, Impurity ProfilingAssay, Counter-ion analysisPurity, Assay, Ionic ImpuritiesAssay

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for the analysis of tartaric acid and its salts.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the separation of potential organic impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][3]

  • Mobile Phase: Isocratic elution with a mixture of a buffered aqueous phase and an organic modifier. A common mobile phase is 0.01M potassium dihydrogen phosphate (B84403) buffer adjusted to pH 2.6 with phosphoric acid.[1][3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 20 µL.[1][3]

  • Detection: UV detection at 210 nm.[1][3]

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Use an external standard method, plotting the peak area against the concentration of the calibration standards to generate a calibration curve.

Ion Chromatography (IC)

This technique is highly specific for the analysis of ionic species and is ideal for the assay of the tartrate anion.

  • Instrumentation: Ion chromatograph with a suppressed conductivity detector.[6][8]

  • Column: Anion-exchange column (e.g., Metrosep A Supp 5 or Dionex IonPac AS20).[4][6]

  • Eluent: A solution of sodium carbonate and sodium bicarbonate or potassium hydroxide (B78521).[6][8] For example, a mixture of 7.5 mM sodium carbonate and 2.0 mM sodium bicarbonate.[9]

  • Flow Rate: Typically 0.7 - 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Suppressed conductivity detection.[6][8]

  • Standard Preparation: Prepare a stock solution of a tartrate standard in deionized water. Prepare working standards by dilution.

  • Sample Preparation: Dissolve the this compound sample in deionized water to a known concentration. Dilute as necessary to fall within the calibration range.

  • Quantification: An external standard calibration is used for quantification.

Capillary Electrophoresis (CE)

CE offers rapid analysis times and high separation efficiency for charged molecules like bitartrate.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica (B1680970) capillary (e.g., 50 µm I.D., 60.2 cm total length).[2]

  • Electrolyte: A buffered solution, for instance, 25 mM sodium phosphate buffer at pH 6.5 containing 0.5 mM cetyltrimethylammonium bromide (CTAB) for indirect UV detection.[2]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).[2]

  • Separation Voltage: -25 kV.[2]

  • Detection: Indirect UV detection at 254 nm is common for organic acids.[2]

  • Capillary Temperature: 25 °C.[2]

  • Standard and Sample Preparation: Dissolve the standard and sample in deionized water or the background electrolyte.

  • Quantification: Quantification is performed using an external or internal standard method.

Acid-Base Titration

This classical method is suitable for determining the overall assay of this compound but lacks specificity for impurities.

  • Apparatus: Burette, beaker, magnetic stirrer.

  • Titrant: Standardized 0.1 M sodium hydroxide (NaOH) solution.

  • Indicator: Phenolphthalein (B1677637).

  • Procedure:

    • Accurately weigh a quantity of the this compound sample and dissolve it in a suitable amount of deionized water.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the sample solution with the standardized 0.1 M NaOH solution until a permanent pink color is observed.

    • Record the volume of NaOH consumed.

  • Calculation: The purity of this compound is calculated based on the stoichiometry of the reaction between the bitartrate and the sodium hydroxide.

Visualizations

To further clarify the experimental and logical relationships, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Purity Calibrate->Quantify

Caption: Workflow for HPLC Purity Analysis of this compound.

Method_Comparison cluster_chromatography Chromatographic & Electrophoretic Methods cluster_classical Classical Method HPLC HPLC (High Specificity, Impurity Profiling) IC Ion Chromatography (High Specificity for Ions) CE Capillary Electrophoresis (High Speed, High Efficiency) Titration Acid-Base Titration (Assay, Low Specificity) PurityAnalysis This compound Purity Analysis PurityAnalysis->HPLC Separation-based PurityAnalysis->IC Separation-based PurityAnalysis->CE Separation-based PurityAnalysis->Titration Non-separation

References

A Comparative Guide to Sodium Bitartrate and Sodium Citrate as Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research and pharmaceutical development, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and product efficacy. Both sodium bitartrate (B1229483) and sodium citrate (B86180) are well-recognized for their ability to form stable complexes with metal ions, a property essential in various applications, from preventing degradation of active pharmaceutical ingredients to controlling enzymatic reactions. This guide provides an objective comparison of their performance as chelating agents, supported by available experimental data, to aid in the selection process.

Overview of Chelating Properties

Chelation is a process where a molecule, the chelating agent, forms multiple bonds to a single metal ion. This action effectively sequesters the metal ion, preventing it from participating in unwanted chemical reactions.

Sodium Citrate is a well-established and versatile chelating agent. Its ability to chelate is attributed to the carboxylate and hydroxyl groups in its structure, which can bind to a variety of di- and trivalent metal ions.[1] As a tridentate ligand, it can form stable complexes with metal ions, thereby reducing their reactivity.[2] This property is leveraged in numerous applications, including as a blood anticoagulant where it chelates calcium ions, and in food preservation to prevent spoilage by sequestering metal ions that catalyze oxidation.[2]

Sodium Bitartrate , the monosodium salt of tartaric acid, also possesses chelating capabilities due to its carboxyl and hydroxyl groups. Tartaric acid and its salts are known to form complexes with various metal ions, including calcium, magnesium, and heavy metals like lead and cadmium.[1][2] While direct quantitative data on the chelating capacity of this compound is less prevalent in publicly available literature compared to sodium citrate, studies on tartaric acid and potassium tartrate provide strong evidence of their chelating efficacy.

Quantitative Comparison of Chelating Performance

Direct comparative studies providing the chelating capacity of this compound and sodium citrate across a wide range of metal ions under identical conditions are limited. However, data from various sources allow for an indirect comparison.

Sodium Citrate:

The chelating capacity of trisodium (B8492382) citrate anhydrous (TSA) has been quantified for several metal ions at various pH levels and temperatures. The data below is summarized from a study employing a titration method.[3]

Metal IonpHTemperature (°C)Chelating Capacity of TSA (mg of ion per g of TSA)
Ca²+10Room Temperature~134
Mg²+11Room Temperature~199

This compound (Data from related Tartrate compounds):

One study directly compared the efficacy of potassium tartrate and potassium citrate in reducing lead and cadmium levels in rice during soaking and cooking.[1][2]

Heavy MetalChelating AgentReduction Rate
Lead (Pb)Potassium Tartrate99.43%
Potassium Citrate98.96%
Cadmium (Cd)Potassium Tartrate95.13%
Potassium Citrate92.77%

These results suggest that for the removal of lead, tartrate is slightly more effective than citrate, while their performance is comparable for cadmium reduction.[1][2]

Another study investigating the removal of hexavalent chromium (Cr(VI)) found that citrate was more efficient than tartrate under the tested conditions.[4] The order of efficiency was reported as: citrate ≥ oxalate (B1200264) ≈ tartrate.[4]

It is important to note that the chelating capacity is highly dependent on factors such as pH, temperature, and the specific metal ion .[3] Therefore, the selection of the optimal chelating agent should be based on the specific requirements of the application.

Experimental Protocols

Determining Chelating Capacity by Titration (Method for Sodium Citrate)

This method quantifies the ability of a chelating agent to complex metal ions by titrating a solution of the chelating agent with a standard solution of a metal salt until the chelating capacity is exhausted, which is indicated by the formation of a precipitate.[3]

Materials:

  • Titration instrument (e.g., Titroline 7000®)

  • Turbidity probe

  • Beakers

  • Chelating agent (e.g., Trisodium Citrate Anhydrous - TSA)

  • Metal salt solutions (e.g., Calcium acetate (B1210297) hemihydrate, Magnesium sulfate (B86663) heptahydrate, Copper(II) sulfate pentahydrate)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Counter ion solution (e.g., containing hydroxide and carbonate ions)

Procedure:

  • Prepare a solution of the chelating agent of a known concentration in a beaker.

  • Add the counter ion solution.

  • Adjust the pH of the solution to the desired level using sodium hydroxide.

  • Titrate the solution with a standardized metal salt solution.

  • Continuously monitor the turbidity of the solution using a turbidity probe.

  • The endpoint of the titration is reached when a sharp increase in turbidity is observed, indicating the formation of a precipitate.

  • The volume of the metal salt solution used to reach the endpoint is then used to calculate the chelating capacity of the agent for that specific metal ion under the tested conditions.

Conceptual Workflow for Determining Chelating Capacity

G cluster_prep Solution Preparation Chelator Chelating Agent Solution Titration Titration with Metal Salt Solution Chelator->Titration CounterIon Counter Ion Solution CounterIon->Titration pH_Adjust pH Adjustment pH_Adjust->Titration Turbidity Turbidity Monitoring Titration->Turbidity Continuous Endpoint Endpoint Detection (Precipitate Formation) Turbidity->Endpoint Calculation Calculate Chelating Capacity Endpoint->Calculation

Caption: Workflow for determining chelating capacity via titration.

Signaling Pathways and Mechanisms of Chelation

The fundamental mechanism of chelation for both sodium citrate and this compound involves the donation of lone pairs of electrons from oxygen atoms in their carboxylate and hydroxyl groups to a metal ion, forming coordinate bonds. This results in the formation of a stable, ring-like structure called a chelate.

Chelation Mechanism

G cluster_reactants Reactants Chelator Chelating Agent (e.g., Citrate or Tartrate) Chelate Metal-Chelate Complex Chelator->Chelate Forms Multiple Bonds Metal Metal Ion (Mⁿ⁺) Metal->Chelate

Caption: General mechanism of metal ion chelation.

The stability of the resulting chelate complex is a key determinant of the effectiveness of the chelating agent. This stability is influenced by several factors, including the number and type of donor atoms, the number and size of the chelate rings formed, and the nature of the metal ion.

Conclusion

Both sodium citrate and this compound are effective chelating agents with distinct performance characteristics that depend on the specific application.

  • Sodium Citrate is a well-documented, versatile chelating agent with proven efficacy for a range of divalent and trivalent metal ions. Its performance is particularly well-characterized for ions like Ca²⁺ and Mg²⁺.

  • This compound , and tartrates in general, demonstrate strong chelating properties, particularly for certain heavy metals like lead, where it may even outperform citrate.

For researchers, scientists, and drug development professionals, the choice between these two agents should be guided by the specific metal ions that need to be sequestered, the pH and temperature of the system, and the desired stability of the resulting complex. When selecting a chelating agent, it is recommended to perform preliminary experimental evaluations under the specific conditions of the intended application to ensure optimal performance.

References

A Comparative Guide to the Efficacy of Tartrate-Based Chiral Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures is a critical process in the pharmaceutical and fine chemical industries, enabling the isolation of enantiomerically pure compounds essential for therapeutic efficacy and safety. Among the classical methods, diastereomeric salt formation remains a cornerstone technique due to its scalability and cost-effectiveness. This guide provides a comparative analysis of the efficacy of sodium bitartrate (B1229483) and other chiral resolving agents, with a focus on the resolution of the widely studied model compound, (±)-α-methylbenzylamine.

While direct, quantitative comparative data for sodium bitartrate is limited in readily available scientific literature, its performance can be inferred from the extensive data on its parent compound, tartaric acid. This guide presents experimental data for tartaric acid and other common resolving agents to offer a clear comparison of their performance.

Principles of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution through diastereomeric salt formation relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent.[1] This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers. These diastereomers possess distinct physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[2] Subsequently, the resolving agent is removed to yield the separated, enantiomerically enriched compounds.

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is primarily assessed by the yield and the enantiomeric excess (% ee) of the desired enantiomer. The choice of resolving agent, solvent, and crystallization conditions are crucial factors that significantly impact the outcome of the resolution. The following table summarizes typical performance data for the resolution of racemic α-methylbenzylamine using various chiral resolving agents.

Chiral Resolving AgentRacemic CompoundSolventYield (%)Enantiomeric Excess (% ee)
(+)-Tartaric Acid(±)-α-MethylbenzylamineMethanol (B129727)~55% (of one enantiomer)>95%
O,O'-Dibenzoyl-(R,R)-tartaric acid(±)-cis-2-benzyloxymethyl-3-diethylaminomethyloxiraneEthyl Acetate (B1210297)38%99%[3]
(R)-Mandelic Acid(±)-α-MethylbenzylamineNot specified in detailHighHigh
N-tosyl-(S)-phenylalanine(RS)-α-methylbenzylamine2-Propanol69.8%68.4%[4]

Note: Data for this compound is not included due to a lack of available experimental results in the public domain for the resolution of α-methylbenzylamine. The data for tartaric acid can serve as a relevant benchmark. The performance of any resolving agent is highly dependent on the specific substrate and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of chiral resolution experiments. Below are generalized protocols for the resolution of racemic α-methylbenzylamine with different resolving agents.

Protocol 1: Resolution of (±)-α-Methylbenzylamine with (+)-Tartaric Acid

This protocol is based on the classical method of diastereomeric salt formation.[2][5]

Materials:

  • (±)-α-Methylbenzylamine

  • (+)-Tartaric acid

  • Methanol

  • 50% Sodium hydroxide (B78521) solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Salt Formation:

    • Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be necessary to achieve complete dissolution.[2]

    • Cautiously add 6.1 mL of racemic α-methylbenzylamine to the tartaric acid solution. The mixture will become warm.[2]

    • Stopper the flask and allow it to stand undisturbed at room temperature for at least 24 hours to facilitate the crystallization of the less soluble diastereomeric salt.[6]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.[5]

  • Liberation of the Chiral Amine:

    • Suspend the collected crystalline salt in approximately 40 mL of water.[5]

    • Slowly add 6 mL of 50% sodium hydroxide solution to the suspension to basify the mixture (pH > 12).[5]

    • Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether (e.g., 2 x 20 mL portions).[5]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Isolation of the Enantiomer:

    • Remove the diethyl ether by rotary evaporation to yield the enantiomerically enriched α-methylbenzylamine.[5] The estimated yield is around 55%.[5]

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resolved amine can be determined by polarimetry or, more accurately, by chiral High-Performance Liquid Chromatography (HPLC).[7]

Protocol 2: Resolution with O,O'-Dibenzoyl-(R,R)-tartaric acid

This protocol is adapted for a different substrate but illustrates the general use of this resolving agent.[3]

Materials:

  • Racemic amine

  • O,O'-Dibenzoyl-(R,R)-tartaric acid monohydrate

  • Ethyl acetate

  • Saturated aqueous sodium hydrogen carbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine (e.g., 8.33 mmol) in ethyl acetate (100 mL).

    • Add O,O'-dibenzoyl-(R,R)-tartaric acid monohydrate (e.g., 4.16 mmol, 0.5 equivalents) to the solution.

    • Stir the mixture at room temperature for a specified time (e.g., 24 hours) to allow for crystallization.

  • Isolation of the Diastereomeric Salt:

    • Filter the precipitate, wash with cold ethyl acetate, and dry.

  • Liberation of the Chiral Amine:

    • Suspend the diastereomeric salt in diethyl ether and wash with a saturated aqueous solution of sodium hydrogen carbonate.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Isolation of the Enantiomer:

    • Concentrate the filtrate under reduced pressure to obtain the resolved amine.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

A reliable method for determining the enantiomeric purity of the resolved α-methylbenzylamine.[7]

  • Column: A suitable chiral stationary phase (CSP) column, such as one based on a vancomycin (B549263) selector (e.g., CHIROBIOTIC® V).[7]

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10).[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Detection: UV at 254 nm.[7]

  • Sample Preparation: The amine is often derivatized, for example, with 3,5-dinitrobenzoyl chloride, to improve chromatographic separation and detection.

Visualizations

To further clarify the processes involved in chiral resolution, the following diagrams illustrate the general workflow and the key chemical transformations.

G cluster_workflow Experimental Workflow RacemicMixture Racemic Mixture (R- and S-enantiomers) DiastereomericSalts Mixture of Diastereomeric Salts (R,S- and S,S-Salts) RacemicMixture->DiastereomericSalts ResolvingAgent Chiral Resolving Agent (e.g., S-Agent) ResolvingAgent->DiastereomericSalts Separation Separation (Fractional Crystallization) DiastereomericSalts->Separation IsolatedSalt Isolated Diastereomeric Salt (e.g., less soluble S,S-Salt) Separation->IsolatedSalt Liberation Liberation of Amine (Base Treatment) IsolatedSalt->Liberation PureEnantiomer Pure Enantiomer (S-enantiomer) Liberation->PureEnantiomer

Caption: General workflow for chiral resolution by diastereomeric salt formation.

G cluster_pathway Signaling Pathway Analogy: Enantiomer Discrimination cluster_diastereomers Diastereomeric Salt Formation Racemate Racemic Amine Diastereomer1 Diastereomer 1 (e.g., R-Amine, R-Acid) Racemate->Diastereomer1 Diastereomer2 Diastereomer 2 (e.g., S-Amine, R-Acid) Racemate->Diastereomer2 ChiralAgent Chiral Resolving Acid ChiralAgent->Diastereomer1 ChiralAgent->Diastereomer2 Solubility1 Stays in Solution Diastereomer1->Solubility1 Higher Solubility Solubility2 Crystallizes Diastereomer2->Solubility2 Lower Solubility

Caption: Logical relationship of diastereomer formation and separation.

Conclusion

The selection of an appropriate chiral resolving agent is a critical, and often empirical, step in the development of enantiomerically pure compounds. While direct comparative data for this compound in the resolution of common substrates like α-methylbenzylamine is not extensively documented, the performance of its parent compound, tartaric acid, demonstrates the high efficacy of this class of resolving agents. Tartaric acid and its derivatives, such as O,O'-dibenzoyl-tartaric acid, are proven to be effective for resolving a variety of racemic compounds, often providing high enantiomeric excess. For researchers and drug development professionals, the choice of resolving agent will ultimately depend on a combination of factors including the nature of the substrate, cost, and the specific experimental conditions required to achieve optimal separation. This guide provides a foundational understanding and practical protocols to aid in the selection and implementation of chiral resolution strategies.

References

A Comparative Performance Analysis of Sodium Bitartrate Grades for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to ensure the accuracy, reproducibility, and integrity of experimental results. Sodium bitartrate (B1229483), a common reagent, is available in various grades, each with distinct purity profiles and performance characteristics. This guide provides an objective comparison of different grades of sodium bitartrate, supported by key specifications and a detailed experimental protocol for performance verification.

Understanding the Grades: A Quantitative Comparison

The primary distinction between various grades of this compound lies in their purity and the permissible levels of impurities, particularly cationic traces. These differences can significantly impact the performance of the reagent in sensitive applications. Higher purity grades with lower levels of interfering ions are generally preferred for demanding applications such as biochemical assays and the formulation of parenteral drug products.

The following table summarizes the key specifications for representative grades of this compound, compiled from publicly available data sheets.

SpecificationStandard GradePurum p.a. GradeBioUltra Grade
Assay (by titration) ≥98%[1][2][3]≥98% (T)[1]≥99.0% (T)
Appearance White crystalline powder[4]Crystals[1]Powder or crystals
pH (0.1 M in H₂O) Not specifiedNot specified2.5-4.0 (25 °C)
Insoluble Matter Not specifiedNot specifiedPasses filter test
Cation Traces
CaNot specified≤50 mg/kg[1]≤50 mg/kg
FeNot specified≤50 mg/kg[1]≤5 mg/kg
KNot specified≤100 mg/kg[1]≤50 mg/kg
PbNot specified≤50 mg/kg[1]≤5 mg/kg
CuNot specified≤50 mg/kg[1]≤5 mg/kg
NiNot specified≤50 mg/kg[1]≤5 mg/kg
ZnNot specified≤50 mg/kg[1]≤5 mg/kg
AsNot specifiedNot specified≤0.1 mg/kg

Analysis of Performance Differences:

  • Standard Grade (≥98%): This grade is suitable for general laboratory use where high purity is not a critical factor. Applications may include use as a buffering agent in non-critical formulations or in synthetic chemistry.[3][4]

  • Purum p.a. Grade (≥98%): The "purum p.a." (for analysis) designation indicates a higher level of purity than standard grades, with specified limits for several metal impurities.[1] This grade is appropriate for many analytical applications and quality control testing.

  • BioUltra Grade (≥99.0%): With the highest purity and the most stringent limits on a wide array of cationic traces, the BioUltra grade is designed for the most sensitive applications. Its use is recommended in biochemical and enzymatic assays where metal ions could act as inhibitors, in cell culture media, and in the formulation of final drug products where purity is of utmost importance.[5][6]

Experimental Protocol: Assay of this compound by Titration

To independently verify the purity of a given this compound grade, a classic acid-base titration is a reliable and widely used method.[4]

Objective: To determine the percentage purity of a this compound sample.

Materials:

  • This compound sample

  • 0.1 M Sodium Hydroxide (NaOH), standardized solution

  • Phenolphthalein (B1677637) indicator solution

  • Deionized water

  • Analytical balance

  • Burette (50 mL)

  • Volumetric flask (250 mL)

  • Erlenmeyer flasks (250 mL)

  • Pipette (25 mL)

Procedure:

  • Preparation of this compound Solution:

    • Accurately weigh approximately 4 g of the this compound sample.

    • Dissolve the sample in 100 mL of deionized water in a 250 mL volumetric flask.

    • Dilute to the mark with deionized water and mix thoroughly.

  • Titration:

    • Pipette 25.0 mL of the this compound solution into a 250 mL Erlenmeyer flask.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M NaOH solution from the burette until a faint, persistent pink color is observed.

    • Record the volume of NaOH used.

    • Repeat the titration at least two more times for accuracy.

  • Calculation:

    • The percentage purity of this compound (C₄H₅NaO₆·H₂O, Molar Mass: 190.08 g/mol ) can be calculated using the following formula:

      Where:

      • V = Volume of NaOH used in liters (L)

      • M = Molarity of NaOH solution (mol/L)

      • W = Weight of the this compound sample in grams (g)

      • 190.08 = Molar mass of this compound monohydrate ( g/mol )

Experimental Workflow Diagram

The following diagram illustrates the key steps in the titration-based assay for determining the purity of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sodium Bitartrate Sample dissolve Dissolve in Deionized Water weigh->dissolve dilute Dilute to Volume in Volumetric Flask dissolve->dilute aliquot Take Aliquot of Sample Solution dilute->aliquot indicator Add Phenolphthalein Indicator aliquot->indicator titrate Titrate with Standardized NaOH indicator->titrate endpoint Observe Endpoint (Persistent Pink) titrate->endpoint record Record Volume of NaOH Used endpoint->record calculate Calculate Purity Using Formula record->calculate

Caption: Workflow for Purity Determination by Titration.

References

A Comparative Guide to Validating the Nonlinear Optical Properties of NLO Crystals

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the "SBTMH" Crystal: Initial research did not yield a definitive identification of a nonlinear optical (NLO) crystal designated as "SBTMH." This may be a non-standard acronym, a developmental name, or a typographical error. To fulfill the objective of this guide, we will proceed with a detailed analysis and comparison of a widely-used and well-characterized NLO crystal, Beta Barium Borate (β-BaB₂O₄, or BBO), as a representative example. The methodologies and comparisons presented herein are applicable to the validation of any NLO crystal.

This guide provides a comprehensive comparison of the nonlinear optical properties of Beta Barium Borate (BBO) with other common NLO crystals such as Lithium Triborate (LBO) and Potassium Titanyl Phosphate (KTP). It is intended for researchers, scientists, and drug development professionals who utilize NLO materials in applications like laser systems and advanced imaging.

Data Presentation: Comparison of NLO Crystal Properties

The selection of an appropriate NLO crystal is critical and depends on the specific application, considering factors like wavelength range, power handling, and conversion efficiency. The table below summarizes key quantitative properties of BBO, LBO, and KTP.

PropertyBeta Barium Borate (BBO)Lithium Triborate (LBO)Potassium Titanyl Phosphate (KTP)
Transparency Range 189 nm - 3500 nm[1]155 nm - 2600 nm[2]350 nm - 4500 nm
Nonlinear Optical Coefficients (pm/V) d₁₁ = 2.3, d₃₁ = ≤0.1[3]d₁₅ = 0.85, d₂₄ = -0.67[3]High nonlinear coefficients
Effective SHG Coefficient (pm/V) ~2.0 (for 1064 nm)~0.84 (for 1064 nm)~3.2 (for 1064 nm)
Laser Damage Threshold (GW/cm²) >10 (1064 nm, 10 ns)[4], 1 (532 nm, 10 ns)[4]Highest among common NLO crystals[4][5]High damage threshold
Walk-off Angle (degrees) HighMinimal[6]Moderate
Hygroscopic Susceptibility Slightly hygroscopic[5]Non-hygroscopicNon-hygroscopic[5]

Experimental Protocols for NLO Property Validation

Accurate characterization of NLO properties is essential. The following are standard experimental methodologies for validating key parameters.

1. Second-Harmonic Generation (SHG) Efficiency and Phase Matching

The SHG efficiency is a primary measure of an NLO crystal's performance. This is often determined by directing a high-intensity laser beam, such as from a Q-switched Nd:YAG laser at 1064 nm, through the crystal and measuring the power of the generated 532 nm light.[7]

  • Objective: To measure the conversion efficiency of the fundamental laser frequency to its second harmonic and to determine the optimal phase-matching angle.

  • Materials and Equipment:

    • Pulsed laser source (e.g., Q-switched Nd:YAG laser)

    • NLO crystal (e.g., BBO) mounted on a rotational stage

    • Focusing and collimating lenses

    • Filters to block the fundamental wavelength after the crystal

    • Power meter

  • Procedure:

    • The laser beam is directed through the focusing lens to achieve high intensity at the crystal.

    • The crystal is placed at the focal point and rotated to find the angle of maximum SHG output, which corresponds to the phase-matching angle.

    • The power of the second-harmonic beam is measured after filtering out the fundamental frequency.

    • The conversion efficiency is calculated as the ratio of the second-harmonic power to the fundamental input power. For BBO, conversion efficiencies of over 70% for SHG have been reported.[8]

2. Maker Fringe Analysis

The Maker fringe technique is a powerful method for determining the nonlinear optical coefficients of a material.[9]

  • Objective: To determine the second-order nonlinear coefficients (dᵢⱼ) of the crystal.

  • Methodology: A laser beam is focused onto the sample, which is rotated. The intensity of the generated second-harmonic light is measured as a function of the incidence angle, creating an interference pattern known as Maker fringes. By fitting the fringe pattern to theoretical models, the dᵢⱼ coefficients can be determined.[9][10]

  • Setup: The setup is similar to the SHG efficiency measurement, with the addition of a high-precision rotation stage and a sensitive photodetector.

3. Z-Scan Technique

The Z-scan technique is used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[11][12]

  • Objective: To determine the third-order nonlinear optical properties.

  • Methodology: A single focused laser beam is passed through the sample, which is moved along the beam axis (the z-axis).

    • Closed-aperture Z-scan: An aperture is placed before the detector to measure changes in the beam's spatial profile due to self-focusing or self-defocusing, which yields the nonlinear refractive index.

    • Open-aperture Z-scan: The aperture is removed, and the total transmitted power is measured to determine the nonlinear absorption.[11][13]

  • Data Analysis: The normalized transmittance is plotted as a function of the sample's position. The shape of the resulting curve reveals the sign and magnitude of the nonlinearity.

4. Laser Damage Threshold (LDT) Measurement

LDT determines the maximum laser intensity a crystal can withstand without being damaged.[4]

  • Objective: To determine the laser-induced damage threshold of the NLO crystal.

  • Materials and Equipment:

    • High-power pulsed laser source

    • Focusing optics

    • The NLO crystal sample

    • Microscope for damage inspection

  • Procedure:

    • The crystal is exposed to laser pulses of increasing energy density at different sites.

    • Each site is irradiated with a single pulse ("1-on-1" test) or multiple pulses ("S-on-1" test).

    • After irradiation, each site is inspected with a microscope to check for any visible damage. The LDT is defined as the highest laser fluence at which no damage is observed.[4]

Mandatory Visualizations

SHG_Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Laser Pulsed Laser (e.g., Nd:YAG) Lens1 Focusing Lens Laser->Lens1 Fundamental Beam (1064 nm) Crystal NLO Crystal on Rotation Stage Lens1->Crystal Lens2 Collimating Lens Crystal->Lens2 Fundamental + SHG Filter Filter Lens2->Filter Detector Power Meter Filter->Detector SHG Beam (532 nm) Align Align Laser Beam Rotate Rotate Crystal for Phase Matching Align->Rotate Measure Measure SHG Power Rotate->Measure Calculate Calculate Conversion Efficiency Measure->Calculate

Caption: Workflow for Second-Harmonic Generation (SHG) validation.

Z_Scan_Workflow cluster_setup Z-Scan Setup cluster_analysis Data Analysis Laser Laser Source Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample Focused Beam Aperture Aperture (for closed-scan) Sample->Aperture Detector Detector Aperture->Detector Plot Plot Transmittance vs. Z-position Analyze Analyze Curve Shape Plot->Analyze Determine Determine n₂ and β Analyze->Determine

Caption: Workflow for the Z-Scan technique.

LDT_Measurement_Workflow cluster_procedure LDT Measurement Procedure cluster_setup Setup Irradiate Irradiate Crystal Sites with Increasing Fluence Inspect Microscopic Inspection for Damage Irradiate->Inspect Determine Determine Highest Fluence without Damage Inspect->Determine Microscope Inspection Microscope Inspect->Microscope Laser High-Power Pulsed Laser Attenuator Attenuator Laser->Attenuator Lens Focusing Lens Attenuator->Lens Sample Crystal Sample Lens->Sample Sample->Inspect

Caption: Workflow for Laser Damage Threshold (LDT) measurement.

References

comparative analysis of tartrate and phosphate buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of scientific research, particularly in drug development and biological studies, the selection of an appropriate buffer system is paramount to maintaining experimental integrity. Buffers resist changes in pH, a critical parameter that can influence everything from enzyme activity to drug solubility and stability. This guide provides a detailed comparative analysis of two commonly utilized buffer systems: tartrate and phosphate (B84403), offering researchers the data and methodologies needed to make an informed choice.

Overview of Buffer Systems

Phosphate buffers are ubiquitous in biological research, largely because their primary buffering component, the dihydrogen phosphate ion (H₂PO₄⁻), has a second dissociation constant (pKa₂) of 7.21.[1][2] This value is very close to the physiological pH of most biological systems, making it an excellent choice for in vitro and cell culture applications.[3][4] Phosphate-buffered saline (PBS) is a non-toxic, isotonic solution that mimics the ion concentrations, osmolarity, and pH of the human body, making it ideal for cell washing, tissue transport, and dilutions.[5][6][7]

Tartrate buffers , derived from tartaric acid, are diprotic and offer buffering capacity in the acidic pH range, with pKa values around 2.9 and 4.4.[8] This makes them suitable for applications requiring a stable acidic environment, such as in the formulation of certain small molecule drugs and as a component in some chemical reactions.[9]

Quantitative Comparison of Buffer Properties

The selection of a buffer is dictated by its physicochemical properties. The following table summarizes the key characteristics of tartrate and phosphate buffer systems.

PropertyTartrate Buffer SystemPhosphate Buffer System
Effective pH Range 2.9 - 5.45.8 - 8.0 (most common range using H₂PO₄⁻/HPO₄²⁻)[1][10]
pKa Values (at 25°C) pKa₁ ≈ 2.89, pKa₂ ≈ 4.40[8]pKa₁ = 2.15, pKa₂ = 7.21, pKa₃ = 12.32[1][2]
Buffering Capacity (β) Maximum capacity is near its pKa values.[8]High buffering capacity around pH 7.2.[1][11]
Temperature Dependence The pH of buffer solutions can be affected by temperature changes.[12][13]The pH of phosphate buffers is relatively stable with temperature, showing minimal change.[3][14]
Potential Interactions Can chelate divalent metal ions.Forms precipitates with divalent cations such as Ca²⁺, Mg²⁺, and Zn²⁺.[3][15] May inhibit certain enzymatic activities.[1]
Physiological Relevance Used in some pharmaceutical formulations.[9]Highly relevant; mimics components of extracellular fluids and is generally non-toxic to cells.[3][7]

Experimental Performance and Applications

The choice between tartrate and phosphate buffers often depends on the specific experimental context, as their chemical nature can influence outcomes.

Drug Development and Formulation:

In drug development, buffer choice is critical for solubility and stability. A study on the dissolution of weakly acidic drugs (BCS Class II) demonstrated that buffer species significantly impact dissolution rates. For instance, the intrinsic dissolution rates of ketoprofen (B1673614) and indomethacin (B1671933) were found to be 1.5 to 3.0 times higher in standard phosphate buffers compared to bicarbonate buffers, which are more physiologically relevant for the gastrointestinal tract.[16][17] This highlights that while phosphate is a common laboratory choice, it may not always accurately predict in vivo performance. Tartrate buffers, with their acidic pH range, are sometimes employed in injectable formulations of small molecules.[9]

Biological and Cellular Assays:

For most biological applications, phosphate buffers, particularly PBS, are the standard.[4] Their isotonic nature and physiological pH range are essential for maintaining cell viability and protein structure.[7] However, a key disadvantage of phosphate buffers is their tendency to precipitate in the presence of certain metal ions, like calcium, which can be problematic in media preparations.[3] Furthermore, phosphate ions can act as inhibitors for certain enzymes, such as carboxypeptidase and phosphoglucomutase, which must be considered during experimental design.[18]

Experimental Protocols

Accurate buffer preparation is fundamental to reproducible research. The following are standard protocols for preparing 0.1 M phosphate buffer and 0.05 M sodium tartrate buffer.

Protocol 1: Preparation of 0.1 M Phosphate Buffer (pH 7.4)

This protocol involves mixing solutions of monobasic and dibasic sodium phosphate to achieve the desired pH.

Stock Solutions:

  • Solution A: 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄; M.W. = 119.98 g/mol ). Dissolve 12.0 g in distilled water to make 1 L.

  • Solution B: 0.1 M Sodium Phosphate Dibasic (Na₂HPO₄; M.W. = 141.96 g/mol ). Dissolve 14.2 g in distilled water to make 1 L.

Procedure:

  • Start with 19.0 mL of Solution A (0.1 M NaH₂PO₄).

  • Add 81.0 mL of Solution B (0.1 M Na₂HPO₄) to the Solution A.

  • Mix the solution thoroughly.

  • Verify the pH using a calibrated pH meter at the desired experimental temperature.

  • Adjust the pH if necessary using small volumes of 1 M NaOH or 1 M HCl.

  • Bring the final volume to 200 mL with distilled water.[10]

Protocol 2: Preparation of 0.05 M Sodium Tartrate Buffer (pH 4.5)

This protocol utilizes tartaric acid and its salt, sodium tartrate, to create the buffer.

Reagents:

  • Sodium Tartrate Dihydrate (Na₂C₄H₄O₆·2H₂O; M.W. = 230.08 g/mol )

  • Tartaric Acid (C₄H₆O₆; M.W. = 150.09 g/mol )

  • Or 1 M Hydrochloric Acid (HCl) for pH adjustment

Procedure:

  • Dissolve 11.5 g of sodium tartrate dihydrate in approximately 800 mL of distilled water to make a 0.05 M solution.

  • Place the solution on a magnetic stirrer.

  • Immerse a calibrated pH electrode into the solution.

  • Slowly add 1 M HCl dropwise to the solution while continuously monitoring the pH.

  • Continue adding acid until the pH reaches 4.5.

  • Once the target pH is stable, transfer the solution to a 1 L volumetric flask.

  • Add distilled water to bring the final volume to exactly 1 L.[19]

Visualizing Methodologies

Diagrams can clarify complex workflows and logical relationships, aiding in experimental planning and execution.

G cluster_prep Preparation of Stock Solutions cluster_mix Buffer Formulation A Weigh NaH₂PO₄ C Dissolve in dH₂O to make 0.1 M Solution A A->C B Weigh Na₂HPO₄ D Dissolve in dH₂O to make 0.1 M Solution B B->D E Combine 19 mL of Solution A and 81 mL of Solution B C->E D->E F Mix Thoroughly E->F G Measure pH F->G H Adjust pH with HCl or NaOH if needed G->H I Bring to Final Volume H->I J J I->J Final Buffer (0.1 M, pH 7.4)

Caption: Workflow for preparing a 0.1 M phosphate buffer.

G start Start: Need a Buffer System ph_req What is the required experimental pH? start->ph_req acidic Acidic (pH < 6.0) ph_req->acidic < 6.0 neutral_alkaline Neutral / Alkaline (pH > 6.0) ph_req->neutral_alkaline > 6.0 use_tartrate Consider Tartrate Buffer acidic->use_tartrate use_phosphate Consider Phosphate Buffer neutral_alkaline->use_phosphate divalent_check Are divalent cations (Ca²⁺, Mg²⁺) present? use_phosphate->divalent_check yes_divalent Yes divalent_check->yes_divalent Yes no_divalent No divalent_check->no_divalent No enzyme_check Is the experiment enzyme-based? yes_enzyme Yes enzyme_check->yes_enzyme Yes no_enzyme No enzyme_check->no_enzyme No alt_buffer Phosphate may precipitate. Consider alternative buffer. yes_divalent->alt_buffer no_divalent->enzyme_check check_inhibition Check for known phosphate inhibition of the enzyme. yes_enzyme->check_inhibition phosphate_ok Phosphate is suitable. no_enzyme->phosphate_ok check_inhibition->alt_buffer If inhibition occurs check_inhibition->phosphate_ok If no inhibition

Caption: Decision tree for selecting a buffer system.

Conclusion

Both phosphate and tartrate buffer systems have distinct advantages and are suited to different applications. Phosphate buffers are the workhorse of biological and cellular studies due to their physiological pH range and low toxicity. However, researchers must be mindful of their potential to precipitate with divalent cations and inhibit certain enzymes. Tartrate buffers are a reliable option for applications requiring a stable acidic environment, though their use in biological systems is less common. By understanding the specific properties and limitations of each system, as detailed in this guide, researchers can confidently select the optimal buffer to ensure the accuracy and validity of their experimental results.

References

A Researcher's Guide to Assessing the Purity of Commercial Sodium Bitartrate

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and drug development professionals, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of commercial sodium bitartrate (B1229483), outlining key purity assessment methods and comparing its performance with common alternatives.

Sodium bitartrate (sodium hydrogen tartrate) is a versatile reagent utilized in various research applications, including as a buffering agent in biochemical assays and an excipient in pharmaceutical formulations. The presence of impurities, such as heavy metals or other organic salts, can significantly impact experimental outcomes by inhibiting enzyme activity, promoting protein aggregation, or interfering with analytical measurements. Therefore, a thorough assessment of the purity of commercial this compound is a critical first step in ensuring the integrity of your research.

Understanding Commercial Grades of this compound

Commercial this compound is available in several grades, each with different purity specifications. The choice of grade depends on the sensitivity of the intended application.

GradeTypical Purity (Assay)Key Characteristics
Reagent Grade ≥98%Suitable for general laboratory use where high purity is not critical. May contain higher levels of unspecified impurities.
AR (Analytical Reagent) Grade ≥99.0%High purity suitable for many analytical and research applications. Impurity limits are typically defined.[1]
USP/NF Grade Meets USP/NF standardsPurity and impurity levels are defined by the United States Pharmacopeia/National Formulary, suitable for pharmaceutical applications.
Biotech/BioUltra Grade ≥99.5%High-purity grade specifically tested for the absence of inhibitors for sensitive biochemical applications like enzyme kinetics and cell culture. Often includes stringent limits on heavy metals and other trace contaminants.

Quantitative Comparison of Impurity Specifications

The primary differences between the various grades of this compound lie in the maximum allowable levels of specific impurities. High-purity grades, such as Biotech or AR grade, will have more stringent limits for contaminants that can interfere with biological experiments.

ImpurityTypical Limit (AR Grade)Typical Limit (Biotech Grade)Potential Impact on Research
Heavy Metals (as Pb) ≤0.001%≤5 ppm (0.0005%)Can act as enzyme inhibitors or catalysts, leading to inaccurate kinetic data. May also induce protein aggregation.
Iron (Fe) ≤0.001%Not specified, but controlledCan catalyze oxidative damage to biomolecules.
Sulfate (SO₄) ≤0.01%Not specified, but controlledMay interfere with certain protein precipitation or crystallization methods.
Insoluble Matter ≤0.005%Passes filter testCan interfere with optical measurements and indicate the presence of unknown contaminants.

Experimental Protocols for Purity Assessment

Researchers can perform several key experiments to verify the purity of their this compound and ensure it meets the requirements of their specific application.

Assay by Titration (Acid-Base)

This method determines the overall purity of the this compound by titrating it with a standardized base, typically sodium hydroxide (B78521) (NaOH).

Protocol:

  • Preparation of 0.1 M NaOH Solution: Prepare and standardize a 0.1 M solution of NaOH using a primary standard such as potassium hydrogen phthalate (B1215562) (KHP).

  • Sample Preparation: Accurately weigh approximately 0.4 g of the this compound sample and dissolve it in 50 mL of deionized water.

  • Titration: Add 2-3 drops of phenolphthalein (B1677637) indicator to the this compound solution. Titrate with the standardized 0.1 M NaOH solution until a faint pink color persists for at least 30 seconds.

  • Calculation: Calculate the purity of the this compound based on the volume of NaOH used, its molarity, and the initial weight of the sample. Each mL of 0.1 M NaOH is equivalent to 19.01 mg of this compound monohydrate.

Non-Aqueous Titration with Perchloric Acid

For a more rigorous assessment, especially in non-aqueous systems, titration with perchloric acid in glacial acetic acid can be employed.

Protocol:

  • Reagent Preparation: Prepare a standardized 0.1 N solution of perchloric acid in glacial acetic acid.

  • Sample Preparation: Accurately weigh about 0.3 g of the this compound sample and dissolve it in 50 mL of glacial acetic acid. Gentle warming may be necessary.

  • Titration: Add a few drops of a suitable indicator, such as crystal violet, and titrate with the 0.1 N perchloric acid solution until the endpoint is reached (a color change from violet to blue-green).

  • Blank Determination: Perform a blank titration with 50 mL of glacial acetic acid and subtract this volume from the sample titration volume.

  • Calculation: Calculate the purity based on the corrected volume of perchloric acid used.

Heavy Metal Analysis

While direct analysis of heavy metals requires specialized equipment, a qualitative assessment can be informative. Modern, quantitative analysis is typically performed using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS), which can detect and quantify specific elemental impurities at very low levels. The older USP <231> colorimetric method has been largely replaced by the more specific and sensitive USP <232> and <233> standards.

Performance in Research Applications: Comparison with Alternatives

This compound is often used as a buffering agent. However, its performance should be compared with other common buffers, as the choice of buffer can significantly impact experimental results, particularly in enzyme assays and protein stability studies.

Enzyme Kinetics

The choice of buffer can influence enzyme activity. For instance, in studies of lactate (B86563) dehydrogenase (LDH), various buffers have been evaluated, and some, like glycine (B1666218) and pyrophosphate, have shown inhibitory effects. While tartrate buffers are not as commonly used as phosphate (B84403) or Tris buffers in enzyme kinetics, their suitability should be assessed on a case-by-case basis. It is crucial to ensure that the buffer ions do not interact with the enzyme or its substrate.

Protein Stability

Buffers can significantly affect protein aggregation and stability. Studies comparing citrate (B86180) and acetate (B1210297) buffers have shown that the specific ions can influence protein-protein interactions and the propensity for aggregation. For example, in one study with an IgG1 antibody, aggregation was effectively eliminated in a sodium acetate buffer under conditions where it readily occurred in a citrate buffer.[2] This highlights the importance of screening different buffer systems, including tartrate, to find the optimal conditions for protein stability.

Logical Workflow for Assessing this compound Purity

G cluster_0 Initial Assessment cluster_1 Experimental Verification cluster_2 Performance Evaluation CoA_Review Review Certificate of Analysis (CoA) Grade_Selection Select Appropriate Grade CoA_Review->Grade_Selection Informs Purity_Assay Purity Assay (Titration) Grade_Selection->Purity_Assay Proceed to Impurity_Analysis Impurity Analysis (e.g., Heavy Metals) Purity_Assay->Impurity_Analysis If purity is acceptable Buffer_Comparison Compare with Alternative Buffers Impurity_Analysis->Buffer_Comparison If impurities are within limits Application_Testing Test in Specific Application Buffer_Comparison->Application_Testing Based on G Impurities Impurities (e.g., Heavy Metals) Enzyme Enzyme Impurities->Enzyme Binds to Protein Protein Impurities->Protein Interacts with Inhibition Inhibition/ Alteration of Activity Enzyme->Inhibition Aggregation Aggregation/ Denaturation Protein->Aggregation Inaccurate_Data Inaccurate Experimental Data Inhibition->Inaccurate_Data Aggregation->Inaccurate_Data

References

The Case for Sodium Bitartrate: A Comparative Guide to its Validation as a Primary Standard in Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a reliable and cost-effective primary standard for acid-base titrations, sodium bitartrate (B1229483) presents a compelling alternative to traditional standards. This guide provides a comprehensive comparison of sodium bitartrate with established primary standards, supported by an analysis of its physicochemical properties and detailed experimental protocols for its validation.

In the landscape of analytical chemistry, the accuracy of volumetric analysis hinges on the purity and stability of the primary standard used. While potassium hydrogen phthalate (B1215562) (KHP) and sodium carbonate have long been the mainstays for the standardization of bases and acids, respectively, this compound (NaC₄H₅O₆) emerges as a viable contender. This guide delves into the validation of this compound as a primary standard, offering a clear comparison to aid laboratories in making informed decisions for their titration needs.

Comparative Analysis of Primary Standards

A primary standard must possess several key characteristics: high purity, stability in air (low hygroscopicity), a high molar mass to minimize weighing errors, and solubility in the titration solvent. The following table summarizes the key properties of this compound monohydrate in comparison to the widely used primary standards, KHP and anhydrous sodium carbonate.

PropertyThis compound MonohydratePotassium Hydrogen Phthalate (KHP)Anhydrous Sodium Carbonate
Chemical Formula C₄H₅NaO₆·H₂OKHC₈H₄O₄Na₂CO₃
Molar Mass ( g/mol ) 190.08204.22105.99
Purity (Typical) ≥99%[1]≥99.95%≥99.5%
Hygroscopicity Data not readily available; requires experimental validation.Non-hygroscopic.[2]Hygroscopic, requires drying before use.
Thermal Stability Decomposes at 253 °C. The water of hydration is lost at lower temperatures.Stable up to high temperatures.Stable, can be dried at high temperatures to remove moisture.
Solubility in Water Soluble.Soluble.[2]Soluble.
Primary Application Standardization of strong bases.Standardization of strong bases.[2]Standardization of strong acids.

Experimental Validation Protocols

The validation of this compound as a primary standard involves a series of experiments to confirm its suitability. The following protocols are provided as a guide for laboratories.

Purity Assay by Titration

Objective: To determine the purity of this compound monohydrate.

Methodology:

  • Preparation of this compound Solution: Accurately weigh approximately 0.5 g of dried this compound monohydrate and dissolve it in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Titration: Add 2-3 drops of phenolphthalealein indicator to the this compound solution. Titrate with a standardized ~0.1 M sodium hydroxide (B78521) (NaOH) solution until a faint pink color persists for at least 30 seconds.

  • Calculation: The purity of this compound is calculated based on the volume of standardized NaOH consumed.

Assessment of Hygroscopicity

Objective: To evaluate the tendency of this compound monohydrate to absorb moisture from the air.

Methodology:

  • Initial Weighing: Accurately weigh a sample of dried this compound monohydrate in a weighing bottle.

  • Exposure: Store the open weighing bottle in a desiccator with a controlled high-humidity environment (e.g., over a saturated salt solution) for a defined period (e.g., 24 hours).

  • Final Weighing: Reweigh the sample and calculate the percentage of mass gained. A low percentage gain indicates low hygroscopicity.

Standardization of Sodium Hydroxide Solution

Objective: To validate the use of this compound monohydrate for the standardization of a sodium hydroxide solution.

Methodology:

  • Preparation of NaOH Solution: Prepare an approximately 0.1 M NaOH solution.

  • Preparation of this compound Standard: Accurately weigh approximately 0.4 g of pure, dried this compound monohydrate and dissolve it in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Titration: Add 2-3 drops of phenolphthalein (B1677637) indicator and titrate with the prepared NaOH solution to the endpoint.

  • Replicates: Perform the titration in triplicate to ensure precision.

  • Calculation: Calculate the molarity of the NaOH solution based on the mass of this compound used and the volume of NaOH solution consumed. The reaction is: NaC₄H₅O₆ + NaOH → Na₂C₄H₄O₆ + H₂O

Visualizing the Validation Workflow and Titration Chemistry

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

ValidationWorkflow cluster_characterization Initial Characterization cluster_standardization Application in Titration Purity Purity Assessment Standardize Standardize NaOH with this compound Purity->Standardize Hygroscopicity Hygroscopicity Test Hygroscopicity->Standardize Stability Thermal Stability (TGA/DTA) Stability->Standardize Prepare_NaOH Prepare ~0.1M NaOH Prepare_NaOH->Standardize Calculate_Molarity Calculate NaOH Molarity Standardize->Calculate_Molarity Compare Compare with KHP Standardization Calculate_Molarity->Compare TitrationReaction cluster_reactants Reactants cluster_products Products SBT This compound (NaC₄H₅O₆) DST Disodium Tartrate (Na₂C₄H₄O₆) SBT->DST reacts with Water Water (H₂O) SBT->Water NaOH Sodium Hydroxide (NaOH) NaOH->DST NaOH->Water

References

A Comparative Analysis of the Buffering Capacity of Sodium Bitartrate and Sodium Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffering agent is a critical decision that can significantly impact experimental outcomes and product stability. Both sodium bitartrate (B1229483) and sodium acetate (B1210297) are commonly utilized as buffering agents in the acidic pH range. This guide provides a comprehensive comparison of their buffering capacities, supported by theoretical data and a detailed experimental protocol for direct comparison.

Physicochemical Properties and Theoretical Buffering Performance

The buffering capacity of a solution is its ability to resist changes in pH upon the addition of an acid or a base. This capacity is maximal at a pH equal to the pKa of the buffering agent. The Henderson-Hasselbalch equation provides the theoretical basis for understanding buffer performance.

Sodium acetate, the salt of a monoprotic weak acid (acetic acid), and sodium bitartrate, the monosodium salt of a diprotic acid (tartaric acid), exhibit distinct buffering ranges due to differences in their acid dissociation constants (pKa).

PropertySodium AcetateThis compound
Chemical Formula CH₃COONaNaC₄H₅O₆
Molar Mass 82.03 g/mol 172.07 g/mol
Parent Acid Acetic AcidTartaric Acid
pKa of Parent Acid (25°C) 4.76pKa1 ≈ 3.0, pKa2 ≈ 4.37
Effective Buffering Range 3.7 - 5.63.4 - 5.4 (around pKa2)

Theoretically, a sodium acetate buffer will exhibit its maximum buffering capacity at a pH of approximately 4.76. For this compound, which is the salt of the first dissociation of tartaric acid, the relevant pKa for its buffering action is the second dissociation constant (pKa2), which is approximately 4.37. Therefore, this compound is expected to have its maximum buffering capacity around this pH.

Experimental Determination of Buffering Capacity

To empirically compare the buffering capacities of this compound and sodium acetate, a titration-based method is employed. This involves preparing buffer solutions of each compound at the same concentration and titrating them with a strong acid and a strong base, while monitoring the pH at each step.

Experimental Protocol

Objective: To determine and compare the buffering capacity of 0.1 M sodium acetate and 0.1 M this compound solutions.

Materials:

  • Sodium acetate (anhydrous, CH₃COONa)

  • This compound monohydrate (NaC₄H₅O₆·H₂O)

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • 0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized

  • Deionized water

  • pH meter, calibrated

  • Magnetic stirrer and stir bars

  • Burettes (50 mL)

  • Beakers (250 mL)

  • Volumetric flasks (100 mL)

Procedure:

  • Preparation of Buffer Solutions (0.1 M):

    • Sodium Acetate Buffer: Dissolve 8.203 g of anhydrous sodium acetate in deionized water and make up the volume to 1000 mL in a volumetric flask. Adjust the initial pH to 4.76 using small additions of 0.1 M acetic acid.

    • This compound Buffer: Dissolve 19.01 g of this compound monohydrate in deionized water and make up the volume to 1000 mL in a volumetric flask. Adjust the initial pH to 4.37 using small additions of 0.1 M tartaric acid or 0.1 M NaOH.

  • Titration with Strong Acid:

    • Pipette 100 mL of the 0.1 M sodium acetate buffer into a 250 mL beaker with a magnetic stir bar.

    • Record the initial pH of the buffer solution.

    • Fill a burette with 0.1 M HCl.

    • Add the HCl in 1 mL increments, recording the pH after each addition. Continue until the pH drops by at least 2 units.

  • Titration with Strong Base:

    • Pipette 100 mL of the 0.1 M sodium acetate buffer into a separate 250 mL beaker with a magnetic stir bar.

    • Record the initial pH.

    • Fill a burette with 0.1 M NaOH.

    • Add the NaOH in 1 mL increments, recording the pH after each addition. Continue until the pH increases by at least 2 units.

  • Repeat for this compound:

    • Repeat steps 2 and 3 using the 0.1 M this compound buffer.

Data Analysis:

  • Plot the titration curves for each buffer: pH versus the volume of HCl added and pH versus the volume of NaOH added.

  • Calculate the buffering capacity (β) at different pH values using the formula: β = |ΔB| / |ΔpH| Where ΔB is the moles of strong acid or base added per liter of buffer, and ΔpH is the change in pH.

  • The buffering capacity is the inverse of the slope of the titration curve. The region with the shallowest slope indicates the highest buffering capacity.

Comparative Performance Analysis

  • Optimal Buffering pH: Sodium acetate is a more effective buffer at a slightly higher pH (around 4.76) compared to this compound (around 4.37).

  • Buffering Range: Both buffers have a similar effective buffering range of approximately two pH units.

  • Buffering Capacity: The maximum buffering capacity of both buffers, when at the same molar concentration, is theoretically the same. However, the pH at which this maximum capacity is achieved will differ.

The choice between this compound and sodium acetate will, therefore, depend on the specific pH requirements of the application. For systems requiring buffering closer to pH 4.4, this compound would be the more suitable choice, whereas for applications needing buffering closer to pH 4.8, sodium acetate would be preferred.

Experimental Workflow Diagram

experimental_workflow cluster_prep Buffer Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acetate Prepare 0.1 M Sodium Acetate Buffer (pH 4.76) titrate_acetate_acid Titrate Acetate with 0.1 M HCl prep_acetate->titrate_acetate_acid 100 mL sample titrate_acetate_base Titrate Acetate with 0.1 M NaOH prep_acetate->titrate_acetate_base 100 mL sample prep_bitartrate Prepare 0.1 M This compound Buffer (pH 4.37) titrate_bitartrate_acid Titrate Bitartrate with 0.1 M HCl prep_bitartrate->titrate_bitartrate_acid 100 mL sample titrate_bitartrate_base Titrate Bitartrate with 0.1 M NaOH prep_bitartrate->titrate_bitartrate_base 100 mL sample plot_curves Plot Titration Curves (pH vs. Volume) titrate_acetate_acid->plot_curves titrate_acetate_base->plot_curves titrate_bitartrate_acid->plot_curves titrate_bitartrate_base->plot_curves calc_beta Calculate Buffering Capacity (β) plot_curves->calc_beta compare Compare Buffering Performance calc_beta->compare

Caption: Experimental workflow for comparing buffer capacity.

A Comparative Analysis of Sodium and Potassium Tartrates: Applications and Performance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals distinct and overlapping applications for sodium and potassium tartrates, primarily in the pharmaceutical, food, and industrial sectors. While both salts of tartaric acid share fundamental chemical properties, the choice between them often hinges on specific performance requirements, regulatory considerations, and desired physicochemical characteristics in the final product.

This guide provides a detailed comparison of sodium and potassium tartrates, summarizing their key applications, presenting available quantitative data on their performance, and outlining experimental protocols for their evaluation.

Core Applications and Functional Roles

Sodium and potassium tartrates, along with their double salt, sodium potassium tartrate (also known as Rochelle salt), are widely utilized for their roles as:

  • Excipients in Pharmaceuticals: Both salts are employed as excipients in drug formulations, acting as binders, disintegrants, and buffering agents. Their inclusion can influence tablet hardness, dissolution rates, and the stability of active pharmaceutical ingredients (APIs).

  • Food Additives: In the food industry, they function as emulsifiers, stabilizers, sequestrants, and pH control agents. They are commonly found in confectionery, baked goods, dairy products, and beverages.[1][2][3]

  • Industrial Agents: Applications extend to industrial processes such as electroplating, where they act as complexing agents, and in construction, where they are used as set retarders for cement.[4][5]

Comparative Performance: A Data-Driven Overview

Direct comparative studies quantifying the performance differences between sodium and potassium tartrates are limited in publicly available literature. However, existing research provides insights into their relative effectiveness in specific applications.

Physical and Chemical Properties

A fundamental point of comparison lies in their physical and chemical characteristics, which dictate their suitability for various applications.

PropertySodium TartratePotassium TartrateSodium Potassium Tartrate
Molecular Formula C₄H₄Na₂O₆K₂C₄H₄O₆C₄H₄KNaO₆·4H₂O
Appearance Transparent, colorless crystalsColorless or white crystalline powderColorless crystals or white crystalline powder
Solubility in Water 1g in 3 mLSoluble1g in 1 mL[2][3]
pH (1 in 10 solution) 7.0 - 7.5-6.5 - 7.5[3]

Table 1: Comparison of the Physical and Chemical Properties of Sodium, Potassium, and Sodium Potassium Tartrates.

Chelating and Sequestrant Activity

Tartrates are effective chelating agents, forming stable complexes with metal ions. This property is crucial in food preservation to prevent oxidation catalyzed by metal ions and in industrial applications like water treatment and metal cleaning.

A study on the removal of heavy metals from rice demonstrated the chelating efficacy of potassium tartrate. The results showed a significant reduction in lead and cadmium content when rice was soaked and cooked with potassium tartrate solutions.

Heavy MetalReduction Rate with Potassium Tartrate (200 ppm)
Lead (Pb)99.43%
Cadmium (Cd)95.13%

Table 2: Efficacy of Potassium Tartrate in Reducing Heavy Metal Content in Rice.[6]

While this study did not include a direct comparison with sodium tartrate, it highlights the potential of potassium tartrate as an effective chelating agent for heavy metals. The carboxyl groups in the tartrate molecule are responsible for scavenging metal ions.[6]

Impact on Drug Bioavailability

The choice of salt can influence the bioavailability of a drug. A study investigating the effect of a traditional meal containing a sodium/potassium salt extract on the bioavailability of ibuprofen (B1674241) revealed a significant decrease in the plasma levels of the drug and its metabolites.[7]

Pharmacokinetic ParameterIbuprofen Alone (Fasting)Ibuprofen with Meal Containing Sodium/Potassium Salt
Cmax (μg/mL) 38.04 ± 0.7020.06 ± 1.21
AUC₀₋₆hr (μg/mL.hr) 28.030 ± 2.4014.180 ± 1.12
Ka (hr⁻¹) 1.048 ± 0.020.602 ± 0.03

Table 3: Effect of a Sodium/Potassium Salt-Containing Meal on the Pharmacokinetics of Ibuprofen.[7]

This study suggests that the presence of these salts can significantly alter drug absorption, although it does not differentiate between the individual effects of sodium and potassium tartrates.

Experimental Protocols

To facilitate further comparative research, this section details methodologies for evaluating the key performance attributes of sodium and potassium tartrates.

Buffering Capacity Evaluation

Objective: To determine and compare the buffering capacity of sodium tartrate and potassium tartrate solutions.

Methodology: Potentiometric Titration

  • Preparation of Tartrate Solutions: Prepare equimolar solutions (e.g., 0.1 M) of sodium tartrate and potassium tartrate in deionized water.

  • Titration with Acid:

    • Take a known volume (e.g., 50 mL) of the tartrate solution.

    • Measure the initial pH using a calibrated pH meter.

    • Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) in small increments (e.g., 0.5 mL).

    • Record the pH after each addition of the acid.

    • Continue the titration until a significant drop in pH is observed.

  • Titration with Base:

    • Repeat the process using a fresh sample of the tartrate solution and titrate with a standardized strong base (e.g., 0.1 M NaOH).

  • Data Analysis:

    • Plot the pH of the solution against the volume of acid or base added.

    • The buffering capacity is determined by the volume of acid or base required to cause a one-unit change in pH. The region of the titration curve where the pH changes minimally upon the addition of acid or base represents the buffering range.

Buffering_Capacity_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep_NaT Prepare Sodium Tartrate Solution Titr_NaT_Acid Titrate Na-Tartrate with HCl Prep_NaT->Titr_NaT_Acid Titr_NaT_Base Titrate Na-Tartrate with NaOH Prep_NaT->Titr_NaT_Base Prep_KT Prepare Potassium Tartrate Solution Titr_KT_Acid Titrate K-Tartrate with HCl Prep_KT->Titr_KT_Acid Titr_KT_Base Titrate K-Tartrate with NaOH Prep_KT->Titr_KT_Base Plot_NaT Plot pH vs. Volume (Na-Tartrate) Titr_NaT_Acid->Plot_NaT Titr_NaT_Base->Plot_NaT Plot_KT Plot pH vs. Volume (K-Tartrate) Titr_KT_Acid->Plot_KT Titr_KT_Base->Plot_KT Compare Compare Buffering Capacities Plot_NaT->Compare Plot_KT->Compare Chelation_Assay_Workflow cluster_prep Preparation cluster_reaction Chelation Reaction cluster_analysis Analysis Prep_Metal Prepare Heavy Metal Solution Mix_NaT Mix Metal Soln + Na-Tartrate Prep_Metal->Mix_NaT Mix_KT Mix Metal Soln + K-Tartrate Prep_Metal->Mix_KT Control Metal Solution (Control) Prep_Metal->Control Prep_Tartrates Prepare Na & K Tartrate Solutions Prep_Tartrates->Mix_NaT Prep_Tartrates->Mix_KT ICPMS ICP-MS Analysis Mix_NaT->ICPMS Mix_KT->ICPMS Control->ICPMS Calculate Calculate % Chelation ICPMS->Calculate

References

Experimental Validation of Sodium Bitartrate's Incompatibility with Strong Oxidizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison and experimental framework for understanding the chemical incompatibility between sodium bitartrate (B1229483) and strong oxidizing agents. The information presented is intended for researchers, scientists, and drug development professionals to ensure safe handling and storage practices in a laboratory setting. Multiple safety data sheets explicitly state that sodium bitartrate is incompatible with strong oxidizers.[1][2][3][4][5][6] Mixing these substances can lead to vigorous, exothermic reactions, posing a significant fire or explosion hazard.

Chemical Profiles

This compound (Monosodium Tartrate)

This compound is the monosodium salt of L-(+)-tartaric acid, appearing as a white, crystalline powder.[3] It is stable under normal conditions and is soluble in water.[3][4][6] While stable, it is a combustible material, particularly at high temperatures, with hazardous decomposition products including carbon oxides and sodium oxides.[1][7]

Strong Oxidizers

Strong oxidizing agents are substances that can readily transfer oxygen atoms or otherwise accept electrons in a chemical reaction. They can cause or intensify fire and may form explosive mixtures when combined with combustible, organic, or easily oxidized materials.[8][9] Common examples of strong oxidizers found in laboratory settings include:

  • Peroxides (e.g., Hydrogen Peroxide)[8][10]

  • Permanganates (e.g., Potassium Permanganate)[8][10]

  • Nitrates (e.g., Nitric Acid)[8][9][11]

  • Perchlorates (e.g., Sodium Perchlorate)[8][11]

  • Chlorates (e.g., Potassium Chlorate)[8][10]

  • Chromates and Dichromates (e.g., Potassium Dichromate)[9][10]

Experimental Validation of Incompatibility

To demonstrate the hazardous nature of mixing this compound with a strong oxidizer, a standardized chemical incompatibility test can be performed. The following protocol is based on established methods for evaluating oxidizing solids, such as the U.S. EPA's Test Method 1040, which assesses the burning rate of a substance when mixed with a combustible material like cellulose (B213188).[12]

Objective: To qualitatively and quantitatively assess the reaction intensity and potential hazards of mixing this compound with a representative strong oxidizer (Potassium Permanganate) compared to a standard combustible material (cellulose).

Experimental Protocol

Materials and Equipment:

  • This compound (powder)

  • Potassium Permanganate (B83412) (powder)

  • Cellulose (fibrous powder)

  • Ceramic tiles or heat-resistant surfaces

  • Spatulas

  • Beakers (50 mL)

  • High-precision balance

  • Fume hood with a protective sash

  • High-temperature ignition source (e.g., nichrome wire loop connected to a variable power source)

  • Timer

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Preparation of Mixtures:

    • Prepare a reference mixture by thoroughly combining 4.0 g of potassium permanganate with 1.0 g of cellulose in a beaker.

    • Prepare the test mixture by thoroughly combining 4.0 g of potassium permanganate with 1.0 g of this compound in a separate beaker.

    • Note: All preparations should be done with gentle mixing to avoid premature ignition due to friction.

  • Test Setup:

    • Conduct all tests within a certified fume hood.

    • Place a ceramic tile in the center of the fume hood base.

    • Carefully pour a 5.0 g sample of the prepared mixture onto the tile, forming a small, conical pile.

  • Ignition and Observation:

    • Lower the fume hood sash to provide a protective barrier.

    • Heat the ignition source until it glows red.

    • Carefully touch the tip of the hot ignition source to the apex of the conical pile.

    • Immediately start the timer upon ignition.

    • Record all visual observations, including the speed and intensity of the flame, sparks, smoke production, and the time until the reaction ceases.

    • Repeat the procedure for both the reference (oxidizer/cellulose) and test (oxidizer/sodium bitartrate) mixtures to ensure reproducibility.

Safety Precautions:

  • Strong oxidizers can react violently.[10][11] Only small quantities of materials should be used.

  • Always wear appropriate PPE.

  • Ensure a fire extinguisher is accessible.

  • The use of a safety shield or blast shield is highly recommended.[8]

Comparative Data

The following table summarizes the expected quantitative results from the experiment, illustrating the heightened reactivity of the this compound and strong oxidizer mixture.

Mixture Composition (4:1 ratio) Ignition Delay (seconds) Reaction Duration (seconds) Qualitative Observations
Potassium Permanganate + Cellulose (Reference)~1-2~15-25Rapid burning with a bright flame, moderate smoke.
Potassium Permanganate + this compound (Test)<1~5-10Extremely rapid, almost instantaneous combustion (deflagration), intense violet flame, significant sparking, and dense smoke.

Note: The data presented are illustrative of expected outcomes based on the chemical properties of the reactants. Actual results may vary based on specific experimental conditions.

Logical Relationship Diagram

The following diagram illustrates the hazardous incompatibility pathway between this compound and strong oxidizing agents.

Incompatibility cluster_reactants Reactants cluster_process Process cluster_outcome Hazardous Outcome sodium_bitartrate This compound (Organic Salt / Combustible Material) mixing Mixing / Contact sodium_bitartrate->mixing strong_oxidizer Strong Oxidizer (e.g., Potassium Permanganate) strong_oxidizer->mixing reaction Vigorous Exothermic Reaction (Fire / Explosion) mixing->reaction Initiation (Heat, Friction, Impact)

Caption: Incompatibility workflow showing reactants leading to a hazardous outcome.

Conclusion

The established chemical principles and safety data consistently indicate that this compound is incompatible with strong oxidizing agents.[1][2][3][6] The tartrate component of the molecule is an organic, oxidizable material, which can serve as fuel in a reaction with a strong oxidizer. This combination can lead to a rapid and uncontrolled release of energy, presenting a severe fire and explosion risk. It is imperative for the safety of all laboratory personnel that this compound be stored separately from all oxidizing chemicals and that they are never mixed unless under strictly controlled and validated experimental conditions.

References

comparative solubility analysis of different tartrate salts in water

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Tartrate Salt Solubility in Water

For researchers, scientists, and professionals in drug development, understanding the solubility of different salt forms is a critical factor in formulation and delivery. This guide provides a comparative analysis of the aqueous solubility of several common tartrate salts. The data presented is compiled from publicly available chemical databases and literature.

Quantitative Solubility Data

The following table summarizes the aqueous solubility of various tartrate salts. It is important to note that solubility is temperature-dependent.

Tartrate SaltChemical FormulaMolar Mass ( g/mol )Temperature (°C)Solubility ( g/100 mL)
Sodium Tartrate (dihydrate)Na₂C₄H₄O₆·2H₂O230.082029
Potassium Tartrate (hemihydrate)K₂C₄H₄O₆·0.5H₂O235.2820~58
Potassium Sodium Tartrate (tetrahydrate)KNaC₄H₄O₆·4H₂O282.22026
647.4
2666
Calcium Tartrate (tetrahydrate)CaC₄H₄O₆·4H₂O260.1820~0.01
800.130
Magnesium TartrateMgC₄H₄O₆172.3820Data not readily available

Experimental Protocol for Determining Aqueous Solubility of Tartrate Salts

This protocol outlines a standard laboratory method for determining the solubility of a tartrate salt in water at a specific temperature.

Materials:
  • Tartrate salt of interest

  • Distilled or deionized water

  • Analytical balance (± 0.001 g)

  • Isothermal water bath or temperature-controlled shaker

  • Calibrated thermometer or temperature probe

  • 20 mL screw-cap glass vials or test tubes

  • Magnetic stirrer and stir bars (optional)

  • Syringe filters (0.45 µm pore size)

  • Drying oven

  • Pre-weighed weighing dishes

  • Spatula and weighing paper

Procedure:
  • Temperature Control Setup:

    • Set the isothermal water bath or shaker to the desired temperature (e.g., 25 °C).

    • Allow the bath to equilibrate and ensure the temperature is stable.

  • Sample Preparation:

    • Add an excess amount of the tartrate salt to a 20 mL glass vial. An excess is necessary to ensure that a saturated solution is formed.

    • Accurately pipette a specific volume of distilled water (e.g., 10.0 mL) into the vial.

  • Equilibration:

    • Securely cap the vial and place it in the temperature-controlled bath.

    • Stir the mixture vigorously using a magnetic stirrer or the shaker function of the bath.

    • Allow the solution to equilibrate for a sufficient amount of time (typically 24-48 hours) to ensure that the maximum amount of salt has dissolved. Periodically check for the presence of undissolved solid to confirm saturation.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe. It is crucial not to disturb the solid at the bottom.

    • Attach a 0.45 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, dry weighing dish. Record the exact volume of the filtrate.

  • Solvent Evaporation and Mass Determination:

    • Place the weighing dish containing the filtrate into a drying oven set to a temperature that will evaporate the water without decomposing the tartrate salt (e.g., 105 °C).

    • Dry the sample to a constant weight. This is achieved when consecutive weighings (after cooling to room temperature in a desiccator) show a negligible change in mass.

    • Record the final mass of the dry tartrate salt.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      Solubility ( g/100 mL) = (Mass of dry salt (g) / Volume of filtrate (mL)) x 100

  • Replicates:

    • Perform the experiment in triplicate to ensure the reliability and reproducibility of the results. Report the average solubility and the standard deviation.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of tartrate salt solubility.

Solubility_Determination_Workflow start Start temp_control Set up and equilibrate temperature-controlled bath start->temp_control prep_sample Prepare supersaturated solution (excess salt in known volume of water) temp_control->prep_sample equilibrate Equilibrate for 24-48 hours with continuous agitation prep_sample->equilibrate withdraw_sample Withdraw supernatant using a syringe equilibrate->withdraw_sample filter_sample Filter through 0.45 µm syringe filter into a pre-weighed dish withdraw_sample->filter_sample dry_sample Evaporate solvent in a drying oven to constant weight filter_sample->dry_sample weigh_sample Determine the mass of the dried salt dry_sample->weigh_sample calculate Calculate solubility (g/100 mL) weigh_sample->calculate end_node End calculate->end_node

Caption: Workflow for determining the aqueous solubility of a tartrate salt.

Safety Operating Guide

Proper Disposal of Sodium Bitartrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the proper disposal of sodium bitartrate (B1229483), designed for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling

Prior to handling sodium bitartrate for disposal, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.

Personal Protective Equipment (PPE) Summary

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.[1][2]Protects against eye irritation from dust particles.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][4]Prevents skin contact and irritation.[2][3] Gloves should be inspected before use and disposed of properly after handling.[4]
Body Protection Laboratory coat.[1][2]Protects clothing and skin from contamination.
Respiratory Protection Generally not required with adequate ventilation.[4] Use a NIOSH-approved dust respirator if dust is generated and ventilation is inadequate.[1][2]Prevents inhalation of dust which can cause respiratory tract irritation.[3]

Always handle this compound in a well-ventilated area to minimize dust accumulation and inhalation.[3] Local exhaust ventilation is recommended where dust is generated.[1]

Accidental Release and Spill Cleanup Protocol

In the event of a spill, immediate and proper cleanup is crucial to prevent contamination and exposure.

Small Spills:

  • Containment: Use appropriate tools to carefully scoop or sweep up the spilled solid material.[1][2]

  • Collection: Place the collected material into a suitable, labeled, and closed container for waste disposal.[1][3][4] Avoid generating dust during this process.[3][4]

  • Decontamination: After the solid material has been removed, clean the contaminated surface by spreading water on it and dispose of the cleaning materials according to local and regional authority requirements.[1][2]

Large Spills:

  • Evacuation and Ventilation: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated.

  • Containment: Use a shovel to place the bulk of the material into a convenient waste disposal container.[1][2]

  • Cleanup: Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system, if local regulations permit.[1][2] It is critical to prevent the product from entering drains.[4]

  • Personal Protection: For large spills, in addition to standard PPE, consider a full suit, boots, and a self-contained breathing apparatus to avoid inhalation.[1][2]

Disposal Plan and Procedures

The final disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[5]

Step 1: Containerization

  • Place the waste this compound in its original container if possible, or in a suitable, sealed, and clearly labeled container.[4] Do not mix with other waste materials.

Step 2: Waste Characterization

  • This compound is generally not considered a hazardous waste under federal regulations like RCRA in the United States.[5][6] However, state and local regulations may vary.[5]

Step 3: Approved Disposal Methods

  • Licensed Disposal Company: The most recommended method is to offer surplus and non-recyclable solutions to a licensed professional waste disposal company.[4][7]

  • Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Landfill: As a last resort and only if permitted by local regulations, dispose of the solid waste in a designated landfill.

Important Considerations:

  • Do Not: Dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.[4]

  • Contaminated Packaging: Handle uncleaned, empty containers in the same manner as the product itself. They should be taken for local recycling, recovery, or waste disposal.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Identify this compound Waste assess_spill Spill or Unused Product? start->assess_spill spill_size Assess Spill Size assess_spill->spill_size Spill unused_product Unused Product for Disposal assess_spill->unused_product Unused Product small_spill Small Spill Procedure: 1. Wear PPE 2. Sweep up solids 3. Place in sealed container spill_size->small_spill Small large_spill Large Spill Procedure: 1. Evacuate Area 2. Wear enhanced PPE 3. Shovel into container spill_size->large_spill Large contain Place in Labeled, Sealed Container small_spill->contain large_spill->contain unused_product->contain consult_regs Consult Institutional and Local Regulations contain->consult_regs disposal_options Select Approved Disposal Method consult_regs->disposal_options licensed_disposal Contact Licensed Disposal Company disposal_options->licensed_disposal Preferred incineration Chemical Incineration (with solvent) disposal_options->incineration Alternative end Disposal Complete licensed_disposal->end incineration->end

References

Essential Safety and Operational Guidance for Handling Sodium Bitartrate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Sodium Bitartrate (B1229483), tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.

Personal Protective Equipment (PPE) and Safety Measures

When handling Sodium Bitartrate, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and safety engineering controls.

Equipment/ControlSpecificationPurpose
Eye Protection Chemical safety gogglesProtects eyes from dust particles that may cause irritation.[1]
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation.[1]
Skin and Body Protection Laboratory coatMinimizes contact of the chemical with skin.[2]
Respiratory Protection NIOSH/MSHA approved respiratorRecommended when engineering controls are insufficient to manage dust.[1][3]
Engineering Controls Use in a well-ventilated area; eyewash stations and safety showers should be accessibleReduces airborne concentration of dust and provides immediate decontamination facilities.[1]

Operational Plans: Handling and Storage

Handling:

  • Wash hands thoroughly after handling the substance.[1][3]

  • Work in a well-ventilated area to minimize dust generation and accumulation.[1]

  • Avoid direct contact with eyes, skin, and clothing.[1]

  • Keep the container tightly closed when not in use.[1][2]

  • Avoid breathing dust.[1][3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Keep containers tightly closed to prevent contamination.[1][2]

  • Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures: First Aid and Spill Response

Immediate and appropriate responses to accidental exposure or spills are critical for safety.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Flush skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation develops, seek medical attention.
Inhalation Remove the individual from the area of exposure to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[3]
Spill Response Plan

In the event of a this compound spill, follow these steps to ensure safe cleanup and containment.

  • Assess the Spill: Determine the extent of the spill and if there is any immediate danger.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate unnecessary personnel and increase ventilation.

  • Put on Appropriate PPE: Wear the personal protective equipment outlined in the table above.

  • Contain the Spill: Use a dustpan and brush or a vacuum with a HEPA filter to gently sweep or vacuum the spilled material.[1] Avoid actions that could generate dust.

  • Collect and Containerize: Place the collected material into a suitable, labeled container for disposal.[1][2][3]

  • Decontaminate the Area: Once the bulk of the material is removed, clean the spill area with a damp cloth or sponge.

  • Dispose of Waste: Dispose of the containerized waste and any contaminated cleaning materials according to local, state, and federal regulations.[1]

Disposal Plan

The disposal of this compound and its contaminated waste must be handled in accordance with all applicable environmental regulations.

  • Waste Characterization: Determine if the waste is considered hazardous according to local, state, and federal guidelines.[1]

  • Containerization: Keep waste in a suitable, closed, and properly labeled container.[3]

  • Disposal Method: It is recommended to use a licensed disposal company for chemical waste.[3] Do not allow the product to enter drains.[3]

Workflow for this compound Spill Cleanup

The following diagram illustrates the step-by-step logical workflow for responding to a spill of this compound.

Spill_Cleanup_Workflow start Spill Occurs assess Assess Spill Severity start->assess evacuate Evacuate Area & Ensure Ventilation assess->evacuate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) evacuate->ppe contain Contain & Clean Spill (Sweep or Vacuum) ppe->contain collect Collect in Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste per Regulations decontaminate->dispose end Cleanup Complete dispose->end

Caption: Logical workflow for handling a this compound spill.

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium bitartrate
Reactant of Route 2
Sodium bitartrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.